1H-Imidazole-1-propanenitrile, 2-methyl-
Description
The exact mass of the compound 1H-Imidazole-1-propanenitrile, 2-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Imidazole-1-propanenitrile, 2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole-1-propanenitrile, 2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(2-methylimidazol-1-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-7-9-4-6-10(7)5-2-3-8/h4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESYNEDUKZDRJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066950 | |
| Record name | 1H-Imidazole-1-propanenitrile, 2-methyl- | |
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Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23996-55-6 | |
| Record name | 1-Cyanoethyl-2-methylimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23996-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1H-Imidazole-1-propanenitrile, 2-methyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023996556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole-1-propanenitrile, 2-methyl- | |
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| Record name | 1H-Imidazole-1-propanenitrile, 2-methyl- | |
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| Record name | 2-methyl-1H-imidazole-1-propiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.782 | |
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| Record name | 2-Methyl-1H-imidazole-1-propanenitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L5TW6M6R6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1H-Imidazole-1-propanenitrile, 2-methyl-
Foreword: The Strategic Importance of Substituted Imidazoles
The imidazole nucleus is a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug discovery.[2] The targeted functionalization of the imidazole ring, as exemplified by 1H-Imidazole-1-propanenitrile, 2-methyl-, allows for the fine-tuning of physicochemical properties to enhance efficacy, bioavailability, and application-specific performance. This guide provides a comprehensive overview of the synthesis and detailed characterization of 1H-Imidazole-1-propanenitrile, 2-methyl-, intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction to 1H-Imidazole-1-propanenitrile, 2-methyl-
1H-Imidazole-1-propanenitrile, 2-methyl-, with the CAS number 23996-55-6, is a substituted imidazole derivative featuring a propanenitrile group at the N1 position and a methyl group at the C2 position of the imidazole ring.[3] This structural arrangement imparts a unique combination of polarity and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.[4] Its applications are found in the development of pharmaceuticals and as a component in the formulation of specialty polymers and coatings. The presence of the nitrile group offers a versatile handle for further chemical transformations, such as reduction to an amine or hydrolysis to a carboxylic acid.[5]
Table 1: Physicochemical Properties of 1H-Imidazole-1-propanenitrile, 2-methyl-
| Property | Value | Source |
| CAS Number | 23996-55-6 | [3] |
| Molecular Formula | C₇H₉N₃ | [3] |
| Molecular Weight | 135.17 g/mol | [3] |
| Appearance | White to light yellow powder or crystal | [6] |
| Melting Point | 55-56.5 °C | [7] |
| Boiling Point | 369.3°C at 760 mmHg | [7] |
Synthesis: The Cyanoethylation of 2-Methylimidazole
The most direct and efficient route for the synthesis of 1H-Imidazole-1-propanenitrile, 2-methyl- is through the cyanoethylation of 2-methylimidazole. This reaction is a classic example of a Michael addition, where the nucleophilic nitrogen of the imidazole ring attacks the electron-deficient β-carbon of acrylonitrile.[8] The reaction is typically catalyzed by a base.
Reaction Mechanism and Rationale
The cyanoethylation of 2-methylimidazole proceeds via a nucleophilic addition mechanism. The basic catalyst deprotonates the N-H of the imidazole ring, increasing its nucleophilicity. The resulting imidazolate anion then attacks the β-carbon of acrylonitrile, a Michael acceptor. Subsequent protonation of the resulting carbanion yields the desired product. The choice of a base catalyst is crucial for achieving high yields and minimizing side reactions.
Synthesis Workflow Diagram.
Detailed Experimental Protocol
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2-Methylimidazole (CAS: 693-98-1)
-
Acrylonitrile (CAS: 107-13-1), stabilized
-
Sodium hydroxide (NaOH) or other suitable base
-
Acetonitrile (or other suitable aprotic solvent)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum distillation or recrystallization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylimidazole in acetonitrile.
-
Catalyst Addition: Add a catalytic amount of a suitable base (e.g., a small pellet of NaOH).
-
Addition of Acrylonitrile: While stirring the mixture, add acrylonitrile dropwise using a dropping funnel at a rate that maintains a gentle reflux. Caution: Acrylonitrile is toxic and flammable.[9] This addition is exothermic.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at a controlled temperature (e.g., reflux) for a specified time until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize the catalyst with a dilute acid (e.g., dilute HCl) if necessary.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system to yield pure 1H-Imidazole-1-propanenitrile, 2-methyl-.[10]
-
Comprehensive Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule.
Table 2: Predicted ¹H NMR Spectral Data for 1H-Imidazole-1-propanenitrile, 2-methyl-
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.4 | s | 3H | -CH₃ (at C2) |
| ~2.8 | t | 2H | -CH₂-CN |
| ~4.2 | t | 2H | N-CH₂- |
| ~6.8 | d | 1H | Imidazole H5 |
| ~7.0 | d | 1H | Imidazole H4 |
Note: Predicted values are based on the analysis of similar structures. Actual chemical shifts may vary depending on the solvent and concentration.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Spectral Data for 1H-Imidazole-1-propanenitrile, 2-methyl-
| Chemical Shift (δ, ppm) | Assignment |
| ~13 | -CH₃ |
| ~19 | -CH₂-CN |
| ~45 | N-CH₂- |
| ~118 | -CN |
| ~120 | Imidazole C5 |
| ~128 | Imidazole C4 |
| ~145 | Imidazole C2 |
Note: Predicted values are based on the analysis of similar structures. Actual chemical shifts may vary depending on the solvent and concentration.[11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Key IR absorptions for identification.
Table 4: Key IR Absorption Bands for 1H-Imidazole-1-propanenitrile, 2-methyl-
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3100 | Aromatic C-H | Stretching |
| 2850-3000 | Aliphatic C-H | Stretching |
| ~2250 | Nitrile (C≡N) | Stretching (strong) |
| 1500-1600 | Imidazole C=N | Stretching |
The presence of a strong absorption band around 2250 cm⁻¹ is a clear indication of the nitrile functional group.[12]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its structural confirmation.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (135.17 m/z).
-
Loss of HCN: A fragment resulting from the loss of a hydrogen cyanide molecule from the propanenitrile side chain (m/z 108).
-
Imidazole Ring Fragments: Characteristic fragments of the 2-methylimidazole ring.
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 135 | [M]⁺ |
| 108 | [M - HCN]⁺ |
| 82 | [2-methylimidazole]⁺ |
Safety and Handling
Both 2-methylimidazole and acrylonitrile are hazardous chemicals and must be handled with extreme care.
-
2-Methylimidazole: Corrosive and can cause severe skin burns and eye damage.[13] It is also a suspected carcinogen and may damage fertility or the unborn child.[13]
-
Acrylonitrile: Highly flammable, toxic if swallowed, in contact with skin, or if inhaled.[9] It is a suspected carcinogen.[9]
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [14]
Applications and Future Outlook
1H-Imidazole-1-propanenitrile, 2-methyl- serves as a key building block in the synthesis of various pharmaceutical agents. The imidazole moiety is a common feature in many drugs, and the propanenitrile group can be further elaborated to introduce other functionalities.[15] In materials science, it can be used as a monomer or an additive to impart specific properties to polymers. The continued exploration of substituted imidazoles is expected to lead to the discovery of new therapeutic agents and advanced materials.
References
-
Carl ROTH. (2025, March 10). Safety Data Sheet: 2-Methylimidazole. Retrieved from [Link]
- Das, J. K., & Dash, K. C. (1985). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry, 24A, 387-390.
-
LookChem. (n.d.). Preparation of 2-Methylimidazole (I). Retrieved from [Link]
- MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 4(1), 12.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90328, 1H-Imidazole-1-propanenitrile, 2-methyl-. Retrieved from [Link]
-
NICNAS. (2016, April 21). 1H-Imidazole, 2-methyl-: Human health tier II assessment. Retrieved from [Link]
-
NIST. (n.d.). 1H-Imidazole, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Reddit. (2023, August 21). How do I purify 1-methylimidazole after the Debus–Radziszewski reaction?. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). 1H-Imidazole-1-propanenitrile, 2-methyl-. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
UW-Madison Libraries. (n.d.). 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyanoethylation. Retrieved from [Link]
Sources
- 1. Imidazole, 2-methyl-, hydrochloride [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Imidazole-1-propanenitrile, 2-methyl- | SIELC Technologies [sielc.com]
- 4. carlroth.com [carlroth.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Imidazole(288-32-4) 1H NMR spectrum [chemicalbook.com]
- 8. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 9. fishersci.com [fishersci.com]
- 10. reddit.com [reddit.com]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile | 23996-25-0 | Benchchem [benchchem.com]
- 13. carlroth.com [carlroth.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to 3-(2-Methylimidazol-1-yl)propanenitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(2-methylimidazol-1-yl)propanenitrile, a key heterocyclic building block in synthetic and medicinal chemistry. The document details its physicochemical properties, outlines a robust experimental protocol for its synthesis via Michael addition, and explores its chemical reactivity and stability. Emphasis is placed on its role as a versatile intermediate in the development of pharmacologically active compounds. This guide serves as a critical resource for researchers engaged in drug discovery and process development, offering foundational data and practical insights into the handling and application of this important molecule.
Introduction
3-(2-Methylimidazol-1-yl)propanenitrile, a derivative of the imidazole heterocyclic system, is a compound of significant interest in the field of organic synthesis and drug development. The imidazole moiety is a ubiquitous structural motif in a vast array of biologically active molecules, including numerous approved pharmaceuticals. The presence of a nitrile group and a flexible propanenitrile side chain on the 2-methylimidazole core imparts unique chemical reactivity, making it a valuable precursor for the synthesis of more complex molecular architectures. This guide aims to consolidate the available technical information on 3-(2-methylimidazol-1-yl)propanenitrile, providing a reliable reference for its scientific and industrial applications.
Chemical and Physical Properties
3-(2-Methylimidazol-1-yl)propanenitrile is typically a solid at room temperature, appearing as a white to light yellow crystalline powder[1][2]. It is soluble in water and methanol[3].
Physicochemical Data
A summary of the key physicochemical properties of 3-(2-methylimidazol-1-yl)propanenitrile is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃ | [1] |
| Molecular Weight | 135.17 g/mol | [1] |
| CAS Number | 23996-55-6 | [1] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Melting Point | 55-57 °C | [2] |
| Boiling Point (Predicted) | 337.3 ± 25.0 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.1 ± 0.1 g/cm³ | [2] |
| Water Solubility | Soluble | [3] |
| pKa (Predicted) | 7.31 ± 0.31 | |
| InChI Key | SESYNEDUKZDRJL-UHFFFAOYSA-N | [1] |
Synonyms: 1-Cyanoethyl-2-methylimidazole, 1H-Imidazole-1-propanenitrile, 2-methyl-, 1-(2-Cyanoethyl)-2-methylimidazole, 2-Methyl-1H-imidazole-1-propiononitrile[1].
Synthesis and Characterization
The most common and efficient method for the synthesis of 3-(2-methylimidazol-1-yl)propanenitrile is the cyanoethylation of 2-methylimidazole. This reaction is a classic example of a Michael addition, where the nucleophilic nitrogen of the imidazole ring attacks the electron-deficient β-carbon of acrylonitrile.
Synthetic Workflow
The synthesis can be visualized as a straightforward two-component reaction.
Sources
An In-Depth Technical Guide to the Spectroscopic Profile of 1-Cyanoethyl-2-methylimidazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive analysis of the spectroscopic data for 1-Cyanoethyl-2-methylimidazole, a heterocyclic compound of interest in various chemical and pharmaceutical research domains. This document moves beyond a simple recitation of data, offering insights into the structural and electronic characteristics of the molecule as revealed by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reliability for researchers and drug development professionals.
Molecular Structure and Chemical Properties
1-Cyanoethyl-2-methylimidazole, also known by its systematic name 3-(2-methyl-1H-imidazol-1-yl)propanenitrile, is an organic compound featuring an imidazole ring substituted at the 1-position with a cyanoethyl group and at the 2-position with a methyl group.[1][2] Its chemical formula is C7H9N3, and it has a molecular weight of approximately 135.17 g/mol .[3][] The presence of the imidazole core, a common motif in biologically active molecules, coupled with the reactive cyano group, makes this compound a versatile building block in organic synthesis and medicinal chemistry.[1]
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C7H9N3 | [1][3] |
| Molecular Weight | 135.17 g/mol | [3][] |
| Appearance | White to light yellow powder or crystal | [5] |
| Melting Point | 55-59 °C | [5] |
| Boiling Point | 337.3°C at 760 mmHg | [] |
| InChI Key | SESYNEDUKZDRJL-UHFFFAOYSA-N | [1] |
Spectroscopic Data and Interpretation
Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of chemical compounds. The following sections detail the expected and reported spectroscopic data for 1-Cyanoethyl-2-methylimidazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While a complete, publicly available experimental spectrum for 1-Cyanoethyl-2-methylimidazole is not readily found, we can predict the expected chemical shifts and splitting patterns based on the known effects of the substituents on the imidazole ring and data from related structures.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole ring, the ethyl chain, and the methyl group.
-
Imidazole Protons (H4 and H5): These protons will appear as two distinct signals in the aromatic region, typically between δ 6.5 and 7.5 ppm. The exact chemical shifts are influenced by the electronic effects of the methyl and cyanoethyl substituents.
-
Ethyl Protons (-CH₂-CH₂-CN): The two methylene groups of the cyanoethyl chain will appear as two triplets. The methylene group attached to the imidazole nitrogen (N-CH₂) will be deshielded and is expected to resonate at a higher chemical shift (downfield) compared to the methylene group adjacent to the cyano group (-CH₂-CN).
-
Methyl Protons (-CH₃): The methyl group at the 2-position of the imidazole ring will appear as a singlet, typically in the upfield region of the spectrum.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule.
-
Imidazole Carbons (C2, C4, C5): The carbon atom at the 2-position (C2), being attached to two nitrogen atoms and a methyl group, will have a characteristic chemical shift. The C4 and C5 carbons will also have distinct resonances in the aromatic region.
-
Ethyl Carbons (-CH₂-CH₂-CN): The two methylene carbons will be observed in the aliphatic region. The carbon attached to the nitrogen will be more deshielded than the one adjacent to the nitrile group.
-
Nitrile Carbon (-C≡N): The carbon of the cyano group will appear as a characteristic signal in the downfield region, typically around 115-125 ppm.
-
Methyl Carbon (-CH₃): The methyl carbon will resonate in the upfield aliphatic region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-Cyanoethyl-2-methylimidazole is expected to exhibit several characteristic absorption bands.
Key IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | ~2250 | Medium to Sharp |
| C=N and C=C (Imidazole Ring) | 1600-1450 | Medium to Strong |
| C-H (Aromatic/Heteroaromatic) | 3150-3000 | Medium |
| C-H (Aliphatic) | 3000-2850 | Medium |
The presence of a sharp absorption band around 2250 cm⁻¹ is a clear indicator of the nitrile functional group.[6] The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the stretching vibrations of the imidazole ring.
For comparative purposes, the gas-phase IR spectrum of a structurally similar compound, 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole, is available in the NIST WebBook.[7] This spectrum can provide a useful reference for the expected peak positions and patterns.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-Cyanoethyl-2-methylimidazole (C7H9N3), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (approximately 135.17).
Expected Fragmentation Pattern:
Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the parent molecule. Key fragmentation pathways could include:
-
Loss of the cyanoethyl side chain: Cleavage of the bond between the imidazole ring and the cyanoethyl group.
-
Loss of a methyl radical: Fragmentation involving the methyl group at the 2-position.
-
Fragmentation of the imidazole ring: While generally stable, the imidazole ring can also undergo characteristic fragmentation.
The mass spectrum of the related compound, 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole, is also available from the NIST WebBook and can offer insights into potential fragmentation patterns.[7]
Experimental Methodologies
The acquisition of high-quality spectroscopic data is crucial for accurate structural analysis. The following are generalized protocols for obtaining the spectroscopic data discussed in this guide.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-Cyanoethyl-2-methylimidazole in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the crystalline 1-Cyanoethyl-2-methylimidazole directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with dry potassium bromide and pressing it into a thin disk.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, direct infusion or gas chromatography-mass spectrometry (GC-MS) can be used. For less volatile compounds, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) may be more appropriate.
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer ionization method like ESI to primarily observe the molecular ion.
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions to deduce the molecular structure.
Visualization of Molecular Structure and Key Relationships
To aid in the understanding of the molecular structure and its spectroscopic features, the following diagrams are provided.
Figure 1: 2D structure of 1-Cyanoethyl-2-methylimidazole.
Figure 2: Workflow for Spectroscopic Analysis.
Conclusion
References
-
National Institute of Standards and Technology. (n.d.). 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole. In NIST Chemistry WebBook. Retrieved from [Link]
- Yahyazadeh, A., & Haghi, M. (n.d.). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry.
-
SIELC Technologies. (2018, February 16). 1H-Imidazole-1-propanenitrile, 2-methyl-. Retrieved from [Link]
- Hassan, L. A., Omondi, B., & Nyamori, V. (2019). Synthesis, crystal structures and electrochemical properties of ferrocenyl imidazole derivatives. Inorganica Chimica Acta, 502, 119358.
- Kim, H., Hwang, Y. J., Han, I., & Joo, J. M. (2018). Regioselective C−H Alkenylation of Imidazoles and its Application to the Synthesis of Unsymmetrically Substituted Benzimidazoles. The Royal Society of Chemistry.
- Sawa, N., & Okamura, M. (1969). The structure of 3-(1H-imidazol-1-yl)propanenitrile. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 25(11), 2236-2237.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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- 1. 3-(2-Methyl-1H-imidazol-1-yl)propanenitrile | CymitQuimica [cymitquimica.com]
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- 5. 1-(2-Cyanoethyl)-2-methylimidazole | 23996-55-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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- 7. 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole [webbook.nist.gov]
Navigating the Scientific Frontier: The Biological Significance of 2-Methyl-1H-imidazole-1-propanenitrile and its Derivatives
A Technical Guide for Researchers and Drug Development Professionals
Preamble: A Note on the Scientific Landscape
As a Senior Application Scientist, it is imperative to begin this guide with a transparent assessment of the current scientific landscape. Our initial exploration into the direct mechanism of action of 2-methyl-1H-imidazole-1-propanenitrile in biological systems has revealed a critical insight: this compound is predominantly recognized and documented in scientific literature as a key intermediate in the synthesis of other pharmacologically active molecules, rather than a bioactive agent in its own right.
This guide will now proceed to dissect the mechanism of action of Cimetidine, a histamine H2-receptor antagonist, providing the in-depth technical detail and scientific rigor required by our audience of researchers, scientists, and drug development professionals.
Part 1: Cimetidine - From Chemical Synthesis to Clinical Application
Cimetidine stands as a landmark molecule in the history of pharmacology, revolutionizing the treatment of peptic ulcers and gastroesophageal reflux disease (GERD). Its development was a triumph of rational drug design, and 2-methyl-1H-imidazole-1-propanenitrile is a crucial component in its chemical synthesis.
The Synthetic Pathway: A Role for 2-Methyl-1H-imidazole-1-propanenitrile
The synthesis of Cimetidine from 2-methyl-1H-imidazole-1-propanenitrile typically involves a series of chemical transformations. A simplified, conceptual workflow is outlined below. The critical step involves the modification of the propanenitrile group and the subsequent addition of the cyanoguanidine moiety.
Experimental Workflow: Conceptual Synthesis of Cimetidine
Caption: Conceptual workflow for Cimetidine synthesis.
The Molecular Target: The Histamine H2 Receptor
The primary mechanism of action of Cimetidine is its competitive antagonism of the histamine H2 receptor. These receptors are predominantly found on the basolateral membrane of parietal cells in the stomach lining.
Signaling Pathway: Histamine-Induced Gastric Acid Secretion
Caption: Simplified signaling cascade of gastric acid secretion.
Under normal physiological conditions, histamine released from enterochromaffin-like (ECL) cells binds to the H2 receptors, initiating a signaling cascade that results in the secretion of gastric acid. Cimetidine, by binding to the H2 receptor, prevents histamine from binding and thereby inhibits this downstream signaling.
Part 2: Elucidating the Mechanism of Action - Experimental Approaches
The characterization of Cimetidine's mechanism of action has been made possible through a variety of in vitro and in vivo experimental techniques.
In Vitro Assays for H2 Receptor Antagonism
Protocol: Radioligand Binding Assay
This assay is a cornerstone for determining the affinity of a compound for a specific receptor.
-
Preparation of Cell Membranes: Isolate cell membranes from a cell line expressing the human histamine H2 receptor.
-
Radioligand Incubation: Incubate the membranes with a constant concentration of a radiolabeled H2 receptor agonist (e.g., [3H]-tiotidine).
-
Competitive Binding: In parallel, incubate the membranes with the radioligand and varying concentrations of Cimetidine.
-
Separation and Scintillation Counting: Separate the bound and free radioligand via filtration and quantify the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of Cimetidine to determine the IC50 (the concentration of Cimetidine that inhibits 50% of radioligand binding).
Data Presentation: Competitive Binding Data for Cimetidine
| Cimetidine Concentration (nM) | [3H]-tiotidine Bound (%) |
| 0.1 | 98 |
| 1 | 90 |
| 10 | 55 |
| 100 | 15 |
| 1000 | 5 |
In Vivo Models for Assessing Gastric Acid Secretion
Protocol: The Ghosh-Schild Rat Model
This in vivo model allows for the direct measurement of gastric acid secretion in a living organism.
-
Animal Preparation: Anesthetize a rat and surgically expose the stomach.
-
Gastric Perfusion: Perfuse the stomach with a saline solution at a constant rate.
-
Stimulation of Acid Secretion: Administer a histamine H2 receptor agonist (e.g., impromidine) to stimulate gastric acid secretion.
-
Drug Administration: Administer Cimetidine either intravenously or orally.
-
Sample Collection and Titration: Collect the gastric perfusate at regular intervals and titrate with a standard base (e.g., NaOH) to determine the amount of acid secreted.
-
Data Analysis: Plot the acid output over time to assess the inhibitory effect of Cimetidine.
Part 3: Broader Biological Effects and Clinical Implications
While the primary action of Cimetidine is at the H2 receptor, it is known to have other biological effects, which are important considerations in drug development.
Inhibition of Cytochrome P450 Enzymes
Cimetidine is a known inhibitor of several cytochrome P450 (CYP450) enzymes, including CYP1A2, CYP2C9, CYP2D6, and CYP3A4. This inhibition can lead to clinically significant drug-drug interactions by slowing the metabolism of other drugs that are substrates for these enzymes.
Logical Relationship: Cimetidine and Drug-Drug Interactions
Caption: Cimetidine's inhibition of CYP450 and its consequences.
Anti-androgenic Effects
At higher doses, Cimetidine has been shown to have weak anti-androgenic effects. This is due to its ability to bind to the androgen receptor and inhibit the binding of testosterone and dihydrotestosterone.
Conclusion
While 2-methyl-1H-imidazole-1-propanenitrile itself is not a direct therapeutic agent, its role as a key building block for compounds like Cimetidine underscores its importance in medicinal chemistry. The story of Cimetidine, from its rational design to its well-characterized mechanism of action as a histamine H2 receptor antagonist, serves as a powerful example of modern drug development. Understanding the intricate biological pathways that Cimetidine modulates, as well as its secondary effects, provides a comprehensive picture for researchers and clinicians alike. The experimental methodologies detailed herein represent the foundational approaches for characterizing such compounds, ensuring both efficacy and safety in their therapeutic applications.
References
-
Brimblecombe, R. W., Duncan, W. A., Durant, G. J., Emmett, J. C., Ganellin, C. R., & Parsons, M. E. (1975). Cimetidine--a non-thiourea H2-receptor antagonist. Journal of international medical research, 3(2), 86-92. [Link]
-
Richards, D. A. (1983). Cimetidine and the H2-receptor. Agents and actions, 13(2-3), 159-160. [Link]
-
Somogyi, A., & Gugler, R. (1982). Drug interactions with cimetidine. Clinical pharmacokinetics, 7(1), 23-41. [Link]
An In-depth Technical Guide to the Structural and Conformational Analysis of Isoindoline-1,3-dione Piperazine Derivatives
A Note on Chemical Identification: The CAS number 23996-55-6, provided as the topic of this guide, corresponds to 1-(2-cyanoethyl)-2-methylimidazole. However, the specified audience and the focus on drug development strongly suggest an interest in a different class of molecules, likely the pharmacologically significant scaffold of isoindoline-1,3-dione linked to a piperazine moiety. This guide will therefore focus on this latter class of compounds, using 2-[2-(4-methylpiperazin-1-yl)ethyl]isoindoline-1,3-dione as a primary example to explore the principles of its structural and conformational analysis.
Introduction
The isoindoline-1,3-dione piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds investigated for a wide range of therapeutic applications. These include treatments for neurodegenerative diseases like Alzheimer's, cancer, and inflammatory conditions.[1][2][3] The biological activity of these molecules is intrinsically linked to their three-dimensional structure and conformational flexibility, which dictates how they interact with their biological targets.[4][5] This guide provides a comprehensive overview of the structural and conformational analysis of this important class of compounds, intended for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
The core structure of these compounds consists of a planar isoindoline-1,3-dione (phthalimide) group connected to a piperazine ring, typically via an alkyl linker. The piperazine ring can be further substituted, often at the N4 position, with various alkyl or aryl groups, which significantly influences the compound's pharmacological profile.
The interplay between the rigid, planar phthalimide moiety and the flexible piperazine ring, along with the nature of the linker and substituents, governs the overall shape, lipophilicity, and hydrogen bonding capacity of the molecule. These properties are critical for target binding and pharmacokinetic properties.
Experimental Structural Analysis
A definitive understanding of the three-dimensional arrangement of atoms in these molecules is achieved through experimental techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most precise information about the solid-state structure of a molecule, including bond lengths, bond angles, and torsional angles. For our representative compound, 2-[2-(4-methylpiperazin-1-yl)ethyl]isoindoline-1,3-dione, a crystal structure has been determined, revealing key conformational features.[6][7]
Key Findings from Crystallographic Data:
-
Piperazine Conformation: The six-membered piperazine ring adopts a stable chair conformation.[6][7] This is the lowest energy conformation for piperazine and its derivatives, minimizing steric strain.
-
Phthalimide Planarity: The isoindoline-1,3-dione ring system is essentially planar.[6][7]
-
Relative Orientation: The dihedral angle between the plane of the phthalimide ring and the mean plane of the piperazine ring is approximately 89.30°.[6][7] This near-perpendicular arrangement is a crucial aspect of the molecule's overall topology.
-
Intermolecular Interactions: In the crystalline state, molecules are linked by C-H···O hydrogen bonds and aromatic π–π stacking interactions, which stabilize the crystal lattice.[6][7]
| Crystallographic Data for 2-[2-(4-methylpiperazin-1-yl)ethyl]isoindoline-1,3-dione | |
| Molecular Formula | C₁₅H₁₉N₃O₂ |
| Molecular Weight | 273.33 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.9537 (12) |
| b (Å) | 8.4410 (15) |
| c (Å) | 12.563 (2) |
| α (°) | 96.260 (4) |
| β (°) | 98.381 (4) |
| γ (°) | 92.647 (3) |
| Volume (ų) | 723.7 (2) |
| Z | 2 |
Data sourced from Acta Crystallographica Section E: Structure Reports Online.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution, providing information about the chemical environment of atoms and their connectivity. For isoindoline-1,3-dione piperazine derivatives, ¹H and ¹³C NMR are routinely used to confirm their identity and provide insights into their solution-state conformation.[1][4][8]
Typical Spectroscopic Features:
-
¹H NMR: The aromatic protons of the phthalimide group typically appear as two multiplets in the range of 7.7-7.9 ppm. The protons of the ethyl linker and the piperazine ring resonate in the upfield region, usually between 2.5 and 4.0 ppm. The chemical shifts and coupling constants of the piperazine protons can provide clues about the ring's conformation and the orientation of its substituents.
-
¹³C NMR: The carbonyl carbons of the isoindoline-1,3-dione moiety are characteristically found around 167-169 ppm.[9] The aromatic carbons resonate between 123 and 136 ppm, while the aliphatic carbons of the linker and piperazine ring appear in the 35-60 ppm range.
Conformational Analysis
While X-ray crystallography provides a static picture of the molecule in the solid state, in a biological environment, these molecules are dynamic and can adopt various conformations. Understanding this conformational landscape is crucial for drug design.
The primary sources of conformational flexibility in this scaffold are:
-
Piperazine Ring Inversion: The chair conformation of the piperazine ring can undergo ring inversion, interconverting axial and equatorial substituents. The energy barrier for this process and the preferred conformation depend on the nature and size of the substituents.
-
Rotation around Single Bonds: There is rotational freedom around the single bonds of the ethyl linker connecting the phthalimide and piperazine rings. This allows for a wide range of relative orientations of the two ring systems.
The biologically active conformation, i.e., the shape the molecule adopts when binding to its target, may be one of several low-energy conformations accessible in solution.
Computational Modeling in Drug Design
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are invaluable for exploring the conformational possibilities and predicting how these molecules interact with their biological targets.[10][11]
Molecular Docking
Molecular docking studies predict the preferred binding mode of a ligand to a receptor. For isoindoline-1,3-dione piperazine derivatives, docking into the active site of enzymes like acetylcholinesterase (AChE) has been used to rationalize their inhibitory activity.[11][12] These studies often reveal key interactions, such as π-π stacking between the phthalimide ring and aromatic amino acid residues in the active site, and hydrogen bonding involving the piperazine nitrogen atoms.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for an assessment of the stability of the docked pose and an exploration of the conformational changes that may occur upon binding.
Caption: A typical computational workflow for analyzing the conformation and binding of isoindoline-1,3-dione piperazine derivatives.
Experimental and Computational Protocols
Synthesis of 2-[2-(4-methylpiperazin-1-yl)ethyl]isoindoline-1,3-dione
This protocol is based on a reported synthesis.[6]
-
Reaction Setup: In a round-bottom flask, suspend N-(2-bromoethyl)phthalimide (10.0 mmol), N-methylpiperazine (11.1 mmol), and potassium carbonate (19.6 mmol) in 20 mL of acetonitrile.
-
Reaction Conditions: Stir the suspension at room temperature for 30 minutes, then heat to reflux for over 20 hours.
-
Work-up: After cooling, filter the mixture and wash the solid residue with acetonitrile.
-
Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from n-hexane to obtain the pure compound.
Sources
- 1. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of 3-(2-methylimidazol-1-yl)propanenitrile for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility and stability characteristics of 3-(2-methylimidazol-1-yl)propanenitrile. As a key intermediate in the synthesis of various pharmaceutical compounds, a thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals. This document offers a blend of theoretical prediction and practical, field-proven experimental protocols to empower scientists in their research and development endeavors.
Introduction to 3-(2-methylimidazol-1-yl)propanenitrile
3-(2-methylimidazol-1-yl)propanenitrile, with the molecular formula C₇H₉N₃, is a solid organic compound featuring a 2-methylimidazole ring connected to a propanenitrile group. This unique structure imparts specific physicochemical properties that are critical to its handling, formulation, and application in medicinal chemistry. The imidazole moiety offers a site for potential coordination and hydrogen bonding, while the nitrile group can participate in various chemical transformations. A clear understanding of its solubility in different solvent systems and its stability under various stress conditions is fundamental to its effective utilization.
Section 1: Solubility Profile
A comprehensive understanding of the solubility of 3-(2-methylimidazol-1-yl)propanenitrile is crucial for its use in synthesis, purification, and formulation. While specific quantitative solubility data is not extensively available in the public domain, we can predict its behavior based on its molecular structure and provide a systematic approach for its experimental determination.
Theoretical Solubility Prediction
The principle of "like dissolves like" provides a foundational framework for predicting solubility. The 3-(2-methylimidazol-1-yl)propanenitrile molecule possesses both polar and non-polar characteristics. The imidazole ring, with its nitrogen atoms, can participate in hydrogen bonding and dipole-dipole interactions, contributing to its polarity. The nitrile group is also polar. Conversely, the methyl group and the ethylene bridge are non-polar.
Based on this structure, we can anticipate the following solubility trends:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Moderate to good solubility is expected due to the potential for hydrogen bonding with the imidazole nitrogen atoms.
-
Polar Aprotic Solvents (e.g., Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Good solubility is predicted due to favorable dipole-dipole interactions.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the predominantly polar nature of the molecule.
The following table summarizes the predicted solubility of 3-(2-methylimidazol-1-yl)propanenitrile in a range of common laboratory solvents.
| Solvent Classification | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Water | Moderate | Potential for hydrogen bonding. |
| Ethanol | Good | Hydrogen bonding and some non-polar character. | |
| Methanol | Good | Similar to ethanol. | |
| Polar Aprotic | Acetonitrile | Good | Favorable dipole-dipole interactions. |
| Dimethylformamide (DMF) | Very Good | Strong dipole-dipole interactions. | |
| Dimethyl Sulfoxide (DMSO) | Very Good | Strong dipole-dipole interactions. | |
| Non-Polar | Hexane | Poor | Mismatch in polarity. |
| Toluene | Poor to Slight | Mismatch in polarity. |
Experimental Protocol for Qualitative Solubility Determination
This protocol provides a straightforward method to experimentally verify the predicted solubility profile.
Objective: To qualitatively assess the solubility of 3-(2-methylimidazol-1-yl)propanenitrile in a range of solvents.
Materials:
-
3-(2-methylimidazol-1-yl)propanenitrile
-
Selection of solvents (e.g., water, ethanol, methanol, acetonitrile, DMF, DMSO, hexane, toluene)
-
Vortex mixer
-
Small test tubes or vials
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of 3-(2-methylimidazol-1-yl)propanenitrile into a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the selected solvent to the test tube.
-
Mixing: Vortex the mixture vigorously for 1-2 minutes.
-
Observation: Visually inspect the solution for any undissolved solid.
-
Classification:
-
Soluble: No visible solid particles.
-
Slightly Soluble: A significant portion of the solid has dissolved, but some particles remain.
-
Insoluble: The majority of the solid remains undissolved.
-
-
Repeat: Perform the test for each selected solvent.
Caption: Workflow for forced degradation studies.
Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately quantifying the parent compound and its degradation products without interference.
Objective: To develop and validate an HPLC method capable of separating 3-(2-methylimidazol-1-yl)propanenitrile from its potential degradation products.
Method Development Strategy:
-
Column Selection: Start with a C18 column, which is a versatile choice for a wide range of organic molecules.
-
Mobile Phase Selection: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., around 210-230 nm).
-
Optimization: Inject the stressed samples and optimize the gradient, mobile phase pH, and column temperature to achieve adequate separation of all peaks.
-
Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. [1][2][3] Initial HPLC Conditions (Example):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Conclusion
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 3-(2-methylimidazol-1-yl)propanenitrile. While specific experimental data is limited, the principles of organic chemistry allow for robust predictions of its behavior. The detailed experimental protocols provided herein empower researchers to empirically determine these critical parameters, ensuring the successful application of this important molecule in their research and drug development pipelines. Adherence to systematic experimental design and validated analytical methods will yield reliable data crucial for regulatory submissions and the overall success of a project.
References
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Organic Chemistry Tutor. Hydrolysis of Nitriles. Available from: [Link]
-
Golin, T. et al. Theoretical analysis of the OH-initiated atmospheric oxidation reactions of imidazole. (2024). Available from: [Link]
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ACS ES&T Air. Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. (2024). Available from: [Link]
-
RSC Publishing. Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals: kinetics and mechanism of reactions and atmospheric implications. Available from: [Link]
-
Chemistry LibreTexts. The Hydrolysis of Nitriles. (2023). Available from: [Link]
-
PubMed. OH-Initiated Oxidation of Imidazoles in Tropospheric Aqueous-Phase Chemistry. Available from: [Link]
-
Modern Scientific Press. Kinetics and Mechanism of the Oxidation of Imidazole by Permanganate Ion in Aqueous Acidic Medium. (2014). Available from: [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available from: [Link]
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Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. Available from: [Link]
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Organic Chemistry Portal. Nitrile to Acid - Common Conditions. Available from: [Link]
-
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]
-
PubMed. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Available from: [Link]
-
Journal of Materials Chemistry A (RSC Publishing). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Available from: [Link]
-
ResearchGate. Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process | Request PDF. Available from: [Link]
-
ResearchGate. Biodegradability of imidazole structures. | Download Scientific Diagram. Available from: [Link]
-
vscht.cz. Stability-Indicating HPLC Method Development. Available from: [Link]
-
Altabrisa Group. 3 Key Steps for HPLC Validation in Stability Testing. (2025). Available from: [Link]
-
IJPPR. Stability Indicating HPLC Method Development: A Review. (2023). Available from: [Link]
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A Technical Guide to Quantum Chemical Calculations for 1-Cyanoethyl-2-methylimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 1-Cyanoethyl-2-methylimidazole, a molecule of significant interest in medicinal chemistry and materials science.[1] The imidazole moiety is a crucial component in many biologically active compounds, and understanding its electronic structure and properties is paramount for rational drug design and the development of novel materials.[2][3][4] This document outlines a detailed, step-by-step methodology employing Density Functional Theory (DFT) to elucidate the molecular geometry, vibrational frequencies, and electronic properties of 1-Cyanoethyl-2-methylimidazole. The causality behind the selection of computational methods and basis sets is explained to ensure scientific integrity and reproducibility. This guide is intended to empower researchers to apply these computational techniques to their own investigations, fostering a deeper understanding of the structure-property relationships in imidazole derivatives.
Introduction: The Significance of 1-Cyanoethyl-2-methylimidazole and the Power of Quantum Chemistry
1-Cyanoethyl-2-methylimidazole (C7H9N3) is an organic compound featuring a five-membered imidazole ring substituted with a methyl group and a cyanoethyl group.[1][5][6] The unique combination of the electron-rich imidazole ring, the electron-withdrawing cyano group, and the flexible ethyl linker imparts this molecule with distinct chemical reactivity and potential for various applications.[1] Imidazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiparasitic properties.[2][3][4][7][8] The cyanoethyl group can participate in various chemical transformations, making it a valuable synthon in organic synthesis.
In the realm of drug development, a profound understanding of a molecule's three-dimensional structure, electronic properties, and reactivity is crucial for predicting its interaction with biological targets.[4][9] Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as indispensable tools for medicinal chemists and materials scientists.[9][10][11][12][13] DFT allows for the accurate prediction of molecular properties, offering insights that complement and guide experimental studies.[9][10][13] By modeling the behavior of electrons within a molecule, we can predict its geometry, vibrational spectra, electronic transitions, and reactivity, thereby accelerating the design and discovery of new drugs and materials.[9][10][14]
This guide will provide a rigorous, practical protocol for performing quantum chemical calculations on 1-Cyanoethyl-2-methylimidazole, enabling researchers to unlock a deeper understanding of its fundamental properties.
The Computational Workflow: A Strategic Approach
The successful application of quantum chemical calculations hinges on a well-defined and logical workflow. The following diagram illustrates the key stages of the computational investigation of 1-Cyanoethyl-2-methylimidazole.
Caption: A schematic of the quantum chemical calculation workflow.
Detailed Methodologies: From Structure to Properties
This section provides a step-by-step protocol for conducting the quantum chemical calculations. The choice of software, theoretical method, and basis set is critical for obtaining accurate and reliable results.
Software Selection
A variety of software packages are available for performing quantum chemical calculations, each with its own strengths.[15] For this guide, we will reference methods commonly available in packages such as:
-
Gaussian: A widely used commercial program with a comprehensive suite of methods and basis sets.[16]
-
GAMESS: A versatile and freely available quantum chemistry package.[17]
-
Q-Chem: A powerful and comprehensive quantum chemistry software package.[18]
-
Maple Quantum Chemistry Toolbox: An environment that combines quantum chemistry software with the mathematical capabilities of Maple.[19]
The general principles outlined here are transferable across these platforms, although specific input syntax may vary.
Step 1: Molecular Structure Input
The initial step is to create a three-dimensional model of 1-Cyanoethyl-2-methylimidazole. This can be done using a molecular builder within the chosen software package or by importing a structure from a chemical drawing program. The initial geometry does not need to be perfect, as the subsequent optimization step will refine it.
The chemical structure of 1-Cyanoethyl-2-methylimidazole is represented by the SMILES string: CC1=NC=CN1CCC#N.
Step 2: Geometry Optimization
The goal of geometry optimization is to find the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable conformation.
Protocol:
-
Method Selection: Density Functional Theory (DFT) is the recommended method due to its excellent balance of accuracy and computational cost for organic molecules.[13] The B3LYP hybrid functional is a robust and widely validated choice for this purpose.[20][21]
-
Basis Set Selection: A basis set is a set of mathematical functions used to describe the atomic orbitals.[22][23][24] For a molecule of this size, the 6-311++G(d,p) basis set is recommended.[20][25]
-
6-311: This indicates a triple-zeta basis set, providing a more flexible description of the valence electrons compared to smaller basis sets.[24]
-
++G: This adds diffuse functions to both heavy atoms and hydrogen atoms, which are important for accurately describing lone pairs and anions.
-
(d,p): This adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate representation of bonding electron density.[24]
-
-
Initiate Calculation: Run the geometry optimization calculation. The software will iteratively adjust the atomic coordinates to minimize the total energy of the system.
-
Convergence Check: Ensure the calculation has converged successfully. This is typically indicated by the software and involves checking that the forces on the atoms and the energy change between steps are below a certain threshold.
Caption: The iterative process of geometry optimization.
Step 3: Frequency Calculation
Once the geometry is optimized, a frequency calculation should be performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two critical purposes:
-
Verification of the Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a saddle point (a transition state) rather than a stable structure, and the geometry should be re-examined.
-
Prediction of Vibrational Spectra: The calculated frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule.[20][26] These theoretical spectra can be compared with experimental data to validate the computational model.[27]
Protocol:
-
Use Optimized Geometry: Start the frequency calculation from the previously optimized coordinates.
-
Set Up Calculation: Specify a frequency calculation at the B3LYP/6-311++G(d,p) level of theory.
-
Analyze Output:
-
Confirm that there are no imaginary frequencies.
-
Extract the calculated vibrational frequencies and their corresponding IR intensities and Raman activities.
-
It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, as the harmonic approximation used in the calculations tends to overestimate frequencies.[20] A typical scaling factor for B3LYP/6-311++G(d,p) is around 0.96-0.98.[20]
Step 4: Electronic Property Calculations
With the optimized geometry, a single-point energy calculation can be performed to obtain various electronic properties.
Protocol:
-
Use Optimized Geometry: Use the final optimized structure.
-
Set Up Calculation: Perform a single-point energy calculation at the B3LYP/6-311++G(d,p) level of theory.
-
Request Properties: Instruct the software to calculate and output the following:
-
Molecular Orbitals: Specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution in the molecule.
-
Natural Bond Orbital (NBO) analysis: To investigate charge delocalization and hyperconjugative interactions.[20]
-
Data Analysis and Interpretation: Unveiling Molecular Insights
The raw output from quantum chemical calculations needs to be carefully analyzed and interpreted to extract meaningful scientific insights.
Structural Parameters
The optimized geometry provides precise information about bond lengths, bond angles, and dihedral angles. These can be compared with experimental data from X-ray crystallography if available.
| Parameter | Calculated Value (Å or °) |
| C-C (imidazole) | Value |
| C-N (imidazole) | Value |
| C-C (ethyl) | Value |
| C≡N | Value |
| C-N-C (angle) | Value |
| Dihedral angles | Value |
| Note: The table should be populated with the actual calculated values from the computation. |
Vibrational Analysis
The calculated vibrational frequencies can be assigned to specific molecular motions (stretching, bending, etc.).[26] This information is invaluable for interpreting experimental IR and Raman spectra.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity |
| C≡N stretch | Value | Value | Value |
| C-H stretch (aromatic) | Value | Value | Value |
| C-H stretch (aliphatic) | Value | Value | Value |
| Imidazole ring modes | Value | Value | Value |
| Note: The table should be populated with the key calculated vibrational frequencies. |
Electronic Properties
The HOMO and LUMO are key indicators of a molecule's reactivity.
-
HOMO: The highest occupied molecular orbital represents the ability to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.
-
LUMO: The lowest unoccupied molecular orbital represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
| Property | Calculated Value (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap | Value |
| Note: The table should be populated with the calculated energy values. |
The MEP map provides a color-coded representation of the electrostatic potential on the molecule's surface.
-
Red regions: Indicate negative electrostatic potential, typically associated with lone pairs on electronegative atoms (like the nitrogen in the cyano group and the imidazole ring). These are sites for electrophilic attack.
-
Blue regions: Indicate positive electrostatic potential, usually found around hydrogen atoms attached to electronegative atoms. These are sites for nucleophilic attack.
-
Green regions: Represent neutral or weakly interacting areas.
The MEP map is a powerful tool for predicting non-covalent interactions, which are crucial in drug-receptor binding.[28]
Conclusion: A Powerful Predictive Tool
This guide has provided a comprehensive and scientifically grounded protocol for performing quantum chemical calculations on 1-Cyanoethyl-2-methylimidazole. By following these steps, researchers can obtain valuable insights into the structural, vibrational, and electronic properties of this important molecule. The application of these computational methods can significantly aid in the rational design of new imidazole-based drugs and materials by providing a detailed understanding of their molecular behavior.[4][29] The predictive power of DFT, when applied with the rigor and understanding outlined in this document, serves as an invaluable asset in modern chemical and pharmaceutical research.[9][10][13]
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A Methodological Guide to the Thermochemical Properties of 2-methyl-1H-imidazole-1-propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for determining the thermochemical properties of 2-methyl-1H-imidazole-1-propanenitrile. Given the absence of published experimental thermochemical data for this specific compound, this document emphasizes the established experimental and computational methodologies required for its characterization. By synthesizing protocols and citing data from structurally related compounds, such as 2-methylimidazole and other imidazole derivatives, this guide offers a robust roadmap for researchers. It details the necessary steps for synthesis, purification, and characterization, and provides in-depth protocols for experimental techniques including oxygen bomb calorimetry and differential scanning calorimetry. Furthermore, it outlines the role of computational chemistry in predicting these crucial energetic properties. This guide is designed to equip researchers with the foundational knowledge and practical steps needed to rigorously determine the thermodynamic stability and energy content of 2-methyl-1H-imidazole-1-propanenitrile, data vital for process safety, reaction engineering, and pharmaceutical development.
Introduction
2-methyl-1H-imidazole-1-propanenitrile, a heterocyclic compound featuring an imidazole core functionalized with a methyl group and a propanenitrile side chain, belongs to a class of molecules with significant potential in medicinal chemistry and materials science. Imidazole derivatives are integral to numerous biologically active molecules and serve as versatile intermediates in the synthesis of pharmaceuticals and specialty chemicals.[1] The propanenitrile group, in particular, can be a key functional handle and may influence the molecule's reactivity and biological interactions.[2]
Understanding the thermochemical properties of a compound, such as its standard molar enthalpy of formation (ΔfH°), is of paramount importance. This data governs the energetics of chemical reactions, dictates thermal stability, and is critical for conducting hazard assessments for chemical processes. Despite its relevance, a review of the current scientific literature and databases, including the NIST Chemistry WebBook, reveals no available experimental data for the enthalpy of formation or combustion of 2-methyl-1H-imidazole-1-propanenitrile.[3][4]
This guide, therefore, adopts a methodological approach. It is structured not as a repository of existing data, but as a detailed manual for its acquisition. As a Senior Application Scientist, the objective is to present a self-validating system of protocols, grounded in established principles of thermochemistry, to enable the precise and accurate determination of these fundamental properties. We will explore both experimental and computational pathways, providing the causal logic behind experimental choices and referencing authoritative standards.
Molecular Properties and Synthesis
Physicochemical Characteristics
The first step in any thermochemical investigation is to define the subject molecule and ensure its purity. The key properties of 2-methyl-1H-imidazole-1-propanenitrile are summarized below.
| Property | Value | Source |
| Chemical Formula | C₇H₉N₃ | Calculated |
| Molecular Weight | 135.17 g/mol | Calculated |
| CAS Number | 23996-55-6 | [5] |
| Synonyms | 3-(2-Methyl-1H-imidazol-1-yl)propanenitrile, 1-Cyanoethyl-2-methylimidazole | [5] |
Synthesis and Purification
Accurate thermochemical measurements mandate a sample of high purity (typically >99.5%). A plausible and common route to synthesize the title compound is through the cyanoethylation of 2-methylimidazole with acrylonitrile.
The precursor, 2-methylimidazole, is readily prepared via the Radziszewski reaction, involving the condensation of glyoxal, ammonia, and acetaldehyde.[6][7]
Caption: Synthesis pathway for 2-methyl-1H-imidazole-1-propanenitrile.
Purification Protocol:
-
Reaction Work-up: After the reaction, the crude product should be isolated. Depending on its physical state (solid or liquid), this may involve filtration or extraction.
-
Distillation/Recrystallization: If the product is a liquid, vacuum distillation is the preferred method for purification. For a solid product, recrystallization from a suitable solvent system is necessary.
-
Purity Verification: The purity of the final product must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose. A reverse-phase HPLC method using a mobile phase of acetonitrile and water with an acid modifier (like phosphoric or formic acid) can be employed for analysis.[5][8] The final sample should show a single, sharp peak.
Experimental Determination of Thermochemical Properties
The cornerstone of experimental thermochemistry for organic compounds is oxygen bomb calorimetry, which measures the energy of combustion. From this, the enthalpy of formation can be derived.
Static-Bomb Combustion Calorimetry
This technique is highly suited for organic compounds containing carbon, hydrogen, oxygen, and nitrogen.[9] The experiment measures the change in internal energy (ΔcU) for the complete combustion of the compound in a constant-volume vessel (the "bomb").
Overall Workflow:
Caption: Experimental workflow for determining the standard enthalpy of formation.
Detailed Experimental Protocol:
-
Calorimeter Calibration:
-
The energy equivalent of the calorimeter (Ccal) must be determined by burning a certified standard, typically benzoic acid, for which the energy of combustion is precisely known.[10]
-
Press a pellet of benzoic acid (approx. 1 g), record its mass, and place it in the crucible.
-
Attach a fuse wire (e.g., iron or platinum) of known mass and length.
-
Assemble the bomb, purge it of air to remove atmospheric nitrogen, and charge it with high-purity oxygen to a pressure of ~3 MPa.[9]
-
Submerge the bomb in the calorimeter's water jacket and allow the system to reach thermal equilibrium.
-
Ignite the sample and record the temperature change (ΔT) until a stable final temperature is reached.
-
Calculate Ccal using the known energy of combustion of benzoic acid and the measured ΔT, accounting for the energy released by the fuse wire.[10]
-
-
Sample Combustion:
-
Prepare a pellet of 2-methyl-1H-imidazole-1-propanenitrile (0.8-1.0 g) and repeat the procedure described in step 1.
-
The combustion reaction is as follows: C₇H₉N₃(s) + 9.75 O₂(g) → 7 CO₂(g) + 4.5 H₂O(l) + 1.5 N₂(g)
-
-
Data Analysis and Corrections:
-
From the measured temperature rise for the sample combustion, calculate the gross heat released (q_total = Ccal * ΔT).
-
Correct this value for the heat released by the combustion of the iron fuse wire and for the formation of nitric acid (HNO₃), which forms from residual N₂ and the high-pressure O₂.[11] The amount of nitric acid is determined by titrating the bomb washings with a standard NaOH solution.
-
The resulting value is the internal energy of combustion for the specific bomb process (ΔU_bomb).
-
Apply Washburn corrections to convert ΔU_bomb to the standard internal energy of combustion, ΔcU°, which accounts for the deviation of reactants and products from their standard states.[11]
-
Calculate the standard enthalpy of combustion (ΔcH°) from the standard internal energy of combustion (ΔcU°) using the equation: ΔcH° = ΔcU° + Δn(g)RT where Δn(g) is the change in the number of moles of gas in the balanced combustion equation (n_products - n_reactants).[10][12]
-
-
Calculation of Enthalpy of Formation:
-
The standard molar enthalpy of formation of the crystalline compound, ΔfH°(C₇H₉N₃, cr), is calculated using Hess's Law: ΔfH°(C₇H₉N₃, cr) = 7 * ΔfH°(CO₂, g) + 4.5 * ΔfH°(H₂O, l) - ΔcH°(C₇H₉N₃, cr)
-
Use the well-established standard enthalpies of formation for CO₂(g) and H₂O(l) (-393.51 ± 0.13 kJ/mol and -285.83 ± 0.04 kJ/mol, respectively).
-
Phase Change Enthalpies
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the thermal behavior of the compound, including its melting point, enthalpy of fusion, and decomposition temperature. This information is critical for safety and for understanding the compound's physical state.
Computational Thermochemistry
In the absence of experimental data, and as a complementary approach, quantum chemical calculations provide a powerful tool for predicting thermochemical properties.[13][14]
Methodology:
-
Geometry Optimization: The molecular structure of 2-methyl-1H-imidazole-1-propanenitrile is first optimized using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-311G(d,p) basis set.[14]
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Energy Calculation: The total electronic energy is calculated using a high-level composite method, such as Gaussian-4 (G4) theory, for high accuracy.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation (ΔfH°(g)) is typically calculated using a balanced isodesmic or homodesmotic reaction. These reactions conserve the number and types of chemical bonds, leading to significant error cancellation and more accurate results.[13] For example:
2-methyl-1H-imidazole-1-propanenitrile + Imidazole → 2-methylimidazole + 1H-imidazole-1-propanenitrile
By using the calculated enthalpies of reaction and the known experimental ΔfH°(g) values for the other three species, the ΔfH°(g) of the target molecule can be accurately determined.
Comparative Data of Related Compounds
While data for the target molecule is unavailable, the thermochemical properties of its parent structures, imidazole and 2-methylimidazole, are known and provide a valuable baseline for comparison and estimation.
| Compound | Formula | ΔfH°(solid) (kJ/mol) | ΔcH°(solid) (kJ/mol) | Source |
| Imidazole | C₃H₄N₂ | +49.5 ± 0.7 | -1774.5 ± 0.6 | [15] |
| 2-Methylimidazole | C₄H₆N₂ | +48.9 ± 1.1 | -2413.5 ± 1.0 | [16] |
These values can be used in group additivity schemes to approximate the enthalpy of formation of the target compound, providing a useful estimate before undertaking extensive experimental or computational work.
Conclusion
The determination of the thermochemical properties of 2-methyl-1H-imidazole-1-propanenitrile is an essential step in its development for any application. Although experimental data is not currently available, this guide provides a clear and authoritative pathway for its acquisition. A rigorous experimental approach, centered on high-purity synthesis and precise oxygen bomb calorimetry, is the gold standard for determining the standard molar enthalpy of formation.[9][10] This should be complemented by computational studies, which not only offer predictive power but also provide deeper insight into molecular stability.[14] By following the detailed protocols and validation checks outlined herein, researchers can generate the accurate and reliable thermochemical data necessary for advancing the science and application of this promising imidazole derivative.
References
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Vitello, A. C., Mettee, H., & Karunathilake, G. K. (2018). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. Journal of Materials Science and Chemical Engineering, 6, 1-16. [Link]
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Semantic Scholar. (n.d.). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. Retrieved from [Link]
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Vitello, A. C., Mettee, H., & Karunathilake, G. K. (2018). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. [Link]
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Li, X., Zhang, R., & Zhang, X. (2010). Computational study of imidazole derivative as high energetic materials. Journal of Hazardous Materials, 183(1-3), 622-631. [Link]
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NIST. (n.d.). 1H-Imidazole. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). 1H-Imidazole. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). 1H-Imidazole. NIST Chemistry WebBook. Retrieved from [Link]
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NIST/TRC. (n.d.). 2-methylimidazole. Web Thermo Tables (WTT). Retrieved from [Link]
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ResearchGate. (2018). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. [Link]
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NIST. (n.d.). 1H-Imidazole. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). 1H-Imidazole. NIST Chemistry WebBook. Retrieved from [Link]
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Khan, I., et al. (2023). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances, 13(43), 30335-30351. [Link]
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ACS Publications. (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. [Link]
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Ryskaliyeva, A. K., Baltabayev, M. E., & Abaeva, K. T. (2019). Empirical method for predicting the enthalpy changes of combustion of amides (Short Communication). Journal of the Serbian Chemical Society, 84(5), 477–481. [Link]
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ResearchGate. (2022). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. [Link]
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IUPAC. (n.d.). The calorimetry of combustions and related reactions. [Link]
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Cheméo. (n.d.). 1H-Imidazole, 2-methyl-. Retrieved from [Link]
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MDPI. (2022). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. [Link]
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Oxford Academic. (2017). Combustion Calorimetry. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Methylimidazole. Retrieved from [Link]
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Svoboda, P., & Fulem, M. (2018). Corrections to standard state in combustion calorimetry: an update and a web-based tool. The Journal of Chemical Thermodynamics, 122, 195-200. [Link]
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PubChem. (n.d.). 2-Methylimidazole. Retrieved from [Link]
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IARC Monographs. (n.d.). 2-METHYLIMIDAZOLE. Retrieved from [Link]
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Acta Physico-Chimica Sinica. (n.d.). The Standard Molar Enthalpy of Formation of Room Temperature Ionic Liquid EMIES. Retrieved from [Link]
-
ResearchGate. (2014). Use of combustion methods for calorimetry in the applied physiology of plants. [Link]
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University of California, Berkeley. (n.d.). HEAT OF COMBUSTION: BOMB CALORIMETER. Retrieved from [Link]
-
ResearchGate. (2009). Crystal and Molecular Structure Analysis of 2-Methylimidazole. [Link]
- Google Patents. (n.d.). CN102924381A - 2-methylimidazole preparation method.
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SIELC Technologies. (2018). 1H-Imidazole-1-propanenitrile, 2-methyl-. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Minds@UW. (n.d.). 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. Retrieved from [Link]
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An In-depth Technical Guide to 1H-Imidazole-1-propanenitrile, 2-methyl-
A comprehensive overview for researchers, scientists, and drug development professionals.
Foreword: The Enduring Significance of the Imidazole Scaffold
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1] Its unique electronic properties, capacity for hydrogen bonding, and ability to coordinate with metal ions have made it a privileged scaffold in a vast array of biologically active molecules. From the essential amino acid histidine to numerous blockbuster drugs, the imidazole moiety is a testament to nature's and scientists' ingenuity in crafting molecules with profound physiological effects. This guide delves into a specific, yet important, derivative: 1H-Imidazole-1-propanenitrile, 2-methyl- . While its individual history is not extensively documented, its synthesis and properties are rooted in well-established chemical principles, making it a valuable building block for further discovery.
Chemical Identity and Physicochemical Properties
1H-Imidazole-1-propanenitrile, 2-methyl-, also known by its synonym 3-(2-methyl-1H-imidazol-1-yl)propanenitrile, is a crystalline solid at room temperature.[2][3] Its core structure consists of a 2-methylimidazole ring N-alkyated with a propanenitrile group. This combination of a biologically relevant heterocycle and a versatile nitrile functional group makes it a compound of interest for various chemical transformations.
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃ | PubChem[4] |
| Molecular Weight | 135.17 g/mol | PubChem[4] |
| CAS Number | 23996-55-6 | PubChem[4] |
| Appearance | Very pale yellow to pale yellow crystalline powder | Spectrum Chemical[3] |
| Melting Point | 55-56.5 °C | ECHEMI[5] |
| Boiling Point | 369.3°C at 760 mmHg (Predicted) | ECHEMI[5] |
| Density | 1.1 ± 0.1 g/cm³ (Predicted) | ECHEMI[5] |
| Solubility | Soluble in water and methanol | Spectrum Chemical[3] |
Synthesis and Mechanistic Insights: The Cyanoethylation of 2-Methylimidazole
The most direct and established method for the synthesis of 1H-Imidazole-1-propanenitrile, 2-methyl- is through the cyanoethylation of 2-methylimidazole. This reaction is a specific type of Michael addition, a fundamental carbon-carbon bond-forming reaction in organic chemistry.
The reaction proceeds via the nucleophilic attack of the N1 nitrogen of the 2-methylimidazole ring on the electron-deficient β-carbon of acrylonitrile. The nitrile group of acrylonitrile is a powerful electron-withdrawing group, which polarizes the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack.[6] The reaction is typically base-catalyzed, which serves to deprotonate the imidazole ring, increasing its nucleophilicity.[6]
Sources
- 1. (Open Access) Imidazole and its Biological Activities: A Review (2012) | U. Sahoo | 89 Citations [scispace.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525) [hmdb.ca]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. 1H-Imidazole-1-propanenitrile, 2-methyl- | C7H9N3 | CID 90328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Imidazole, 1-methyl- [webbook.nist.gov]
- 6. asianpubs.org [asianpubs.org]
Methodological & Application
A Robust, Validated RP-HPLC Method for the Quantification of 1H-Imidazole-1-propanenitrile, 2-methyl-
An Application Note for the Pharmaceutical and Chemical Industries
Senior Application Scientist: Dr. Gemini
Abstract
This application note details a precise, accurate, and robust high-performance liquid chromatography (HPLC) method for the quantitative analysis of 1H-Imidazole-1-propanenitrile, 2-methyl-. This compound is a key intermediate in the synthesis of various specialty chemicals and active pharmaceutical ingredients (APIs).[1] The developed method utilizes reversed-phase chromatography with UV detection, ensuring high sensitivity and selectivity. The protocol has been structured to meet the rigorous standards of quality control and research laboratories. Furthermore, this guide provides a comprehensive framework for method validation based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the reliability and integrity of the analytical results.[2]
Introduction and Analytical Principle
1H-Imidazole-1-propanenitrile, 2-methyl- (CAS: 23996-55-6) is a heterocyclic compound featuring both an imidazole ring and a nitrile functional group.[3] Its purity is a critical quality attribute that can significantly impact the yield and impurity profile of downstream products. Therefore, a reliable analytical method for its quantification is essential.
This method is based on the principle of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . In RP-HPLC, the separation is achieved based on the analyte's hydrophobic (or non-polar) character.[4] The stationary phase is non-polar (e.g., octadecylsilane, C18), while the mobile phase is a polar mixture, typically of water and an organic solvent like acetonitrile or methanol.[4] 1H-Imidazole-1-propanenitrile, 2-methyl-, being a moderately polar molecule, will partition between the polar mobile phase and the non-polar stationary phase. By carefully controlling the mobile phase composition, its retention and separation from potential impurities can be effectively managed. Detection is performed using a UV-Vis detector set to a wavelength where the imidazole chromophore exhibits strong absorbance.[5][6]
Physicochemical Properties of the Analyte
Understanding the analyte's properties is fundamental to rational method development.
| Property | Value | Source |
| Chemical Formula | C₇H₉N₃ | [3] |
| Molecular Weight | 135.17 g/mol | [3] |
| Computed XLogP3 | 0.1 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
The low XLogP3 value indicates a relatively polar nature, which can make retention on traditional C18 columns challenging without proper mobile phase optimization. The presence of nitrogen atoms in the imidazole ring allows for pH manipulation to control retention.
Experimental Protocol
Instrumentation and Materials
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data Acquisition: Chromatography Data System (CDS) software.
-
Analytical Column: A standard C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended. The choice of a specific brand should be consistent throughout the analysis.
-
Chemicals and Reagents:
-
1H-Imidazole-1-propanenitrile, 2-methyl- Reference Standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Potassium Phosphate Monobasic (KH₂PO₄, analytical grade)
-
Orthophosphoric Acid (85%, analytical grade)
-
Water (HPLC or Milli-Q grade)
-
Chromatographic Conditions
The following conditions were optimized for the robust separation and quantification of the analyte.
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.02 M KH₂PO₄ in water, pH 3.0 (adjusted with H₃PO₄) | The phosphate buffer controls the mobile phase pH to ensure consistent protonation of the imidazole ring, leading to stable retention times. A pH of 3.0 ensures the analyte is in a single ionic form. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC, offering good elution strength and a low UV cutoff.[7] |
| Elution Mode | Isocratic: 80% Mobile Phase A / 20% Mobile Phase B | An isocratic elution provides simplicity and robustness for routine quality control analysis of the main component. A gradient may be required if analyzing complex impurity profiles. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times by minimizing viscosity fluctuations. |
| Injection Volume | 10 µL | This volume provides good peak shape and sensitivity without overloading the column. |
| Detection Wavelength | 220 nm | The imidazole ring exhibits significant UV absorbance around this wavelength, providing excellent sensitivity for detection.[5][6] |
| Run Time | 10 minutes | Sufficient time for the elution of the analyte and any closely related impurities. |
Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.
-
Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in the same ratio as the mobile phase (80:20 v/v). This ensures peak shape integrity by matching the sample solvent with the mobile phase.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 1H-Imidazole-1-propanenitrile, 2-methyl- Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This concentration is suitable for establishing linearity and for routine analysis.
-
Sample Solution (100 µg/mL): Accurately weigh an amount of the sample equivalent to about 25 mg of the active substance into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute 5.0 mL of this solution to 50 mL with diluent to achieve the target concentration.
Analytical Method Validation Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following protocols are based on the ICH Q2(R1) guideline.[8][9]
Caption: Logical relationship of key validation parameters as per ICH Q2(R1).
System Suitability
Before starting any validation or sample analysis, the chromatographic system must meet predefined criteria.
-
Procedure: Inject the Working Standard Solution (100 µg/mL) five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD): ≤ 2.0% for the peak area.
-
Tailing Factor (T): ≤ 2.0.
-
Theoretical Plates (N): ≥ 2000.
-
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Procedure: Inject the diluent (blank), a placebo (if applicable), a solution of the reference standard, and a sample solution.
-
Acceptance Criteria: The blank and placebo injections should show no interfering peaks at the retention time of the analyte peak.
Linearity and Range
-
Procedure: Prepare a series of at least five concentrations from the Standard Stock Solution, typically ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.
-
Acceptance Criteria: Plot the average peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples).
-
Procedure: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a known amount of analyte into a placebo or sample matrix.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day precision): Analyze six independent sample preparations at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The %RSD for the set of measurements should not exceed 2.0%.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
Procedure: These can be estimated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.
Robustness
-
Procedure: Deliberately vary critical method parameters and observe the effect on the results.
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5 °C)
-
Mobile Phase pH (± 0.2 units)
-
-
Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the results should not be significantly affected by the variations.
Analytical Workflow and Data Processing
The overall process from sample preparation to final result is streamlined for efficiency and accuracy.
Caption: Standard workflow for HPLC analysis of 1H-Imidazole-1-propanenitrile, 2-methyl-.
The concentration of 1H-Imidazole-1-propanenitrile, 2-methyl- in the sample is calculated using the peak area response from the chromatogram and the linear regression equation derived from the calibration curve of the reference standards.
Formula for Calculation: Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope
Conclusion
The RP-HPLC method described in this application note is demonstrated to be simple, rapid, selective, and reliable for the quantitative determination of 1H-Imidazole-1-propanenitrile, 2-methyl-. The comprehensive validation protocol ensures that the method is suitable for its intended purpose in a regulated research or quality control environment. The isocratic nature of the method allows for high throughput and robust performance, making it an invaluable tool for ensuring product quality and consistency.
References
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ECA Academy. URL: [Link][2]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Source: U.S. Food and Drug Administration (FDA). URL: [Link][8]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Source: Starodub. URL: [Link][9]
-
Title: ICH Q2 R1: Mastering Analytical Method Validation. Source: Abraham Entertainment. URL: [Link]
-
Title: 1H-Imidazole-1-propanenitrile, 2-methyl- | C7H9N3 | CID 90328. Source: PubChem, National Center for Biotechnology Information. URL: [Link][3]
-
Title: Reverse Phase Chromatography Techniques. Source: Chrom Tech, Inc. URL: [Link][4]
-
Title: 1H-Imidazole, 2-methyl- UV/Visible spectrum. Source: NIST WebBook, SRD 69. URL: [Link][5]
-
Title: HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Source: National Institutes of Health (NIH), National Library of Medicine. URL: [Link][7]
-
Title: UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole... Source: ResearchGate. URL: [Link][6]
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- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 4. chromtech.com [chromtech.com]
- 5. 1H-Imidazole, 2-methyl- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. starodub.nl [starodub.nl]
Application Notes for the Synthesis of Pharmaceuticals Using 1-Cyanoethyl-2-methylimidazole
Abstract
This guide provides an in-depth technical overview of 1-Cyanoethyl-2-methylimidazole (2-MeIm-CN), a key intermediate in pharmaceutical synthesis. Moving beyond a simple reagent listing, this document elucidates the strategic role of 2-MeIm-CN, particularly focusing on its function as a protected and versatile synthon for the construction of nitroimidazole-based active pharmaceutical ingredients (APIs). We will explore the rationale behind its use, present detailed, field-tested protocols for related syntheses, and discuss its potential applications as a catalyst in process chemistry. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced heterocyclic intermediates for the efficient synthesis of therapeutic agents.
Introduction: The Strategic Value of 1-Cyanoethyl-2-methylimidazole
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous successful drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it an exceptional pharmacophore. 2-Methylimidazole is a fundamental building block for the nitroimidazole class of antibiotics, including essential medicines like Metronidazole, Tinidazole, and Ornidazole.[2][3]
1-Cyanoethyl-2-methylimidazole (CAS: 23996-55-6) is a derivative where the N-1 position of the 2-methylimidazole ring is functionalized with a cyanoethyl group.[4] This modification is not trivial; it imparts specific chemical properties that can be strategically exploited in multi-step pharmaceutical synthesis. The cyanoethyl group serves a dual purpose:
-
Protecting Group: It effectively blocks the reactive N-1 position of the imidazole ring, preventing unwanted side reactions and allowing for selective chemistry to be performed elsewhere on the molecule (e.g., nitration at the C5 position).
-
Modifiable Synthon: The three-carbon cyanoethyl chain is a versatile chemical handle. The terminal nitrile group (-C≡N) can be transformed into a variety of other functional groups, such as amines (via reduction) or carboxylic acids (via hydrolysis), which are essential for building the side chains characteristic of many nitroimidazole APIs.
This guide will focus on the practical application of this strategy, contextualized within the synthesis of the widely-used antimicrobial agent, Tinidazole.
Physicochemical Properties
A summary of the key properties of 1-Cyanoethyl-2-methylimidazole is presented below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 23996-55-6 | [5] |
| Molecular Formula | C₇H₉N₃ | [4] |
| Molecular Weight | 135.17 g/mol | [4] |
| Appearance | White to light yellow crystalline powder or liquid | [4][5] |
| Melting Point | 55-59 °C | |
| Solubility | Soluble in water and ethanol | [6] |
Core Application: A Versatile Intermediate for Nitroimidazole Antibiotics
The primary and most significant application of 1-Cyanoethyl-2-methylimidazole and its parent compound in pharmaceutical manufacturing is as the foundational building block for nitroimidazole antibiotics.[2] The general synthetic workflow involves the creation of a key intermediate, 2-methyl-5-nitroimidazole, followed by N-alkylation to install the desired side chain.
Logical Workflow for Nitroimidazole Synthesis
The diagram below illustrates the logical progression from the basic 2-methylimidazole core to a final drug product, highlighting the central role of the nitrated intermediate.
Caption: General workflow for nitroimidazole API synthesis.
Protocol 1: Synthesis of 2-Methyl-5-nitroimidazole
Causality: The synthesis of the core intermediate, 2-methyl-5-nitroimidazole, is the critical first step. The nitration of 2-methylimidazole must be carefully controlled to favor the formation of the 5-nitro isomer, which is the biologically active precursor. Using a mixture of sulfuric and nitric acid provides the necessary nitronium ion (NO₂⁺) concentration for efficient electrophilic aromatic substitution on the imidazole ring.
Methodology:
-
Reactor Setup: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-methylimidazole (1.0 eq).
-
Acidic Medium: Cool the reactor to 0-5 °C using a circulating chiller. Slowly add concentrated sulfuric acid (98%, ~3.0 eq) while maintaining the internal temperature below 10 °C. Stir the resulting solution until all the 2-methylimidazole has dissolved.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (68%, 1.1 eq) to concentrated sulfuric acid (98%, ~2.0 eq) in a separate vessel, keeping the temperature below 10 °C.
-
Reagent Addition: Add the prepared nitrating mixture dropwise to the reactor over 2-3 hours. The internal temperature must be strictly maintained between 5-10 °C to minimize the formation of byproducts.
-
Reaction: After the addition is complete, allow the reaction to stir at 10 °C for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up & Isolation: Carefully quench the reaction by pouring the mixture onto crushed ice. The product will precipitate out of the acidic solution. Adjust the pH of the slurry to ~7.0 using a cold aqueous solution of sodium hydroxide or ammonia.
-
Purification: Filter the resulting solid, wash thoroughly with cold deionized water until the washings are neutral, and dry under vacuum at 60-70 °C. The crude 2-methyl-5-nitroimidazole can be recrystallized from water or an alcohol/water mixture to achieve pharmaceutical-grade purity.
Protocol 2: Synthesis of Tinidazole from 2-Methyl-5-nitroimidazole
Causality: This protocol exemplifies the N-alkylation step. The reaction involves the condensation of 2-methyl-5-nitroimidazole with 2-(ethylthio)ethanol.[7] A strong acid catalyst, such as sulfuric acid, is required to protonate the alcohol, making it a better leaving group and facilitating the nucleophilic attack from the N-1 position of the imidazole. The subsequent oxidation step converts the thioether to a sulfone, which is the final functional group in Tinidazole.[8]
Methodology:
Step A: Condensation
-
Reactor Charging: In a suitable reactor, charge 2-methyl-5-nitroimidazole (1.0 eq), concentrated sulfuric acid (98%, ~1.5 eq), and glacial acetic acid as the solvent.[7]
-
Reagent Addition: Begin stirring the mixture and slowly add 2-(ethylthio)ethanol (1.1 eq) over 1 hour.
-
Reaction Conditions: Heat the reaction mixture to 80-85 °C and maintain for 9-12 hours.[7] The reaction should be monitored by HPLC for the formation of the intermediate, 1-[2-(ethylthio)ethyl]-2-methyl-5-nitroimidazole.
-
Intermediate Isolation: After completion, cool the mixture and dilute with water. Adjust the pH to ~3.0 with an aqueous ammonia solution to precipitate any unreacted 2-methyl-5-nitroimidazole, which can be recovered by filtration.[7] The filtrate, containing the desired intermediate, is carried forward to the next step.
Step B: Oxidation
-
Catalyst Addition: To the filtrate from the previous step, add an oxidation catalyst such as tungstic acid or a molybdenum-based catalyst (e.g., MoO₃/SiO₂).[7]
-
Oxidant Addition: Heat the mixture to 50-55 °C. Slowly and carefully add hydrogen peroxide (30-50% solution, stoichiometric amount) dropwise, ensuring the temperature does not exceed 60 °C due to the exothermic nature of the reaction.[7]
-
Reaction: Stir at 55 °C until the oxidation is complete (as monitored by HPLC).
-
Product Isolation: Cool the reaction mixture. The Tinidazole product will precipitate. Neutralize the solution by adding aqueous ammonia, which will also cause the tungstic acid catalyst to dissolve as ammonium tungstate.[7]
-
Purification: Filter the crude Tinidazole, wash extensively with deionized water, and dry under vacuum. Recrystallization from a suitable solvent like ethanol or acetone is performed to meet pharmacopeial standards.
Potential Catalytic Applications in Process Chemistry
While the primary role of 2-MeIm-CN is as a structural intermediate, its inherent imidazole core suggests potential applications as a catalyst, mirroring the known activity of related compounds like 1-methylimidazole and 2-methylimidazole.[9] This presents an opportunity for process optimization, particularly in reactions where a moderately basic, nucleophilic organocatalyst is beneficial.
Expert Insight: The cyanoethyl group is electron-withdrawing, which reduces the basicity and nucleophilicity of the imidazole nitrogens compared to 2-methylimidazole. However, it remains a competent catalyst. Its higher boiling point and solid nature at room temperature can be advantageous for high-temperature reactions and for ease of handling compared to more volatile catalysts.
Potential catalytic roles in a pharmaceutical setting could include:
-
Acylation/Esterification: Catalyzing the formation of ester or amide bonds in late-stage functionalization of complex molecules.
-
Epoxide Ring-Opening: Acting as a catalyst for the reaction of epoxides with nucleophiles, a common transformation in API synthesis.[9]
-
Silylation: Accelerating the protection of alcohol groups as silyl ethers.
Illustrative Catalytic Mechanism: N-Acylimidazolium Formation
The diagram below shows the generally accepted mechanism for nucleophilic catalysis by an imidazole derivative in an acylation reaction.
Caption: Mechanism of nucleophilic catalysis via a reactive intermediate.
Safety, Handling, and Storage Protocol
1-Cyanoethyl-2-methylimidazole is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory or manufacturing environment.
Hazard Summary
| Hazard Statement | GHS Code | Description | Reference(s) |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed. | |
| Acute Toxicity (Dermal) | H311 | Toxic in contact with skin. | |
| Acute Toxicity (Inhalation) | H331 | Toxic if inhaled. | |
| Skin Irritation | H315 | Causes skin irritation. | |
| Eye Irritation | H319 | Causes serious eye irritation. |
Self-Validating Safety Workflow
This protocol is designed to ensure user safety through a system of checks and required engineering controls.
-
Pre-Handling Assessment:
-
Confirm availability and functionality of a chemical fume hood, safety shower, and eyewash station.
-
Verify the Safety Data Sheet (SDS) has been read and understood by all personnel involved.
-
Ensure appropriate waste containers are labeled and available in the work area.
-
-
Personal Protective Equipment (PPE):
-
Mandatory: Wear chemical-resistant nitrile or neoprene gloves, a flame-retardant lab coat, and chemical splash goggles with full side shields. A face shield is recommended when handling larger quantities.
-
Respiratory: Use only in a well-ventilated area or certified chemical fume hood. Avoid breathing dust or vapors.
-
-
Handling and Dispensing:
-
All handling of the solid or its solutions must occur within a fume hood.
-
Avoid generating dust. If handling the powder, use techniques like gentle scooping rather than pouring from a height.
-
Ground all equipment to prevent static discharge.
-
Keep away from incompatible materials, especially strong oxidizing agents.
-
-
In Case of Exposure:
-
Skin: Immediately remove all contaminated clothing. Wash affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and dark, well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store separately from oxidizing agents.
-
-
Disposal:
-
Dispose of waste material and containers in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways.
-
References
-
Jadhav, G. S., et al. (2007). Synthesis of tinidazole by condensation–oxidation sequence using MoO3/SiO2 bifunctional catalyst. Catalysis Communications, 8(9), 1311-1315. Available from: [Link]
- Google Patents. (2021). CN113372281A - Synthetic method of tinidazole.
- Google Patents. (2001). CN1321985C - Tinidazole preparing process.
-
Dongare, M.K., et al. (2007). Manufacturing of Tinidazole by Recovering and Recycling Catalyst. Asian Journal of Chemistry, 19(7), 5823-5825. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). 2-Methylimidazole as a Pharmaceutical Intermediate: Synthesis and Sourcing. Retrieved January 4, 2026, from [Link]
-
Kraft, M., Kochergin, P. M., & Shlikhunova, V. S. (1989). Synthesis of metronidazole from ethylenediamine. Pharmaceutical Chemistry Journal, 23(10), 861-863. Available from: [Link]
- Google Patents. (1991). CN1053896C - Tinidazole preparing process.
- Google Patents. (2015). WO2015198107A1 - Synthesis of metronidazole.
-
ChemBK. (n.d.). 2-Methylimidazole. Retrieved January 4, 2026, from [Link]
-
NIST. (n.d.). 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole. Retrieved January 4, 2026, from [Link]
- Google Patents. (2013). CN103130721B - Ornidazole synthetic method.
-
ResearchGate. (2022). Recent Progress in the Catalytic Synthesis of Imidazoles. Retrieved January 4, 2026, from [Link]
- Google Patents. (2013). CN103130721A - Ornidazole green synthetic method.
-
ResearchGate. (2004). Cyano-Substituted 2-Carboxyimidazoles: Synthesis of 4-Cyano-1-{[2-(trimethylsilyl)ethoxy]methyl}-1 H -imidazole-2-carboxylate Potassium Salt. Retrieved January 4, 2026, from [Link]
-
National Institutes of Health. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. Retrieved January 4, 2026, from [Link]
-
RSC Publishing. (2020). 2-Methylimidazole-assisted synthesis of a two-dimensional MOF-5 catalyst with enhanced catalytic activity for the Knoevenagel condensation reaction. Retrieved January 4, 2026, from [Link]
-
IndiaMART. (n.d.). 1-Cyanoethyl 2-Methyl Imidazole, For In Organic Synthesis., Grade: Technical. Retrieved January 4, 2026, from [Link]
Sources
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- 3. Synthesis of metronidazole from ethylenediamine | Semantic Scholar [semanticscholar.org]
- 4. CAS 23996-55-6: 1-Cyanoethyl-2-methylimidazole [cymitquimica.com]
- 5. echemi.com [echemi.com]
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- 7. asianpubs.org [asianpubs.org]
- 8. CN1321985C - Tinidazole preparing process - Google Patents [patents.google.com]
- 9. 2-Methylimidazole-assisted synthesis of a two-dimensional MOF-5 catalyst with enhanced catalytic activity for the Knoevenagel condensation reaction - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Protocol for enzyme inhibition assay using 3-(2-methylimidazol-1-yl)propanenitrile
Protocol for In Vitro Evaluation of 3-(2-methylimidazol-1-yl)propanenitrile as a Cytochrome P450 Enzyme Inhibitor
Abstract
This document provides a detailed protocol for conducting an in vitro enzyme inhibition assay to evaluate the potential of 3-(2-methylimidazol-1-yl)propanenitrile as an inhibitor of human cytochrome P450 (CYP) enzymes. Imidazole-containing compounds are a significant class of molecules in drug discovery and are known to frequently interact with CYP enzymes, which can lead to clinically relevant drug-drug interactions.[1][2] This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities. The protocol described herein is a robust, self-validating system designed to deliver reliable and reproducible results.
Introduction: The Significance of CYP Inhibition Assays
Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a vast array of xenobiotics, including approximately 75% of all marketed drugs.[1] Inhibition of these enzymes can alter the pharmacokinetics of co-administered drugs, leading to potential toxicity or loss of efficacy.[1][3] Therefore, early in vitro assessment of the CYP inhibition potential of new chemical entities is a critical step in drug discovery and development.
The imidazole moiety, present in 3-(2-methylimidazol-1-yl)propanenitrile, is a well-known structural motif that can interact with the heme iron of CYP enzymes, often leading to reversible or irreversible inhibition.[2][4] This interaction is a key consideration in the development of imidazole-based therapeutics. This protocol outlines a common and effective method to determine the half-maximal inhibitory concentration (IC50) of a test compound, providing a quantitative measure of its inhibitory potency.
Scientific Principle and Assay Overview
The assay detailed in this document is a fluorescence-based in vitro assay using human liver microsomes as the enzyme source. Human liver microsomes (HLMs) contain a mixture of the major drug-metabolizing CYP isoforms. The protocol focuses on CYP3A4, a major human CYP isoform, but can be adapted for other isoforms by selecting appropriate substrates.
The principle of the assay is based on the metabolism of a specific, non-fluorescent CYP substrate into a fluorescent product. The rate of formation of the fluorescent product is proportional to the enzyme activity. In the presence of an inhibitor, the rate of fluorescence generation will decrease. By measuring the fluorescence at various concentrations of the test compound, an IC50 value can be determined.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) | Storage |
| 3-(2-methylimidazol-1-yl)propanenitrile | N/A (Test Compound) | N/A | As per compound stability |
| Pooled Human Liver Microsomes (HLMs) | Corning | 452161 | -80°C |
| NADPH Regeneration System (e.g., G-6-P, G-6-PDH) | Sigma-Aldrich | N0768 | -20°C |
| CYP3A4 Substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin, BFC) | Sigma-Aldrich | B3564 | -20°C |
| Positive Control Inhibitor (e.g., Ketoconazole for CYP3A4) | Sigma-Aldrich | K1003 | Room Temperature |
| Potassium Phosphate Buffer (100 mM, pH 7.4) | In-house preparation | N/A | 4°C |
| Acetonitrile (ACN), HPLC Grade | Fisher Scientific | A998 | Room Temperature |
| 96-well black, flat-bottom microplates | Corning | 3603 | Room Temperature |
| Multichannel Pipettes | N/A | N/A | N/A |
| Plate Reader (with fluorescence detection) | N/A | N/A | N/A |
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the CYP inhibition assay.
Figure 1: Experimental workflow for the in vitro cytochrome P450 inhibition assay.
Detailed Step-by-Step Protocol
Preparation of Reagents
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of 3-(2-methylimidazol-1-yl)propanenitrile in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial dilutions of the test compound stock solution to obtain a range of concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent effects.
-
Positive Control: Prepare a stock solution and serial dilutions of a known CYP3A4 inhibitor, such as ketoconazole, in the same manner as the test compound.
-
Human Liver Microsomes (HLMs) Working Solution: On the day of the experiment, thaw the HLMs on ice. Dilute the HLMs in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.2 mg/mL. Keep on ice.
-
NADPH Regeneration System: Prepare the NADPH regeneration system according to the manufacturer's instructions.
-
Substrate Working Solution: Prepare a working solution of the CYP3A4 substrate (e.g., BFC) in 100 mM potassium phosphate buffer (pH 7.4). The final substrate concentration should be at or near its Km value for the enzyme. For BFC and CYP3A4, a concentration of 10 µM is often used.
Assay Procedure
-
Plate Setup: In a 96-well black microplate, add 2 µL of the serially diluted test compound or positive control to the appropriate wells. For the 100% activity control, add 2 µL of the vehicle (e.g., DMSO). For the background control (no enzyme), add 2 µL of the vehicle.
-
Pre-incubation: Add 98 µL of the HLM working solution to all wells except the background control wells. To the background control wells, add 98 µL of 100 mM potassium phosphate buffer.
-
Gently mix the plate and pre-incubate for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding 100 µL of the pre-warmed substrate and NADPH regeneration system mixture to all wells.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding 50 µL of cold acetonitrile to all wells.
-
Fluorescence Reading: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths for the product of the substrate (e.g., for the product of BFC, excitation at 405 nm and emission at 530 nm).
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average fluorescence of the background control wells from all other wells.
-
Calculation of Percent Inhibition: Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
% Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of 100% Activity Control Well)] * 100
-
IC50 Determination: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
Where:
-
Y is the percent inhibition
-
X is the logarithm of the inhibitor concentration
-
Bottom is the minimum percent inhibition
-
Top is the maximum percent inhibition
-
LogIC50 is the logarithm of the IC50 value
-
HillSlope describes the steepness of the curve
-
Data Presentation
| Compound | Target Enzyme | IC50 (µM) | Assay Method |
| 3-(2-methylimidazol-1-yl)propanenitrile | CYP3A4 | To be determined | In vitro fluorescence-based assay |
| Ketoconazole (Positive Control) | CYP3A4 | ~0.1 µM (literature value) | In vitro fluorescence-based assay |
Potential Mechanism of Inhibition
The imidazole nitrogen of 3-(2-methylimidazol-1-yl)propanenitrile can potentially coordinate with the heme iron of the cytochrome P450 enzyme, leading to competitive inhibition.[4] This interaction prevents the substrate from binding to the active site, thereby inhibiting the metabolic reaction.
Figure 2: Postulated mechanism of CYP enzyme inhibition by an imidazole-containing compound.
Trustworthiness and Self-Validation
To ensure the validity of the assay results, the following controls should be included:
-
Positive Control: A known inhibitor of the specific CYP isoform should be run in parallel to confirm the assay is performing as expected. The calculated IC50 for the positive control should be within the expected range.
-
Negative Control (Vehicle): This control represents 100% enzyme activity and is used for calculating the percent inhibition.
-
Background Control (No Enzyme): This control accounts for any background fluorescence from the reagents or the plate.
Conclusion
This application note provides a comprehensive and detailed protocol for the in vitro assessment of the inhibitory potential of 3-(2-methylimidazol-1-yl)propanenitrile against cytochrome P450 enzymes. By following this protocol, researchers can obtain reliable and reproducible IC50 values, which are essential for characterizing the drug metabolism and drug-drug interaction profile of this and other novel chemical entities.
References
-
U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry.[Link]
-
Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83. [Link]
-
Stresser, D. M., Blanchard, A. P., Turner, S. D., Erve, J. C., Dandeneau, A. A., & Crespi, C. L. (2000). Substrate-dependent modulation of CYP3A4 catalytic activity: analysis of 24 chemicals in the presence of eight probe substrates. Drug Metabolism and Disposition, 28(12), 1440-1448. [Link]
-
Zhang, H., & Hutzler, J. M. (2010). In vitro approaches for evaluating cytochrome P450 inhibition and induction. In Optimization in drug discovery (pp. 89-113). Humana Press. [Link]
-
Rock, D. A., Jones, J. P., & Wienkers, L. C. (2007). Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions. Drug Metabolism and Disposition, 35(3), 376-383. [Link][4]
-
Zhou, S., Gao, Y., Jiang, W., Huang, M., Xu, A., & Paxton, J. W. (2003). The A-Z of cytochrome P450-drug interactions. Current Drug Metabolism, 4(5), 453-462. [Link]
-
Guengerich, F. P. (2019). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Drug Metabolism and Pharmacokinetics, 34(1), 1-13. [Link][1]
-
ChemHelpASAP. (2021, January 6). CYP metabolism & inhibition assays. YouTube. [Link][3]
-
Zhang, H., Cui, D., Wang, B., & Fang, J. (2002). Inhibition of cytochromes P450 by antifungal imidazole derivatives. Drug Metabolism and Disposition, 30(3), 314-318. [Link][2]
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- 3. m.youtube.com [m.youtube.com]
- 4. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Cyanoethyl-2-methylimidazole (CAS 23996-55-6) as a Curing Agent for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 1-Cyanoethyl-2-methylimidazole in Advanced Epoxy Formulations
1-Cyanoethyl-2-methylimidazole (CAS 23996-55-6) is a substituted imidazole derivative that serves as a highly efficient catalytic curing agent for epoxy resins.[1] Unlike traditional amine or anhydride hardeners that participate in the cross-linking reaction stoichiometrically, 1-Cyanoethyl-2-methylimidazole acts as a catalyst, initiating the anionic homopolymerization of the epoxy resin at relatively low concentrations.[2] This catalytic mechanism offers several advantages, including the formulation of one-component, heat-curable epoxy systems with extended pot life at ambient temperatures and rapid curing at elevated temperatures.[3]
The incorporation of a cyanoethyl group on the imidazole ring modifies its reactivity, rendering it a latent curing agent.[4] This latency is crucial for applications requiring a long working time before the curing process is initiated by heat. The resulting cured epoxy systems exhibit excellent thermal stability, high glass transition temperatures (Tg), superior chemical resistance, and strong adhesion to a variety of substrates.[2] These properties make 1-Cyanoethyl-2-methylimidazole an ideal candidate for demanding applications in electronics, aerospace, automotive, and industrial coatings.[2][5]
Physicochemical Properties of 1-Cyanoethyl-2-methylimidazole
A thorough understanding of the physicochemical properties of 1-Cyanoethyl-2-methylimidazole is essential for its effective use in epoxy formulations.
| Property | Value | Reference |
| CAS Number | 23996-55-6 | [1] |
| Molecular Formula | C₇H₉N₃ | [6] |
| Molecular Weight | 135.17 g/mol | [6] |
| Appearance | Light yellow transparent liquid or crystalline powder | [1][6] |
| Melting Point | 55-56.5 °C | [6] |
| Boiling Point | 369.3 °C at 760 mmHg | [6] |
| Density | 1.1 ± 0.1 g/cm³ | [6] |
| Solubility | Soluble in polar organic solvents | [1] |
Curing Mechanism: Anionic Homopolymerization
The curing of epoxy resins with 1-Cyanoethyl-2-methylimidazole proceeds via an anionic homopolymerization mechanism. The process is initiated by the nucleophilic attack of the imidazole on the epoxide ring of the epoxy resin.[3]
Initiation: The tertiary amine nitrogen of the imidazole ring opens the epoxy ring, forming a zwitterion. This zwitterion then abstracts a proton from another imidazole molecule (if available) or undergoes rearrangement to form an alkoxide anion, which is the true initiating species.
Propagation: The newly formed alkoxide anion is highly reactive and attacks another epoxy group, opening the ring and regenerating another alkoxide anion. This process repeats, leading to the formation of a polyether network.[3]
Catalytic Nature: Research suggests that imidazoles can be regenerated during the curing process through various side reactions, allowing them to act as true catalysts.[7] This means that a small amount of the imidazole curing agent can lead to a high degree of cross-linking.
Below is a simplified diagram illustrating the key steps in the curing process:
Caption: Simplified workflow of epoxy curing with 1-Cyanoethyl-2-methylimidazole.
Experimental Protocols
Protocol 1: Preparation of a One-Component Epoxy Formulation
This protocol describes the preparation of a stable, one-component epoxy adhesive formulation using 1-Cyanoethyl-2-methylimidazole as a latent curing agent.
Materials:
-
Liquid Bisphenol A diglycidyl ether (DGEBA) epoxy resin (Epoxy Equivalent Weight ~185-195 g/eq)
-
1-Cyanoethyl-2-methylimidazole (CAS 23996-55-6)
-
Fumed silica (as a thixotropic agent, optional)
-
Planetary centrifugal mixer or a high-shear mechanical stirrer
-
Vacuum oven or desiccator
Procedure:
-
Resin Preparation: Weigh the desired amount of liquid DGEBA epoxy resin into a clean, dry mixing vessel. If using fumed silica, pre-disperse it into the resin using a high-shear mixer until a homogenous consistency is achieved.
-
Curing Agent Addition: In a separate container, weigh the 1-Cyanoethyl-2-methylimidazole. The recommended loading level is typically in the range of 1 to 5 parts per hundred parts of resin (phr) by weight. The exact amount will depend on the desired curing speed and final properties.
-
Mixing: Add the weighed 1-Cyanoethyl-2-methylimidazole to the epoxy resin. Mix the components thoroughly at room temperature until the curing agent is completely dissolved and the mixture is uniform. For optimal dispersion and to avoid entrapping air, a planetary centrifugal mixer is recommended.
-
Degassing: Place the formulation under vacuum (e.g., in a vacuum oven or desiccator at room temperature) to remove any air bubbles introduced during mixing. Degas until the formulation is clear and bubble-free.
-
Storage: Transfer the formulated one-component epoxy system into a sealed, airtight container. Store at or below room temperature to ensure long-term stability and prevent premature curing.
Protocol 2: Curing and Characterization of the Epoxy System
This protocol outlines the procedure for curing the prepared formulation and performing basic characterization of the cured material.
Equipment:
-
Convection oven with programmable temperature control
-
Differential Scanning Calorimeter (DSC)
-
Shore D durometer
-
Molds for preparing test specimens (e.g., for tensile or impact testing)
Procedure:
-
Curing:
-
Pour the formulated epoxy resin into the desired molds.
-
Place the molds in a preheated convection oven.
-
A typical curing schedule would be 1-2 hours at 120-150°C. The optimal temperature and time will depend on the specific formulation and the desired degree of cure. A post-cure at a higher temperature (e.g., 1 hour at 160°C) can further enhance the glass transition temperature and mechanical properties.
-
-
Characterization:
-
Glass Transition Temperature (Tg): Use DSC to determine the Tg of the cured epoxy. This is a critical parameter for assessing the thermal performance of the material.
-
Hardness: Measure the Shore D hardness of the cured samples to get a quick indication of the extent of cure.
-
Mechanical Properties: Prepare standard test specimens (e.g., dog-bone shapes for tensile testing) and evaluate properties such as tensile strength, modulus, and elongation at break according to relevant ASTM standards.
-
Adhesion: For adhesive applications, prepare lap shear specimens with appropriate substrates (e.g., aluminum, steel) and measure the shear strength.
-
Typical Formulation and Performance Data
The following table provides an example of a starting formulation and expected performance characteristics for an epoxy system cured with an imidazole-based agent. Note that these are illustrative values and actual results will vary depending on the specific epoxy resin and curing conditions.
| Component | Concentration (phr) |
| DGEBA Epoxy Resin (EEW 190) | 100 |
| 1-Cyanoethyl-2-methylimidazole | 3-5 |
| Fumed Silica | 1-3 |
| Property | Typical Value |
| Curing Schedule | 1.5 hr @ 120°C + 1 hr @ 150°C |
| Glass Transition Temperature (Tg) | 140 - 160 °C |
| Shore D Hardness | 85 - 90 |
| Tensile Strength | 70 - 90 MPa |
| Adhesion to Aluminum (Lap Shear) | > 15 MPa |
Experimental Workflow Visualization
The following diagram outlines the complete workflow from formulation to characterization.
Caption: Experimental workflow for epoxy formulation, curing, and characterization.
Safety and Handling
1-Cyanoethyl-2-methylimidazole and its derivatives are toxic if swallowed, in contact with skin, or if inhaled.[8] They can also cause skin and serious eye irritation.[8] It is imperative to handle this chemical in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9] Avoid breathing dust, vapor, mist, or gas.[8] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[10] Always consult the Safety Data Sheet (SDS) for the specific product before use for complete safety and handling information.[8][9][10]
References
-
Ham, Y. R., et al. (2010). A comparison of some imidazoles in the curing of epoxy resin. Journal of Industrial and Engineering Chemistry, 16(5), 825-830. [Link]
-
Ricciardi, F., Romanchick, W. A., & Joullié, M. M. (1983). Mechanism of imidazole catalysis in the curing of epoxy resins. Journal of Polymer Science: Polymer Chemistry Edition, 21(5), 1475-1490. [Link]
-
2-methylimidazole as a common latent curing agent for epoxy-based adhesives. (2023, May 13). LinkedIn. [Link]
-
Pilawka, R., & Maka, H. (2011). Epoxy adhesive formulations using latent imidazole metal cation complexes. Polish Journal of Chemical Technology, 13(1), 63-66. [Link]
-
Shen, Y., et al. (2019). A Modified Imidazole as a Novel Latent Curing Agent with Toughening Effect for Epoxy. Engineered Science, 5, 66-72. [Link]
-
Shin, J. S., et al. (2010). The curing mechanism of 2-ethyl-4(5)-methylimidazole with an epoxy resin. ResearchGate. [Link]
-
JOIE New Material. (2023, February 23). Advantages and applications of imidazole epoxy resin curing agents. [Link]
- Google Patents. (1984). EP0117113A2 - Curing agents for epoxy resins.
-
MDPI. (2021). Preparation of Imidazole Compounds as Latent Curing Agents and Their Application in RGB LED Packaging. [Link]
-
ACS Omega. (2021). Poly(2-alkyl/aryl-2-oxazoline)-Imidazole Complexes as Thermal Latent Curing Agents for Epoxy Resins. [Link]
-
Caloong Chemical Co., Ltd. (n.d.). Imidazole-Based Curing Agents for Epoxy Systems. [Link]
-
ACS Publications. (1983). Curing mechanism and thermal properties of epoxy-imidazole systems. [Link]
-
Researcher.Life. (n.d.). Imidazole catalysis in the curing of epoxy resins. [Link]
-
ResearchGate. (n.d.). Anionic Polymerization of Epoxy Resins under the Action of Imidazoles. [Link]
- Google Patents. (1975). US3923571A - Method of using an epoxy-resin-imidazole solder mixture.
-
Scribd. (n.d.). Epoxy Resin Curing with Imidazoles. [Link]
-
Kylin Chemicals Co., Ltd. (n.d.). 1-Cyanoethyl-2-Ethyl-4-methylimidazole / KylinCure EMI24CN. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylimidazole. [Link]
-
Enhancing Epoxy Resin Properties with 1-Isopropyl-2-Methylimidazole as a Curing Agent. (n.d.). LinkedIn. [Link]
-
ACCI Specialty Materials. (2015, April 6). Safety Data Sheet: Technicure® EMI-24-CN. [Link]
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Application Note & Protocols: 2-Methyl-1H-imidazole-1-propanenitrile as a Versatile Building Block in Agrochemical Discovery
Abstract
The imidazole scaffold is a cornerstone in the development of modern agrochemicals, renowned for its role in a variety of fungicides, herbicides, and insecticides[1]. This document provides a detailed technical guide for researchers and formulation scientists on the strategic use of 2-methyl-1H-imidazole-1-propanenitrile as a key building block for creating novel active ingredients (AIs). We will explore its synthesis, key physicochemical properties, and versatile reactivity. Detailed protocols for its derivatization and a representative workflow for incorporating these new chemical entities into screening formulations for bio-efficacy testing are provided. The rationale behind experimental choices is emphasized to empower scientists to adapt and innovate in their discovery pipelines.
Introduction: The Strategic Value of the Imidazole-Nitrile Scaffold
The relentless evolution of pest and disease resistance necessitates a continuous pipeline of novel agrochemical solutions[2]. The imidazole ring is a privileged heterocyclic structure due to its biological activity and metabolic stability[3]. It is the core functional group in many systemic fungicides, particularly those that inhibit sterol biosynthesis in fungi[4][5].
The introduction of a propanenitrile side-chain to the 2-methylimidazole core creates a molecule, 2-methyl-1H-imidazole-1-propanenitrile, with two key reactive handles:
-
The Nitrile Group (-C≡N): A versatile functional group that can be transformed into a wide array of other functionalities, including amines, amides, carboxylic acids, and tetrazoles. Each transformation dramatically alters the molecule's polarity, hydrogen bonding capability, and potential interactions with biological targets.
-
The Imidazole Ring: The N-3 nitrogen of the imidazole ring remains available for protonation or further derivatization, which can modulate the molecule's systemic movement in plants and its binding affinity[6].
This dual functionality makes 2-methyl-1H-imidazole-1-propanenitrile an ideal starting point for combinatorial synthesis and the generation of diverse chemical libraries for high-throughput screening (HTS)[7]. Its structural analogue, 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile, has already been identified as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, underscoring the potential of this molecular class[3][8].
Physicochemical Properties & Synthesis
Understanding the fundamental properties of the building block is critical for subsequent reaction design and formulation development[9]. While extensive experimental data for 2-methyl-1H-imidazole-1-propanenitrile is not widely published, we can infer its properties from its constituent parts: 2-methylimidazole and the propanenitrile group.
| Property | Estimated Value / Characteristic | Rationale & Significance in Agrochemicals |
| Molecular Formula | C₇H₉N₃ | Provides the basis for molecular weight and elemental analysis. |
| Molecular Weight | 135.17 g/mol | A low molecular weight is favorable for satisfying Lipinski's "Rule of Five," often correlated with good bioavailability. |
| Appearance | Colorless to light yellow liquid or low-melting solid | The physical state dictates handling and processing requirements. The ethyl analogue is a liquid[10]. |
| Boiling Point | >200 °C (estimated) | A high boiling point suggests low volatility, which is desirable for reducing applicator exposure and environmental drift[11]. |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, Acetonitrile). Moderate water solubility. | Solubility is a key parameter for formulation type selection (e.g., EC, SC, SL) and for systemic uptake by plants[12][13]. |
| pKa | ~6.5-7.0 (estimated for imidazole ring) | The pKa influences the molecule's charge state at different physiological pHs, affecting membrane permeability and xylem/phloem mobility. |
Protocol 2.1: Synthesis of 2-Methyl-1H-imidazole-1-propanenitrile
This protocol describes a solvent-free Michael addition reaction, which is an efficient and environmentally conscious method for synthesizing the title compound from commercially available starting materials[14].
Causality: The reaction is a nucleophilic addition of the N-1 nitrogen of 2-methylimidazole to the electron-deficient β-carbon of acrylonitrile. The basicity of the imidazole nitrogen is sufficient to initiate the reaction without the need for a strong external base, making the process atom-economical.
Materials:
-
2-Methylimidazole (CAS 693-98-1)[15]
-
Acrylonitrile (CAS 107-13-1), stabilized
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Heating mantle with temperature control
-
Vacuum distillation setup
Procedure:
-
Reactant Charging: In a clean, dry round-bottom flask, charge 1.0 molar equivalent of 2-methylimidazole.
-
Initiation: Begin vigorous stirring. Slowly add 1.05 molar equivalents of acrylonitrile dropwise to the flask at room temperature. A slight exotherm may be observed.
-
Reaction: After the addition is complete, attach a reflux condenser and heat the mixture to 60-70°C. Maintain this temperature with stirring for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the 2-methylimidazole is consumed.
-
Purification: Upon completion, allow the mixture to cool to room temperature. The crude product is then purified by vacuum distillation to remove any unreacted acrylonitrile and other minor impurities. The product is a high-purity liquid.
Self-Validation: The purity of the final product should be confirmed by GC-MS and ¹H NMR analysis to ensure the characteristic peaks corresponding to the 2-methyl and propanenitrile groups are present and integrated correctly.
Caption: Workflow for the synthesis of 2-methyl-1H-imidazole-1-propanenitrile.
Derivatization Strategies for Bioactive Library Generation
The true power of 2-methyl-1H-imidazole-1-propanenitrile lies in its capacity as a scaffold. The nitrile group is a linchpin for creating diverse derivatives.
Key Derivatization Pathways:
-
Hydrolysis to Amide/Carboxylic Acid:
-
Reaction: Acid or base-catalyzed hydrolysis of the nitrile.
-
Significance: Introduces hydrogen bond donors/acceptors (amide) or a polar, ionizable group (carboxylic acid). This can enhance water solubility for systemic movement in plants or create new binding interactions with a target enzyme.
-
-
Reduction to Primary Amine:
-
Reaction: Catalytic hydrogenation (e.g., H₂/Raney Nickel) or chemical reduction (e.g., LiAlH₄).
-
Significance: Creates a basic primary amine, which can be protonated at physiological pH. This functionality is common in insecticides and can be a key pharmacophore. The amine can also serve as a handle for further reactions (e.g., amidation, sulfonylation).
-
-
Cycloaddition to Tetrazole:
-
Reaction: Reaction with sodium azide (NaN₃) and a Lewis acid.
-
Significance: The tetrazole ring is considered a bioisostere of a carboxylic acid but is generally more lipophilic and metabolically stable. This can improve cell membrane penetration while maintaining a key acidic proton.
-
Sources
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The Role of 1H-Imidazole-1-propanenitrile, 2-methyl- in Advanced Polymer Synthesis: A Technical Guide
Introduction: The Strategic Importance of Imidazole Derivatives in Polymer Chemistry
Imidazole and its derivatives are a cornerstone in the synthesis of advanced polymers, prized for their versatile reactivity and profound impact on material properties.[1][2] These heterocyclic compounds are not mere additives but function as critical reaction mediators, particularly in thermosetting resin systems.[3] Their utility spans a wide range of applications, from high-performance adhesives and coatings to sophisticated composite materials and electronic encapsulants.[3][4][5] The imidazole ring, with its two nitrogen atoms, possesses a unique electronic configuration that allows it to act as a potent nucleophilic catalyst, driving polymerization reactions with high efficiency.[4][6] This guide focuses on a specific, highly functionalized derivative, 1H-Imidazole-1-propanenitrile, 2-methyl- (CAS 23996-55-6), exploring its nuanced role in modern polymer synthesis. While direct academic literature on this specific molecule is emerging, its applications are evident in industrial practice, particularly as a curing agent for epoxy resins, often known by synonyms such as 1-(2-Cyanoethyl)-2-methylimidazole or the trade name Curezol 2MZ-CN.[7][8][]
This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the mechanisms, applications, and protocols associated with 1H-Imidazole-1-propanenitrile, 2-methyl-. We will draw upon established knowledge of closely related imidazole curing agents to illuminate the performance and handling of this specific compound.
Core Functionality: A Latent Catalytic Curing Agent for Epoxy Resins
The primary role of 1H-Imidazole-1-propanenitrile, 2-methyl- in polymer synthesis is as a curing agent or hardener for epoxy resins.[8][] Imidazole-based curing agents are highly valued for their ability to induce anionic homopolymerization of epoxy resins, creating densely cross-linked networks that result in materials with exceptional thermal and chemical resistance.[10]
Mechanism of Action: Nucleophilic Ring-Opening Polymerization
The curing process initiated by 1H-Imidazole-1-propanenitrile, 2-methyl- follows a well-established mechanism for imidazole derivatives. The key steps are:
-
Initiation: The tertiary amine nitrogen atom of the imidazole ring acts as a strong nucleophile, attacking an electrophilic carbon atom of the epoxy (oxirane) ring. This leads to the opening of the epoxy ring and the formation of an alkoxide intermediate.[6]
-
Propagation: The newly formed alkoxide is a potent initiator for further epoxy ring-opening. It attacks another epoxy group, propagating a chain reaction and building the polymer network.[6] This chain reaction mechanism allows for a small amount of the imidazole curing agent to achieve a high degree of cross-linking.
The presence of the 2-methyl group on the imidazole ring provides steric hindrance that modulates the reactivity of the molecule. This steric effect, combined with the electronic influence of the cyanoethyl group, contributes to the compound's latency.
Latency: The Key to One-Component Formulations
A significant advantage of many substituted imidazoles, including 1H-Imidazole-1-propanenitrile, 2-methyl-, is their latency .[4][6] This means they can be pre-mixed with epoxy resins to create stable, one-component systems that have a long pot life at ambient temperatures but cure rapidly upon the application of heat.[4][11] This is a critical feature for many industrial processes, such as in the manufacturing of prepregs for composites, structural adhesives, and potting compounds, where controlled curing is essential.[4] The latency is achieved by modifications to the imidazole ring that control its reactivity at room temperature, which can be overcome by thermal energy.[10]
Applications in Polymer Systems
The unique properties of 1H-Imidazole-1-propanenitrile, 2-methyl- make it suitable for a range of demanding applications:
-
Structural Adhesives: Its use is documented in adhesive tapes based on epoxy resins, where it contributes to creating strong, durable bonds.[8]
-
Composite Materials: Structurally similar compounds, like 1-(cyanoethyl)-2-ethyl-4-methylimidazole, are used to create fast-curing epoxy systems for automotive composite parts, suggesting a similar utility for the 2-methyl variant.[11]
-
Coatings and Encapsulants: Imidazole-cured epoxy systems are known for their excellent chemical and thermal resistance, making them ideal for protective coatings and electronic encapsulation.[3][4]
Performance Characteristics: Insights from an Analog
Detailed performance data for 1H-Imidazole-1-propanenitrile, 2-methyl- is often proprietary. However, a study on the closely related 1-(cyanoethyl)-2-ethyl-4-methylimidazole (1C2E4MIM) provides valuable insights into the expected performance.[11]
| Property | Value | Conditions |
| Curing Time | A few minutes | 120 °C |
| Pot Life | Acceptable for industrial use | Ambient Temperature |
| Glass Transition Temperature (Tg) | High | Cured state |
| Mechanical Properties | Similar to amine-epoxy systems | Cured state |
| Water Absorption | Low | Cured state |
| Table 1: Performance characteristics of an epoxy resin system cured with a close analog, 1-(cyanoethyl)-2-ethyl-4-methylimidazole.[11] |
These characteristics highlight the potential for 1H-Imidazole-1-propanenitrile, 2-methyl- to formulate high-performance, fast-curing, one-component epoxy systems suitable for high-throughput manufacturing.[11]
Experimental Protocols
The following protocols are generalized starting points for researchers and should be optimized for specific epoxy resin systems and application requirements.
Protocol 1: Preparation of a One-Component Epoxy Formulation
This protocol describes the preparation of a stable, heat-curable epoxy resin mixture.
Materials:
-
Liquid Epoxy Resin (e.g., Bisphenol A diglycidyl ether, EEW = 190 g/eq)
-
1H-Imidazole-1-propanenitrile, 2-methyl- (CAS 23996-55-6)
-
Vacuum oven or desiccator
-
Planetary centrifugal mixer or mechanical stirrer
-
Glass beakers or suitable mixing vessels
Procedure:
-
Resin Degassing: Place the required amount of liquid epoxy resin in a beaker and degas under vacuum at 45 °C for approximately 1 hour to remove any entrapped air or moisture.
-
Curing Agent Addition: Allow the resin to cool to room temperature. Add the desired amount of 1H-Imidazole-1-propanenitrile, 2-methyl-. A typical starting concentration is in the range of 1-5 parts per hundred parts of resin (phr).
-
Mixing: Thoroughly mix the curing agent into the epoxy resin using a planetary centrifugal mixer or a mechanical stirrer until a homogenous mixture is obtained. Ensure that no air is reintroduced during mixing.
-
Storage: Store the one-component formulation in a tightly sealed container at a cool, dark, and dry place.
Protocol 2: Curing and Specimen Preparation
This protocol outlines the process for curing the formulated epoxy system to create solid test specimens.
Materials:
-
Prepared one-component epoxy formulation
-
Preheated mold (e.g., aluminum, coated with a release agent)
-
Programmable oven
-
Vacuum chamber
Procedure:
-
Mold Casting: Gently pour the epoxy formulation into the preheated mold.
-
Degassing (Optional): If necessary, degas the filled mold for a short period (e.g., 15 minutes at 45 °C) to remove any bubbles introduced during casting.
-
Curing: Place the mold in a programmable oven and cure according to a defined schedule. A typical starting point is 30 minutes at 120 °C.[11] The optimal curing schedule will depend on the specific formulation and desired properties.
-
Cooling: After the curing cycle is complete, turn off the oven and allow the mold to cool gradually to room temperature to minimize internal stresses.
-
Demolding: Once cooled, carefully remove the cured epoxy specimen from the mold.
Visualizing the Process and Logic
Workflow for Formulating and Curing Epoxy Resin
Caption: Workflow for epoxy formulation and curing.
Mechanism of Imidazole-Catalyzed Epoxy Polymerization
Caption: Anionic polymerization of epoxy by imidazole.
Conclusion and Future Outlook
1H-Imidazole-1-propanenitrile, 2-methyl- stands as a potent and versatile curing agent in the polymer chemist's toolkit. Its ability to enable latent, one-component epoxy formulations that cure rapidly at elevated temperatures addresses a critical need in high-volume manufacturing sectors. The resulting polymers exhibit desirable thermal and mechanical properties, making them suitable for demanding applications in adhesives, composites, and beyond. Future research will likely focus on further tailoring the latency and cure profiles of such systems through synergistic combinations with other curing agents or additives, and exploring their application in novel polymer architectures and advanced materials.
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BDMAEE. (2025, May 13). using 2-methylimidazole to control the reactivity of epoxy resin mixtures. Retrieved from [Link]
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-
JOIE New Material. (2023, February 23). Advantages and applications of imidazole epoxy resin curing agents. Retrieved from [Link]
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Wang, J., et al. (2018). A One-Component, Fast-Cure, and Economical Epoxy Resin System Suitable for Liquid Molding of Automotive Composite Parts. Polymers (Basel), 10(5), 478. [Link]
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LookChem. (n.d.). High Purity 1H-Imidazole-1-propanenitrile, 2-Undecyl- CAS 23996-16-9 for Advanced Electronic Applications. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 3-(2-methylimidazol-1-yl)propanenitrile for the Development of Novel Anticancer Agents
Abstract
The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal anchor for designing targeted therapies. This guide focuses on a specific, highly versatile intermediate, 3-(2-methylimidazol-1-yl)propanenitrile , as a foundational building block for the synthesis of novel anticancer agents. We provide a comprehensive overview of its synthesis, its strategic utility in drug design, and detailed protocols for its conversion into a representative kinase inhibitor. Furthermore, we outline the essential downstream protocols for the biological evaluation of the synthesized compounds, including cytotoxicity screening and target engagement assays. This document is intended for researchers, scientists, and drug development professionals seeking to explore this chemical space for next-generation cancer therapeutics.
The Strategic Importance of the Intermediate
The structure of 3-(2-methylimidazol-1-yl)propanenitrile combines two key functional motifs that are highly valuable in drug design: the 2-methylimidazole ring and the propionitrile chain.
-
The 2-Methylimidazole Scaffold: The imidazole ring is an electron-rich heterocycle that can act as a hydrogen bond donor and acceptor.[3] This duality allows it to form critical interactions within the active sites of biological targets, most notably the hinge region of protein kinases.[4] The methyl group at the 2-position can provide beneficial steric interactions and improve metabolic stability. Many successful kinase inhibitors, such as nilotinib, incorporate an imidazole moiety to achieve high potency and selectivity.[3]
-
The Propionitrile Functional Group: The nitrile group is far more than a simple synthetic handle. It is a potent pharmacophore in its own right, capable of acting as a hydrogen bond acceptor and a bioisosteric replacement for carbonyl groups or halogens.[5][6] Its incorporation can enhance binding affinity, modulate physicochemical properties like solubility, and block sites of metabolic degradation, thereby improving a compound's pharmacokinetic profile.[6][7] The three-carbon linker provides conformational flexibility, allowing the molecule to adopt an optimal orientation for target binding.
The combination of these features in a single, readily accessible molecule makes 3-(2-methylimidazol-1-yl)propanenitrile an exceptional starting point for fragment-based and scaffold-based drug discovery campaigns aimed at a variety of cancer targets.
Synthesis of the Intermediate: 3-(2-methylimidazol-1-yl)propanenitrile
The synthesis of the title intermediate is typically achieved via a straightforward and high-yielding Michael addition (cyanoethylation) reaction. This process involves the N-alkylation of 2-methylimidazole with acrylonitrile.
Protocol 2.1: Synthesis of 3-(2-methylimidazol-1-yl)propanenitrile
Principle: This reaction is a nucleophilic conjugate addition where the secondary amine-like nitrogen of the imidazole ring attacks the β-carbon of acrylonitrile. The reaction is often performed neat or in a polar solvent to facilitate the interaction of the reactants.
Materials:
-
2-Methylimidazole (CAS: 693-98-1)
-
Acrylonitrile (CAS: 107-13-1)
-
Ethanol (Optional, as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Combine 2-methylimidazole (1.0 eq) and acrylonitrile (2.5-3.0 eq) in a round-bottom flask. While the reaction can be run neat, adding a small volume of ethanol can improve handling and heat transfer.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90°C).
-
Maintain the reflux with stirring for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess acrylonitrile and ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude residue, an oil or a low-melting solid, should be purified by vacuum distillation to yield 3-(2-methylimidazol-1-yl)propanenitrile as a colorless liquid or crystalline solid.[8]
Causality and Insights: Using an excess of acrylonitrile ensures the complete consumption of the 2-methylimidazole starting material. The purification by vacuum distillation is critical to remove any unreacted starting materials and polymeric byproducts, ensuring high purity of the intermediate for subsequent steps.
Caption: Workflow for the synthesis of the key intermediate.
Application: Synthesis of a Hypothetical Kinase Inhibitor "MIP-K-01"
To illustrate the utility of 3-(2-methylimidazol-1-yl)propanenitrile, we will outline the synthesis of a hypothetical, yet representative, anticancer agent, "MIP-K-01," designed as a protein kinase inhibitor. The strategy involves converting the nitrile group into a primary amine, which then serves as a nucleophile to construct a substituted pyrimidine core—a classic pharmacophore for ATP-competitive kinase inhibition.
Protocol 3.1: Synthesis of MIP-K-01
Step A: Reduction of Nitrile to Primary Amine
Principle: The nitrile group is reduced to a primary amine using a powerful reducing agent like Lithium Aluminum Hydride (LAH) or through catalytic hydrogenation.
Materials:
-
3-(2-methylimidazol-1-yl)propanenitrile
-
Lithium Aluminum Hydride (LAH) or Raney Nickel/H₂
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate or Magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure (using LAH):
-
In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), suspend LAH (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve 3-(2-methylimidazol-1-yl)propanenitrile (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 4-6 hours.
-
Cool the reaction back to 0°C and carefully quench by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine, 3-(2-methylimidazol-1-yl)propan-1-amine . This product is often used in the next step without further purification.
Step B: Nucleophilic Aromatic Substitution (SNAr) to form MIP-K-01
Principle: The synthesized primary amine acts as a nucleophile, displacing a halide on an electron-deficient aromatic ring (a chloropyrimidine) to form the final compound.
Materials:
-
3-(2-methylimidazol-1-yl)propan-1-amine (from Step A)
-
A suitable 2-chloro-4-aryl-pyrimidine (e.g., 2-chloro-4-(pyridin-3-yl)pyrimidine)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) as solvent
Procedure:
-
In a reaction vial, dissolve the crude amine from Step A (1.0 eq) and the selected 2-chloropyrimidine derivative (1.1 eq) in NMP.
-
Add DIPEA (2.0-3.0 eq) to the mixture.
-
Heat the reaction mixture to 80-120°C for 8-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product using column chromatography on silica gel to obtain the final compound, MIP-K-01 .
Caption: General workflow for in vitro biological evaluation.
Hypothetical Mechanism of Action and Signaling Pathway
Kinase inhibitors typically function by competing with endogenous ATP for binding in the catalytic cleft of the kinase domain. The imidazole and pyrimidine cores of MIP-K-01 are designed to interact with the "hinge region" of the kinase, a flexible loop that connects the N- and C-terminal lobes of the enzyme. This interaction, usually involving one or more hydrogen bonds, is crucial for anchoring the inhibitor and achieving high potency.
Let's hypothesize that MIP-K-01 targets a kinase in the PI3K/Akt/mTOR pathway , a central signaling cascade that is frequently hyperactivated in cancer, driving cell proliferation, survival, and resistance to therapy.
Caption: MIP-K-01 hypothetically inhibits Akt in the PI3K pathway.
Conclusion
3-(2-methylimidazol-1-yl)propanenitrile is a high-value, readily synthesized intermediate for the development of novel anticancer agents. Its structure provides a robust imidazole anchor for targeting protein kinases and a versatile nitrile handle that can be elaborated into a wide range of pharmacophoric groups. The protocols outlined in this guide provide a clear pathway from the synthesis of this building block to the creation and initial biological characterization of a potential therapeutic candidate. This strategic approach enables the efficient exploration of new chemical matter in the ongoing search for more effective and targeted cancer therapies.
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Gómez, D. E., Ceballos, M., & Pérez, C. (2006). Cytotoxic assays for screening anticancer agents. Statistics in Medicine, 25(13), 2323-39. Retrieved from [Link]
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Ochoa-Puentes, C. (2023). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today, 28(11), 103755. Retrieved from [Link]
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Akhtar, M. J., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(9), 2493. Retrieved from [Link]
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Das, S., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 8(5), 1149-1156. Retrieved from [Link]
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Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Retrieved from [Link]
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Slideshare. (n.d.). In-vitro evaluation techniques of anticancer, anti oxidant, anti microbial. Retrieved from [Link]
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DGIST. (2017). New complex reacting with nitrile: A key to enable down-regulation of cancer enzymes. Retrieved from [Link]
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JoVE. (2022). Assessing Specificity of Anticancer Drugs In Vitro. Retrieved from [Link]
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Aslanturk, O. S. (2018). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Journal of Applied Toxicology, 38(1), 40-52. Retrieved from [Link]
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Ma, F.-F. (2024). Guideline for anticancer assays in cells. Future Postharvest and Food. Retrieved from [Link]
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Mlinsek, M., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 216, 113320. Retrieved from [Link]
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RSC Medicinal Chemistry. (n.d.). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved from [Link]
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American Chemical Society. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. Retrieved from [Link]
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News-Medical.Net. (2024). Novel fluoroquinolone analogs as anticancer agents. Retrieved from [Link]
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Inhibitor Research Hub. (2024). shows the synthesis of imidazole intermediates and The key. Retrieved from [Link]
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Kamal, A., et al. (2015). Imidazoles as potential anticancer agents. Medicinal Chemistry Communications, 6(5), 745-769. Retrieved from [Link]
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Yu, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1439-1459. Retrieved from [Link]
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Carles, F., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14777-14833. Retrieved from [Link]
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Ali, I., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 10, 856983. Retrieved from [Link]
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Al-Ostath, R. A., et al. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Pharmaceuticals, 17(3), 302. Retrieved from [Link]
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ResearchGate. (2025). Application of Nitrile in Drug Design. Retrieved from [Link]
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MDPI. (2024). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Retrieved from [Link]
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Springer. (2025). Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. Retrieved from [Link]
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Formulation of anti-inflammatory drugs with 1-Cyanoethyl-2-methylimidazole
Application Note & Protocols
Topic: Formulation of Anti-inflammatory Drugs with 1-Cyanoethyl-2-methylimidazole: A Co-crystallization Approach for Enhanced Solubility and Bioavailability
Audience: Researchers, scientists, and drug development professionals.
Abstract
Poor aqueous solubility is a significant hurdle in the development of effective anti-inflammatory therapeutics, particularly for compounds in the Biopharmaceutics Classification System (BCS) Class II. This guide presents 1-Cyanoethyl-2-methylimidazole (CEMI) as a promising, yet underexplored, co-former for enhancing the physicochemical properties of poorly soluble anti-inflammatory drugs through the technique of co-crystallization. The imidazole moiety, a privileged structure in medicinal chemistry, offers robust hydrogen bonding capabilities, while the cyanoethyl group provides unique electronic and steric properties that can be leveraged to disrupt the crystal lattice of an Active Pharmaceutical Ingredient (API) and form novel, stable, and more soluble co-crystal structures.[1][2][3] This document provides the scientific rationale, detailed screening protocols, and characterization methodologies for evaluating and utilizing CEMI in pharmaceutical co-crystal development.
Introduction: The Rationale for 1-Cyanoethyl-2-methylimidazole (CEMI) in Drug Formulation
1-Cyanoethyl-2-methylimidazole (CAS No. 23996-55-6) is a substituted imidazole derivative with the molecular formula C₇H₉N₃.[4][5] While its primary industrial application has been as a curing agent for epoxy resins, its chemical structure holds significant potential for pharmaceutical sciences.[]
-
The Imidazole Scaffold: The imidazole ring is a five-membered heterocycle with two nitrogen atoms.[4] It is a common motif in many biologically active compounds and approved drugs, valued for its ability to participate in hydrogen bonding as both a donor and an acceptor.[1][2] This makes it an ideal candidate for forming supramolecular complexes, such as co-crystals, with APIs that possess hydrogen-bonding functional groups (e.g., carboxylic acids, amides).[7][8]
-
The Cyanoethyl Group: The presence of a cyanoethyl group (-CH₂CH₂C≡N) attached to one of the imidazole nitrogens introduces specific properties. The cyano group is a strong hydrogen bond acceptor, adding another potential interaction site. This substituent also imparts steric hindrance and modifies the electronic distribution of the imidazole ring, which can be crucial for disrupting the API's self-assembly into a low-solubility crystal lattice.[4]
Co-crystallization is a state-of-the-art technique in crystal engineering used to enhance the solubility, dissolution rate, and bioavailability of poorly soluble APIs without covalently modifying the drug itself.[9][10][11] By pairing an API with a benign co-former like CEMI, it is possible to create a new solid form with a unique crystal structure and superior pharmaceutical properties.[7]
Table 1: Physicochemical Properties of 1-Cyanoethyl-2-methylimidazole (CEMI)
| Property | Value | Source(s) |
| CAS Number | 23996-55-6 | [4][5][12] |
| Molecular Formula | C₇H₉N₃ | [4][13] |
| Molecular Weight | 135.17 g/mol | [5][13] |
| Appearance | White to light yellow powder or liquid | [4][5] |
| Melting Point | ~55-59 °C | [5] |
| Solubility | Soluble in water, methanol, and polar organic solvents | [4][12] |
| Hydrogen Bond Acceptors | 2 (imidazole N, cyano N) | [5] |
Pre-Formulation & Co-former Screening
The initial phase involves screening for co-crystal formation between the target anti-inflammatory API and CEMI. The goal is to identify evidence of intermolecular interactions in the solid state.
Protocol 2.1: Liquid-Assisted Grinding (LAG) for Co-crystal Screening
Liquid-assisted grinding is an efficient mechanochemical method for screening co-crystal formation. The small amount of solvent acts as a catalyst for molecular rearrangement and co-crystal nucleation.
Objective: To rapidly screen for co-crystal formation between a model anti-inflammatory drug (e.g., Ibuprofen, Indomethacin) and CEMI.
Materials:
-
Anti-inflammatory API (e.g., Ibuprofen)
-
1-Cyanoethyl-2-methylimidazole (CEMI)
-
Ball mill (e.g., planetary or mixer mill) with stainless steel or zirconia grinding jars and balls
-
Micropipette
-
Solvents (e.g., Acetonitrile, Ethanol, Ethyl Acetate)
-
Spatula, analytical balance
Methodology:
-
Molar Ratio Calculation: Accurately weigh the API and CEMI in a 1:1 molar ratio. For example, for Ibuprofen (M.W. 206.29 g/mol ) and CEMI (M.W. 135.17 g/mol ), weigh 206.3 mg of Ibuprofen and 135.2 mg of CEMI.
-
Preparation: Place the weighed powders into a grinding jar. Add two grinding balls.
-
Solvent Addition: Add a minimal amount of solvent (e.g., 20-50 µL) to the powder mixture. The consistency should be a thick paste, not a slurry.
-
Grinding: Secure the jar in the ball mill. Grind the mixture at a moderate frequency (e.g., 15-25 Hz) for 30-60 minutes.
-
Sample Recovery: Carefully open the jar in a fume hood, retrieve the resulting powder, and label it appropriately.
-
Analysis: Analyze the ground powder using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) (See Section 4). Compare the results against the pure API, pure CEMI, and a simple physical mixture of the two.
Trustworthiness Check (Self-Validation):
-
Expected Outcome: A successful co-crystal will exhibit a unique PXRD pattern, different from either starting component or their physical mixture. The DSC thermogram should show a single, sharp melting endotherm at a temperature distinct from the melting points of the individual components.
-
Troubleshooting: If no new PXRD pattern is observed, try varying the stoichiometry (e.g., 1:2 or 2:1 API:CEMI) or using a different grinding solvent.
Scalable Co-crystal Synthesis
Once screening confirms co-crystal formation, a solution-based method can be employed for producing larger quantities with higher crystallinity.
Protocol 3.1: Solution Evaporation Crystallization
Objective: To synthesize a larger batch of API-CEMI co-crystals for further characterization and testing.
Materials:
-
Pre-screened API and CEMI
-
Selected solvent in which both components are soluble (e.g., Ethanol)
-
Glass vials or crystallizing dish
-
Magnetic stirrer and stir bar
-
Rotary evaporator (optional)
Methodology:
-
Solubilization: In a glass vial, dissolve the API and CEMI in the chosen solvent at a 1:1 molar ratio. Use a magnetic stirrer to ensure complete dissolution. The solution should be clear.
-
Evaporation:
-
Slow Evaporation (for single crystals): Cover the vial with perforated parafilm and allow the solvent to evaporate slowly at room temperature over several days. This method is ideal for generating high-quality crystals for structural analysis.
-
Fast Evaporation (for bulk powder): Use a rotary evaporator at a controlled temperature (e.g., 40°C) and reduced pressure to remove the solvent more rapidly, yielding a solid powder.
-
-
Harvesting and Drying: Scrape the resulting solid from the vessel. Dry the material in a vacuum oven at a mild temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.
-
Analysis: Characterize the bulk material using PXRD, DSC, and FTIR to confirm its identity and purity.
Physicochemical Characterization of API-CEMI Formulations
Thorough characterization is essential to confirm the formation of a new solid phase and to evaluate its properties.
Workflow for Co-crystal Identification and Characterization
The following diagram illustrates a typical workflow for confirming co-crystal formation and evaluating its properties.
Sources
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. CAS 23996-55-6: 1-Cyanoethyl-2-methylimidazole [cymitquimica.com]
- 5. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.com [ijpsr.com]
- 9. Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. pharmacyjournal.in [pharmacyjournal.in]
- 11. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. scbt.com [scbt.com]
Application Note: A Robust Gas Chromatography Method for the Quantitative Analysis of 2-Methyl-1H-imidazole-1-propanenitrile
Abstract
This application note details a comprehensive and validated gas chromatography (GC) method for the quantitative analysis of 2-methyl-1H-imidazole-1-propanenitrile. This compound is a significant intermediate in the synthesis of various pharmaceutical and agricultural chemicals.[1] The accurate determination of its purity and concentration is critical for ensuring the quality, safety, and efficacy of final products. The described method utilizes a capillary GC system equipped with a Flame Ionization Detector (FID), providing high sensitivity, specificity, and robustness for both research and quality control environments. We will elaborate on the rationale behind the selection of chromatographic conditions, sample preparation protocols, and method validation to ensure a self-validating and trustworthy analytical system.
Introduction
2-Methyl-1H-imidazole-1-propanenitrile, with the molecular formula C₉H₁₃N₃, is a heterocyclic compound featuring an imidazole ring, which is a common structural motif in many biologically active molecules.[2] Its role as a key building block in drug development and agrochemical formulation necessitates a reliable analytical method for its quantification.[1] Gas chromatography is an ideal technique for this purpose, as it excels in separating and analyzing compounds that can be vaporized without decomposition.[3]
The challenge in analyzing imidazole derivatives like 2-methyl-1H-imidazole-1-propanenitrile lies in their polarity, which can lead to poor peak shape and column bleed on traditional non-polar GC columns. This guide addresses this challenge by selecting an appropriate mid-polarity column and optimizing instrumental parameters to achieve excellent chromatographic performance.
Principle of the Method
The fundamental principle of this method is the separation of 2-methyl-1H-imidazole-1-propanenitrile from its potential impurities and the solvent matrix based on its volatility and differential partitioning between a gaseous mobile phase and a liquid stationary phase.[4] The sample is volatilized in a heated injector and carried by an inert gas (helium) through a capillary column. The column's stationary phase, a mid-polarity cyanopropylphenyl dimethyl polysiloxane, provides selective interactions that retain and separate the analyte.[5] Upon elution from the column, the analyte is detected by a Flame Ionization Detector (FID), which generates a signal proportional to the mass of the carbon atoms in the analyte, allowing for precise quantification.
Instrumentation and Materials
Reagents and Chemicals
-
2-Methyl-1H-imidazole-1-propanenitrile Reference Standard: (≥98% purity)
-
Methanol: HPLC or GC grade, suitable for polar compounds.[6]
-
Dichloromethane: GC grade (as an alternative solvent).[6]
-
Helium: Carrier gas (99.999% purity or higher)
-
Hydrogen: FID fuel gas (99.999% purity or higher)
-
Air: FID oxidant gas (hydrocarbon-free)
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 GC, Shimadzu GC-2030, or equivalent, equipped with a Split/Splitless injector and a Flame Ionization Detector (FID).
-
GC Capillary Column: Agilent J&W DB-624 (or equivalent USP G43 phase), 30 m x 0.32 mm ID, 1.8 µm film thickness.
-
Rationale for Column Selection: The target analyte is a polar, nitrogen-containing compound. A non-polar column may result in poor peak shape (tailing). A highly polar wax-type column might exhibit excessive bleed at the required temperatures.[7] The DB-624, with its 6% cyanopropylphenyl-94% dimethylpolysiloxane phase, offers intermediate polarity, which is ideal for resolving polar compounds like nitriles and imidazoles while maintaining thermal stability.[5]
-
-
Autosampler Vials: 2 mL, amber glass, with PTFE/silicone septa.
-
Syringes: 10 µL GC autosampler syringe.
-
Analytical Balance: 4-decimal place readability.
-
Volumetric Flasks and Pipettes: Class A.
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of 2-methyl-1H-imidazole-1-propanenitrile reference standard into a 25 mL Class A volumetric flask.
-
Dissolve and dilute to the mark with methanol. Mix thoroughly. This solution should be stored at 2-8°C and is stable for up to one month.
-
-
Working Standard Solutions (for Linearity):
-
Prepare a series of at least five calibration standards by serially diluting the Stock Standard Solution with methanol. A suggested concentration range is 10 µg/mL, 25 µg/mL, 50 µg/mL, 100 µg/mL, and 250 µg/mL.
-
-
Quality Control (QC) Sample (75 µg/mL):
-
Prepare a QC sample from the Stock Standard Solution at a concentration of 75 µg/mL. This concentration should be different from the calibration standards.
-
Sample Preparation
The goal of sample preparation is to create a clean, particle-free solution with the analyte concentration falling within the instrument's detection range.[6]
-
Weighing: Accurately weigh a suitable amount of the test sample (e.g., 50 mg) into a 50 mL volumetric flask.
-
Dissolution: Add approximately 40 mL of methanol, sonicate for 5 minutes to ensure complete dissolution.
-
Dilution: Allow the solution to return to room temperature, then dilute to the mark with methanol and mix thoroughly. This yields a nominal concentration of 1000 µg/mL.
-
Final Dilution: Perform a further 1:10 dilution by pipetting 1 mL of this solution into a 10 mL volumetric flask and diluting to the mark with methanol. This results in a target concentration of 100 µg/mL.
-
Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter into an autosampler vial to remove any particulate matter that could clog the GC column.[6]
GC Operating Conditions
The following table summarizes the optimized instrumental parameters for the analysis.
| Parameter | Setting | Rationale |
| Injector | Split/Splitless | Provides flexibility for different concentration levels. |
| Injector Temperature | 250 °C | Ensures complete and rapid vaporization of the analyte without causing thermal degradation. The boiling point of the analyte is ~245-246 °C.[8] |
| Split Ratio | 20:1 | Prevents column overloading while ensuring a sharp injection band for good peak shape. Can be adjusted based on sample concentration. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Carrier Gas | Helium | Inert gas providing good efficiency. |
| Flow Rate | 2.0 mL/min (Constant Flow Mode) | Optimal flow for a 0.32 mm ID column, balancing analysis speed and separation efficiency. |
| Oven Program | ||
| Initial Temperature | 100 °C, hold for 1 minute | Allows for sharp peak focusing at the head of the column. |
| Ramp Rate | 15 °C/min to 240 °C | A moderate ramp rate to ensure good separation from potential impurities. |
| Final Temperature | 240 °C, hold for 5 minutes | Ensures that all components are eluted from the column before the next injection. |
| Detector (FID) | ||
| Detector Temperature | 280 °C | Kept higher than the final oven temperature to prevent condensation of the analyte. |
| Hydrogen Flow | 30 mL/min | Standard setting for FID operation. |
| Air Flow | 300 mL/min | Standard setting for FID operation. |
| Makeup Gas (He) Flow | 25 mL/min | Ensures efficient transfer of the column effluent into the detector flame. |
System Suitability and Method Validation
To ensure the trustworthiness and reliability of the results, a System Suitability Test (SST) must be performed before any sample analysis.
System Suitability Test (SST)
Inject the 100 µg/mL working standard solution five times consecutively. The results must meet the criteria in the table below before proceeding with the analysis.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, indicating good column performance and inertness. |
| Repeatability (%RSD) | ≤ 2.0% | Demonstrates the precision of the injection and detection system. |
Method Validation Parameters
A full validation should be conducted according to ICH guidelines. Key parameters include:
-
Linearity: A correlation coefficient (r²) of ≥ 0.999 should be achieved across the calibration range.
-
Accuracy: Recovery should be within 98.0% to 102.0% for spiked samples.
-
Precision (Repeatability & Intermediate): The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).[9]
-
Specificity: The method should be able to resolve the analyte peak from any impurities, degradants, or placebo components, demonstrated by peak purity analysis.
Data Analysis and Visualization
Quantification
The concentration of 2-methyl-1H-imidazole-1-propanenitrile in the sample is calculated using the calibration curve generated from the working standard solutions.
Concentration (µg/mL) = (Peak Area_sample - y-intercept) / slope
The final purity or assay result is then calculated considering the sample weight and dilution factors.
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.
Caption: Workflow for the GC analysis of 2-methyl-1H-imidazole-1-propanenitrile.
Conclusion
The gas chromatography method presented in this application note provides a reliable, accurate, and robust solution for the quantitative analysis of 2-methyl-1H-imidazole-1-propanenitrile. The careful selection of a mid-polarity GC column and the optimization of instrumental parameters overcome the challenges associated with analyzing polar, nitrogen-containing compounds. The inclusion of system suitability criteria and a framework for method validation ensures that the protocol is self-validating and suitable for implementation in regulated quality control laboratories within the pharmaceutical and chemical industries.
References
- A Guide to GC Sample Preparation. (2025).
- Sample Preparation Guidelines for GC-MS. (n.d.). Retrieved from a university mass spectrometry facility.
- Selecting a GC Column by a Specific St
- Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. (2025).
- Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. (n.d.). Benchchem.
- Gas Chromatography Sample Preparation. (n.d.).
- Technical Support Center: Characterization of Imidazole-Containing Compounds. (n.d.). Benchchem.
- A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023). ScienceDirect.
- 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile | 23996-25-0. (n.d.). Benchchem.
- Gas Chromatography (GC) Column Selection Guide. (n.d.). Sigma-Aldrich.
- What GC columns would be recommended to analyze polar and non-polar compounds in a gas? (2021).
- 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile. (n.d.). Chem-Impex.
- 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile 85 23996-25-0. (n.d.). Sigma-Aldrich.
- 23996-25-0(2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile) Product Description. (n.d.). ChemicalBook.
- 1H-Imidazole-1-propanenitrile, 2-methyl-. (2018). SIELC Technologies.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile | 23996-25-0 | Benchchem [benchchem.com]
- 3. organomation.com [organomation.com]
- 4. organomation.com [organomation.com]
- 5. researchgate.net [researchgate.net]
- 6. iltusa.com [iltusa.com]
- 7. researchgate.net [researchgate.net]
- 8. 23996-25-0 CAS MSDS (2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
Application Notes and Protocols for the Evaluation of Aminothiol-Based Corrosion Inhibitors
A Note to the Researcher: This guide provides a comprehensive overview of the application and evaluation of aminothiol compounds in the development of corrosion inhibitors. Due to the limited availability of specific studies on CAS 23996-55-6 in the public domain, this document focuses on the broader class of aminothiols, utilizing the closely related and well-documented compound, 2-(tert-butylamino)ethanethiol, as a representative model. The principles, protocols, and theoretical frameworks discussed herein are broadly applicable to the investigation of novel aminothiol candidates for corrosion inhibition.
Introduction: The Challenge of Metallic Corrosion
Metallic corrosion is a natural electrochemical process that leads to the gradual degradation of materials, resulting in significant economic losses and safety concerns across various industries.[1] The process involves the oxidation of a metal at an anodic site and the reduction of an oxidant at a cathodic site on the same metal surface.[1]
The Electrochemical Nature of Corrosion
Corrosion can be understood as the operation of a multitude of microscopic galvanic cells on the surface of a metal. At the anode, metal atoms lose electrons and enter the corrosive environment as ions. These electrons then travel through the metal to the cathode, where they are consumed in a reduction reaction, typically involving oxygen or hydrogen ions.
The Role of Corrosion Inhibitors
Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, can significantly decrease the rate of corrosion.[2] These compounds function by adsorbing onto the metal surface to form a protective film that acts as a barrier, isolating the metal from the aggressive medium.[3] Inhibitors can be classified as anodic, cathodic, or mixed-type, depending on which electrochemical reaction they primarily suppress.[1]
Aminothiols as Effective Corrosion Inhibitors
Aminothiols are a class of organic compounds that have shown considerable promise as corrosion inhibitors, particularly for steel in acidic environments. Their efficacy stems from their molecular structure, which typically includes both a nitrogen-containing amino group and a sulfur-containing thiol group.
Chemical Structure and Properties (Focus on 2-(tert-butylamino)ethanethiol)
2-(tert-butylamino)ethanethiol (a representative aminothiol) is a molecule that possesses both a secondary amine and a terminal thiol functional group. This bifunctional nature is key to its performance as a corrosion inhibitor. The lone pair of electrons on the nitrogen and sulfur atoms allows for strong coordination with the vacant d-orbitals of metal atoms on the surface.
Proposed Mechanism of Inhibition
The primary mechanism by which aminothiols inhibit corrosion is through adsorption onto the metal surface, forming a protective barrier.[3][4]
The adsorption process can be either physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate covalent bonds between the inhibitor molecules and the metal surface.[5] For aminothiols, chemisorption is often the dominant mechanism due to the strong affinity of sulfur and nitrogen for metal surfaces.[4]
The nitrogen and sulfur atoms in the aminothiol molecule act as active centers for adsorption. The lone pair of electrons on these heteroatoms can be donated to the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a stable, coordinated layer.[6] This interaction is further enhanced by the presence of π-electrons in some organic inhibitors, though aminothiols primarily rely on their heteroatoms.
The adsorbed aminothiol molecules form a thin, protective film on the metal surface. This film acts as a physical barrier, blocking the active sites where corrosion reactions would otherwise occur.[3] It impedes the diffusion of corrosive species (such as H+ and Cl-) to the metal surface and prevents the dissolution of metal ions into the solution.
Caption: Proposed mechanism of corrosion inhibition by aminothiols.
Experimental Evaluation of Inhibitor Performance
A systematic evaluation of a potential corrosion inhibitor involves a combination of gravimetric and electrochemical methods. These techniques provide quantitative data on the inhibitor's effectiveness under specific conditions.
Gravimetric Method (Weight Loss)
The weight loss method is a straightforward and widely used technique to determine the corrosion rate and inhibition efficiency.[2][7][8]
This method involves exposing a pre-weighed metal coupon to a corrosive environment, with and without the inhibitor, for a specified period. The weight loss of the coupon is then measured, and the corrosion rate is calculated. The difference in weight loss between the uninhibited and inhibited solutions indicates the effectiveness of the inhibitor.
-
Coupon Preparation: Mechanically polish metal coupons (e.g., mild steel) with a series of emery papers of decreasing grit size to achieve a smooth, uniform surface.
-
Cleaning: Degrease the coupons with a suitable solvent (e.g., acetone), rinse with deionized water, and dry thoroughly.
-
Weighing: Accurately weigh each coupon to four decimal places (W_initial).
-
Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the aminothiol inhibitor.
-
Exposure: Maintain the setup at a constant temperature for a predetermined duration (e.g., 24 hours).
-
Post-Exposure Cleaning: After the immersion period, carefully remove the coupons. Clean them with a cleaning solution (e.g., Clarke's solution) to remove corrosion products, rinse with deionized water, and dry.
-
Final Weighing: Weigh the cleaned and dried coupons (W_final).
The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following equations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR): CR = (k * ΔW) / (A * t * ρ)
-
Where:
-
k = a constant (e.g., 8.76 x 10^4 for CR in mm/year)
-
ΔW = weight loss in grams
-
A = surface area of the coupon in cm^2
-
t = immersion time in hours
-
ρ = density of the metal in g/cm^3[2]
-
-
-
Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100
-
Where:
-
CR_uninhibited = corrosion rate in the absence of the inhibitor
-
CR_inhibited = corrosion rate in the presence of the inhibitor
-
-
Electrochemical Techniques
Electrochemical methods provide rapid and detailed information about the corrosion process and the mechanism of inhibition.[9] The standard setup involves a three-electrode cell containing the working electrode (metal coupon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).[10]
Caption: Standard three-electrode setup for electrochemical testing.
PDP measurements are used to determine the corrosion potential (E_corr), corrosion current density (i_corr), and to identify whether the inhibitor is anodic, cathodic, or mixed-type.[9][11]
-
Protocol:
-
Allow the working electrode to stabilize in the test solution for about 30-60 minutes to reach a steady open-circuit potential (OCP).
-
Apply a potential scan over a range (e.g., -250 mV to +250 mV relative to OCP) at a slow scan rate (e.g., 1 mV/s).[11]
-
Record the resulting current density as a function of the applied potential.
-
-
Data Interpretation:
-
The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic branches of the polarization curve (Tafel plots) to the corrosion potential (E_corr).
-
A lower i_corr value in the presence of the inhibitor indicates effective corrosion inhibition.
-
If the inhibitor primarily shifts the anodic branch to higher potentials, it is an anodic inhibitor. If it shifts the cathodic branch to lower potentials, it is a cathodic inhibitor. A shift in both branches indicates a mixed-type inhibitor.[11]
-
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[10][12]
-
Protocol:
-
Data Interpretation:
-
The data is often presented as Nyquist and Bode plots.
-
In a Nyquist plot, a larger semicircle diameter corresponds to a higher charge transfer resistance (R_ct), indicating better corrosion inhibition.[14]
-
The data can be fitted to an equivalent electrical circuit model to quantify parameters like solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).[13] An increase in R_ct and a decrease in C_dl in the presence of the inhibitor suggest the formation of a protective film on the metal surface.[14][15]
-
Understanding Inhibitor Adsorption Behavior
The interaction between the inhibitor molecules and the metal surface can be described by adsorption isotherms.
Adsorption Isotherms
Adsorption isotherms relate the amount of inhibitor adsorbed on the metal surface (surface coverage, θ) to its concentration in the solution at a constant temperature.
The Langmuir Isotherm Model: A Step-by-Step Analysis
The Langmuir isotherm is commonly used to model the adsorption of corrosion inhibitors.[16][17] It assumes monolayer adsorption on a homogeneous surface with no interaction between adsorbed molecules. The Langmuir isotherm is given by the equation:
C / θ = 1 / K_ads + C
-
Where:
-
C = inhibitor concentration
-
θ = surface coverage (calculated from IE% / 100)
-
K_ads = adsorption equilibrium constant
-
A plot of C/θ versus C should yield a straight line with a slope close to 1, confirming that the adsorption follows the Langmuir model.[16] The value of K_ads can be determined from the intercept.
Theoretical and Computational Insights
Computational chemistry provides valuable tools for understanding the inhibitor-metal interaction at a molecular level, complementing experimental findings.[18][19]
Quantum Chemical Calculations
Quantum chemical calculations, often using Density Functional Theory (DFT), can predict the reactivity and adsorption behavior of inhibitor molecules.[19][20]
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface.[21]
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a higher ability of the molecule to accept electrons from the metal surface.[21]
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, facilitating adsorption.[21]
Molecular Dynamics (MD) Simulations
MD simulations model the dynamic behavior of the inhibitor molecules and the corrosive species at the metal-solution interface, providing insights into the adsorption process and the stability of the protective film.[22][23] These simulations can visualize how the inhibitor molecules orient themselves on the metal surface to maximize their protective effect.[22]
Data Presentation and Interpretation
Clear and concise presentation of data is crucial for comparing the performance of different inhibitor concentrations and formulations.
Tabulating Inhibition Efficiency Data
| Inhibitor Concentration (mM) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (IE%) |
| 0 (Blank) | 50.2 | 2.50 | - |
| 0.1 | 15.1 | 0.75 | 70.0 |
| 0.5 | 8.0 | 0.40 | 84.0 |
| 1.0 | 4.5 | 0.22 | 91.2 |
| 5.0 | 2.1 | 0.10 | 96.0 |
Conclusion
The development of effective corrosion inhibitors requires a multi-faceted approach that combines empirical testing with theoretical understanding. Aminothiols, exemplified by compounds like 2-(tert-butylamino)ethanethiol, represent a promising class of inhibitors due to their strong adsorption capabilities via nitrogen and sulfur heteroatoms. By following the detailed experimental protocols and data analysis frameworks outlined in this guide, researchers can systematically evaluate the performance of new inhibitor candidates, elucidate their mechanisms of action, and ultimately contribute to the development of advanced corrosion protection technologies.
References
-
An Overview of Molecular Dynamic Simulation for Corrosion Inhibition of Ferrous Metals. (n.d.). Retrieved from [Link]
- Ansari, K. R., Singh, A., & Quraishi, M. A. (2018).
-
Investigation of Corrosion Inhibitors Adsorption on Metals Using Density Functional Theory and Molecular Dynamics Simulation. (n.d.). Retrieved from [Link]
- An Overview of Molecular Dynamic Simulation for Corrosion Inhibition of Ferrous Metals. (2021). Applied Sciences, 11(10), 1231.
- Singh, A., Ansari, K. R., Quraishi, M. A., & Lin, Y. (2018). Investigation of Corrosion Inhibitors Adsorption on Metals Using Density Functional Theory and Molecular Dynamics Simulation.
- Costa, J. M., & Lluch, J. M. (1982). Technical Note: Quantum Chemical Parameters and Corrosion Inhibition Efficiency of Some Organic Compounds. Corrosion, 38(1), 53-55.
- Eddy, N. O., & Odoemelam, S. A. (2009). Quantum chemical parameters for the studied inhibitors. Journal of Molecular Modeling, 15(4), 373-380.
-
Langmuir adsorption isotherms for inhibition of carbon steel corrosion... (n.d.). Retrieved from [Link]
-
Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (n.d.). Retrieved from [Link]
-
Adsorption of organic inhibitors on metal surface: isotherm models. (n.d.). Retrieved from [Link]
-
Corrosion. (n.d.). In Wikipedia. Retrieved from [Link]
- Winters, B. (2019). Corrosion Inhibitor Persistency Using Langmuir Isotherm Model and Effects of Iron Carbide on Persistency. OHIO Open Library.
-
Potentiodynamic Polarization: Significance and symbolism. (n.d.). Retrieved from [Link]
-
Corrosion inhibition Efficiency values calculated from the weight loss measurements. (n.d.). Retrieved from [Link]
- Investigation of CO2 Corrosion Inhibitor Adsorption and Desorption Behavior Using Langmuir Isotherm Model and Effects of Iron Carbide on CI Persistency. (2023). AMPP Annual Conference.
- Al-Gorban, A. N., Al-Ghamdi, A. A., & El-Sayed, A. M. (2022). Experimental and Quantum Chemical Investigations on the Anticorrosion Efficiency of a Nicotinehydrazide Derivative for Mild Steel in HCl. Molecules, 27(19), 6296.
-
Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors for Exceptional Corrosion Protection of Carbon Steel: Electrochemical and First-Principles DFT Evaluations. (n.d.). Retrieved from [Link]
- Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants. (2022). RSC Advances, 12(6), 3365-3379.
- Malaret, F. (2022). Exact calculation of corrosion rates by the weight-loss method. Experimental Results, 3, e5.
- Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Scientific Reports, 12(1), 15286.
-
Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (n.d.). Retrieved from [Link]
- Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). (1994).
-
Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.). Retrieved from [Link]
-
Potentiodynamic polarization methods. (n.d.). Retrieved from [Link]
-
Amino Acids Reduce Mild Steel Corrosion in Used Cooking Oils. (n.d.). Retrieved from [Link]
-
Potentiodynamic polarization methods for corrosion measurement. (n.d.). Retrieved from [Link]
- Wang, C. J., et al. (2024). Potentiodynamic polarization analysis with various corrosion inhibitors on A508/IN-182/IN-52M/308L/316L welds. Journal of Materials Research and Technology, 29, 3245-3257.
- Ye, L. (2020). Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. Zerust Excor.
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WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY. (n.d.). Retrieved from [Link]
- Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. (2019).
- El Ibrahimi, B., et al. (2018). Using amino acids as safe corrosion inhibitors for metals and the new trends. Journal of Molecular Liquids, 249, 43-60.
-
The use of amino acids as corrosion inhibitors for metals. (n.d.). Retrieved from [Link]
-
Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. (n.d.). Retrieved from [Link]
- New Insight Into the Mechanism of the Inhibition of Corrosion of Mild Steel by Some Amino Acids. (2017). Corrosion Science, 118, 202-212.
-
2-(Butylamino)ethanethiol. (n.d.). In PubChem. Retrieved from [Link]
- Comparative Study on Corrosion Protection of Reinforcing Steel by Using Amino Alcohol and Lithium Nitrite Inhibitors. (2015).
- Corrosion Inhibition Properties of Corrosion Inhibitors to under-Deposit Corrosion of X65 Steel in CO2 Corrosion Conditions. (2024).
- Inhibition and co-condensation behaviour of 2-mercaptoethanol in top-of-line CO2 corrosion environments. (2024). Corrosion Science, 241, 112278.
- Thiols as Volatile Corrosion Inhibitors for Top of the Line Corrosion. (2017).
Sources
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- 6. researchgate.net [researchgate.net]
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- 10. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 11. Potentiodynamic Polarization: Significance and symbolism [wisdomlib.org]
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- 13. content.ampp.org [content.ampp.org]
- 14. Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07983B [pubs.rsc.org]
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- 21. Experimental and Quantum Chemical Investigations on the Anticorrosion Efficiency of a Nicotinehydrazide Derivative for Mild Steel in HCl | MDPI [mdpi.com]
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- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 1-Cyanoethyl-2-methylimidazole
Welcome to the technical support center for the synthesis of 1-Cyanoethyl-2-methylimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific cyanoethylation reaction. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and achieve reliable, high-yield results.
1-Cyanoethyl-2-methylimidazole, also known as 3-(2-methyl-1H-imidazol-1-yl)propanenitrile, is a versatile organic compound.[1][] Its unique structure, featuring an imidazole ring and a cyanoethyl group, makes it a valuable intermediate in various chemical syntheses and as a component in polymer chemistry, particularly as a curing agent for epoxy resins.[1][] The synthesis primarily involves the cyanoethylation of 2-methylimidazole with acrylonitrile, a classic example of a Michael addition reaction.[3][4] While straightforward in principle, this reaction is fraught with potential pitfalls that can impact yield and purity. This guide provides a structured, question-and-answer approach to navigate these challenges.
Critical Safety Advisory: Handling Acrylonitrile
Before commencing any experimental work, it is imperative to understand and mitigate the significant hazards associated with acrylonitrile.
-
Toxicity and Carcinogenicity: Acrylonitrile is toxic if inhaled, ingested, or absorbed through the skin.[5] It is classified as a probable human carcinogen.[6] All manipulations must be conducted by trained personnel in a well-ventilated chemical fume hood.[5]
-
Flammability and Explosion Risk: Acrylonitrile is an extremely flammable liquid with a low flash point of -1°C.[7] Its vapors can form explosive mixtures in the air and are heavier than air, allowing them to travel to ignition sources.[7][8]
-
Uncontrolled Polymerization: Acrylonitrile can polymerize violently and exothermically, especially when exposed to heat, strong bases, acids, or light.[5][8] This can lead to a rapid pressure buildup and container rupture. Commercial acrylonitrile contains inhibitors, but these do not eliminate the risk entirely.[5][8]
-
Incompatibility: Avoid contact with strong oxidizers, strong bases (use with caution as a catalyst), acids, copper, and amines, as these can trigger hazardous reactions.[7][8]
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and butyl or viton/butyl rubber gloves.[5] An emergency plan, including access to an amyl nitrite antidote for cyanide poisoning, should be in place.[5]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.
Question 1: My reaction is resulting in a very low yield or has failed completely. What are the likely causes and how can I fix this?
Answer: Low or no yield is a common frustration that can typically be traced back to a few key parameters. Let's break down the possibilities.
-
Suboptimal Temperature Control: The cyanoethylation reaction is often exothermic.[9] An initial uncontrolled temperature spike can accelerate the polymerization of acrylonitrile, consuming your reagent and creating viscous byproducts that complicate the reaction and workup. Conversely, if the temperature is too low, the reaction rate may be impractically slow.
-
Solution: Begin the reaction by adding acrylonitrile dropwise to the 2-methylimidazole solution in an ice bath to manage the initial exotherm. Once the addition is complete, allow the reaction to warm to room temperature or heat moderately (e.g., 40-60°C) to drive it to completion.[10][11] Monitor the internal temperature throughout the addition.
-
-
Incorrect Stoichiometry: While a 1:1 molar ratio is the theoretical ideal, side reactions can consume the acrylonitrile. However, using a large excess of acrylonitrile can promote the formation of unwanted byproducts, including polymers and bis-cyanoethylated imidazole.
-
Solution: Start with a slight excess of acrylonitrile (e.g., 1.1-1.2 equivalents). This helps ensure the complete consumption of the 2-methylimidazole. Monitor the reaction via Thin Layer Chromatography (TLC) to avoid prolonged exposure to excess acrylonitrile once the starting material is consumed.
-
-
Reagent Quality: The purity of your starting materials is critical. 2-methylimidazole can absorb moisture from the air, and old acrylonitrile may have depleted inhibitors or contain polymer.
-
Solution: Use freshly opened or properly stored reagents. Ensure 2-methylimidazole is dry. If the acrylonitrile appears viscous or discolored, it should not be used.
-
-
Inefficient Mixing: If the reaction mixture becomes heterogeneous or very viscous, poor mixing can lead to localized "hot spots" or prevent the reactants from interacting, effectively stalling the reaction.
-
Solution: Use a suitable solvent to maintain a homogenous solution and ensure vigorous stirring throughout the reaction. Solvents like acetonitrile, ethanol, or even water can be effective.[12]
-
Question 2: My final product is impure, and I'm seeing significant byproducts. What are they and how can I minimize them?
Answer: Impurity formation is often linked to the high reactivity of acrylonitrile. The primary culprits are typically polymers and undesired isomers.
-
Acrylonitrile Polymerization: As mentioned, this is a major competing reaction.[3] The resulting polyacrylonitrile is often a viscous or solid material that can make product isolation difficult.
-
Prevention Strategy: Strict temperature control is the most effective preventative measure.[5] Working in the dark or in amber glassware can also help, as light can initiate polymerization. The presence of a radical inhibitor in the reaction mixture can also be considered if polymerization is a persistent issue.
-
-
Bis-Cyanoethylation: It is possible for a second molecule of acrylonitrile to react with the product, although this is generally less favorable. A more common issue in related imidazole alkylations is the formation of regioisomers, but in this specific cyanoethylation, the N-1 position of 2-methylimidazole is strongly favored.
-
Prevention Strategy: Avoid a large excess of acrylonitrile and monitor the reaction closely. Once the 2-methylimidazole is consumed (as determined by TLC or GC), proceed with the workup promptly to prevent further reaction.
-
-
Residual Starting Materials: An incomplete reaction will leave you with unreacted 2-methylimidazole.
-
Prevention Strategy: Ensure sufficient reaction time and optimal temperature. Use a slight excess of acrylonitrile. Purification methods like vacuum distillation are effective at separating the product from the less volatile 2-methylimidazole.[13]
-
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low/No Yield | Uncontrolled exotherm | Add acrylonitrile slowly at 0°C; use an ice bath. |
| Insufficient activation | Gently heat the reaction (40-60°C) after initial addition. | |
| Poor reagent quality | Use dry 2-methylimidazole and fresh acrylonitrile. | |
| Impurity Formation | Acrylonitrile polymerization | Maintain strict temperature control; avoid light. |
| Residual starting material | Use a slight excess (1.1 eq) of acrylonitrile; ensure complete reaction via TLC. | |
| Difficult Purification | Viscous polymer byproduct | Prevent polymerization through temperature control; consider filtration before extraction. |
| Product is an oil | Purify via vacuum distillation. | |
| Product is a solid | Purify via recrystallization from a suitable solvent (e.g., toluene, ethyl acetate/heptane). |
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of 1-Cyanoethyl-2-methylimidazole?
A1: The reaction is a classic Michael addition, also known as a conjugate addition.[4] The nitrogen atom of the 2-methylimidazole ring acts as a nucleophile, attacking the β-carbon of the carbon-carbon double bond in acrylonitrile. This double bond is "activated" by the electron-withdrawing nitrile (-CN) group. The reaction is often catalyzed by a base, which deprotonates the N-H of the imidazole, increasing its nucleophilicity.[4][9]
Q2: Is a catalyst necessary for this reaction?
A2: While the reaction can proceed without a catalyst, it is often slow. The use of a basic catalyst, such as potassium hydroxide or sodium methoxide, is common in cyanoethylation reactions to accelerate the process.[9] The base deprotonates the imidazole, generating a more potent imidazolide anion nucleophile, which readily attacks the acrylonitrile. However, for this specific substrate, the inherent basicity and nucleophilicity of 2-methylimidazole are often sufficient to achieve a good reaction rate without an external catalyst, especially with gentle heating.
Q3: How do I monitor the reaction's progress effectively?
A3: Thin Layer Chromatography (TLC) is the most convenient method for laboratory-scale synthesis. Spot the reaction mixture on a silica gel plate alongside your starting material (2-methylimidazole). The product, 1-Cyanoethyl-2-methylimidazole, will be less polar than the starting material and will thus have a higher Rf value. The reaction is complete when the spot corresponding to 2-methylimidazole is no longer visible. A typical mobile phase would be a mixture of ethyl acetate and hexane or dichloromethane and methanol. For more quantitative analysis, Gas Chromatography (GC) or ¹H NMR spectroscopy can be used.
Q4: What are the best methods for purifying the final product?
A4: The purification method depends on the physical state of your product. 1-Cyanoethyl-2-methylimidazole can be a low-melting solid or a liquid at room temperature.[1][]
-
Vacuum Distillation: If the product is a liquid or a low-melting solid, this is an excellent method to separate it from non-volatile impurities like polymers and residual 2-methylimidazole.[14]
-
Recrystallization: If you obtain a solid product, recrystallization is a powerful purification technique. You will need to perform solvent screening to find a suitable system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Column Chromatography: While effective, this can be cumbersome on a large scale. It is best suited for small-scale reactions or for separating impurities with very similar boiling points to the product.
Visualizations and Workflows
Reaction Mechanism
The diagram below illustrates the base-catalyzed Michael addition of 2-methylimidazole to acrylonitrile.
Caption: Base-catalyzed Michael addition mechanism.
Troubleshooting Workflow for Low Yield
This decision tree provides a logical path for diagnosing low-yield issues.
Caption: Troubleshooting workflow for low yield.
Experimental Protocols
Protocol 1: Optimized Laboratory Scale Synthesis
This protocol is for a typical laboratory-scale synthesis.
Materials:
-
2-Methylimidazole (1.0 eq)
-
Acrylonitrile (1.1 eq)
-
Acetonitrile (as solvent, ~2-3 mL per gram of 2-methylimidazole)
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: Charge the flask with 2-methylimidazole and acetonitrile. Begin stirring to dissolve the solid.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5°C.
-
Acrylonitrile Addition: Add acrylonitrile dropwise to the cooled, stirring solution over 15-20 minutes. Maintain the internal temperature below 10°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (or maintain at 50-60°C) for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC until the 2-methylimidazole spot is no longer visible.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can then be purified by one of the methods below.
Protocol 2: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Distillation: Transfer the crude product to the distillation flask. Apply vacuum and gently heat the flask using an oil bath.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of 1-Cyanoethyl-2-methylimidazole. The literature boiling point is approximately 155-160°C at 10 mmHg. The pure product should be a colorless to light yellow liquid or solid.[1][15]
Table 2: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Stoichiometry (Acrylonitrile:Imidazole) | 1.1 : 1.0 | Ensures complete consumption of imidazole without promoting significant side reactions. |
| Initial Temperature | 0-5°C | Controls the initial exotherm and prevents acrylonitrile polymerization. |
| Reaction Temperature | 50-60°C or gentle reflux | Provides sufficient energy to drive the reaction to completion in a reasonable timeframe. |
| Solvent | Acetonitrile, Ethanol, or neat | Aprotic or polar protic solvents facilitate a homogenous reaction. Neat reactions are possible but require careful temperature control. |
| Reaction Time | 2-6 hours | Typically sufficient for full conversion; should be confirmed by reaction monitoring (TLC/GC). |
References
- 1. CAS 23996-55-6: 1-Cyanoethyl-2-methylimidazole [cymitquimica.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. nj.gov [nj.gov]
- 7. 1910.1045 App B - Substance Technical Guidelines for Acrylonitrile | Occupational Safety and Health Administration [osha.gov]
- 8. ineos.com [ineos.com]
- 9. organicreactions.org [organicreactions.org]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs | Semantic Scholar [semanticscholar.org]
- 12. cspi.org [cspi.org]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. echemi.com [echemi.com]
Technical Support Center: Purification of 3-(2-methylimidazol-1-yl)propanenitrile
Welcome to the technical support guide for the purification of 3-(2-methylimidazol-1-yl)propanenitrile. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered during the post-reaction workup and purification of this compound. The synthesis of 3-(2-methylimidazol-1-yl)propanenitrile via the cyanoethylation of 2-methylimidazole is a common and efficient reaction, but achieving high purity requires a nuanced approach to dealing with specific side products and unreacted starting materials.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the purification of 3-(2-methylimidazol-1-yl)propanenitrile, offering practical solutions and preventative measures.
Q1: My crude reaction mixture is a dark, viscous oil or semi-solid. What causes this, and what is the best initial purification step?
A: This is a very common observation and is typically due to the base-catalyzed polymerization of the excess acrylonitrile starting material. Acrylonitrile is highly susceptible to anionic polymerization, especially in the presence of strong bases and at elevated temperatures.
-
Causality: The dark, viscous nature is characteristic of polyacrylonitrile. This polymer will interfere with most purification methods, especially chromatography and crystallization.
-
Recommended Action: The most effective method to separate the desired monomeric product from the non-volatile polymer is vacuum distillation . The 3-(2-methylimidazol-1-yl)propanenitrile is a relatively high-boiling liquid, and distillation under reduced pressure will allow it to be collected as a clear distillate, leaving the polymeric residue behind.
Q2: My NMR analysis shows a significant amount of unreacted 2-methylimidazole in the final product. How can I remove it effectively?
A: Unreacted 2-methylimidazole is the most common impurity. Its physical properties are quite similar to the product, making separation by distillation or standard chromatography challenging. The most robust method for its removal is an acid-base extraction .
-
Mechanism: Both the product and the starting material are basic due to the imidazole ring. However, they can be separated from non-basic impurities. To separate them from each other, careful pH control or chromatography is needed. A simple acid wash is excellent for removing both from a crude mixture containing non-basic byproducts.[3]
-
Troubleshooting Protocol:
-
Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated imidazole compounds will partition into the aqueous phase.[3]
-
Separate the layers. The organic layer now contains non-basic impurities.
-
Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic (pH > 8).[4]
-
Extract the neutralized aqueous solution multiple times with an organic solvent (e.g., 3x DCM). The deprotonated, neutral product and unreacted starting material will move back into the organic phase.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting product will be free of non-basic impurities. To separate the product from the starting material, column chromatography is now the preferred method.
-
Q3: I am having difficulty with column chromatography. The product streaks badly (tails) and the yield is low.
A: This is a classic problem when purifying basic compounds like imidazoles on standard silica gel.
-
Expertise & Experience: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can strongly and sometimes irreversibly adsorb basic compounds, leading to significant peak tailing and loss of material on the column.[4]
-
Solution: To mitigate this, the silica gel must be "deactivated." This is achieved by adding a small amount of a volatile base, typically 0.5-1% triethylamine (TEA) , to the mobile phase (eluent). The TEA will preferentially bind to the acidic silanol sites, allowing your basic product to elute symmetrically and with much higher recovery.[4] Alternatively, using a less acidic stationary phase like alumina can also be effective.
Q4: My product is a clear oil that refuses to crystallize, even though some literature suggests it can be a low-melting solid. How can I induce crystallization?
A: The product, 3-(1H-imidazol-1-yl)propanenitrile, is reported to crystallize over several days from a freshly distilled sample.[5] The 2-methyl derivative likely behaves similarly. The presence of even minor impurities can significantly inhibit crystallization, acting as "crystal poisons."
-
Trustworthiness of Protocol: The key is to start with highly pure material. Ensure the product has been purified by distillation or chromatography first.
-
Troubleshooting Steps:
-
High Purity is Essential: Ensure no residual solvent or starting materials are present via NMR or GC-MS analysis.
-
Seeding: If you have a previously crystallized batch, add a single seed crystal to the pure oil to initiate nucleation.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the oil. The microscopic imperfections in the glass can provide nucleation sites.
-
Solvent-Induced Crystallization: Dissolve the oil in a minimum amount of a "good" solvent (e.g., diethyl ether or ethyl acetate). Slowly add a "poor" solvent (e.g., hexane or pentane) dropwise until the solution becomes faintly turbid. Let it stand undisturbed, preferably at a low temperature (4 °C or -20 °C), to allow slow crystal growth.[6]
-
Data Presentation & Key Properties
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Chemical Formula | C₇H₉N₃ | [7][8] |
| Molecular Weight | 135.17 g/mol | [7] |
| CAS Number | 23996-55-6 | [7][8] |
| Appearance | Colorless to pale yellow liquid/oil or low-melting solid | [5] |
| Synonyms | 1-Cyanoethyl-2-methylimidazole, 2-Methyl-1H-imidazole-1-propiononitrile | [8] |
Table 2: Common Impurities and Recommended Purification Methods
| Impurity | Detection Method | Recommended Purification | Rationale |
| 2-Methylimidazole | ¹H NMR, GC-MS | Acid-Base Extraction, Column Chromatography | Starting material, basic nature allows for extractive removal.[3] Polarity difference allows for chromatographic separation. |
| Acrylonitrile | ¹H NMR | Vacuum Distillation | Low boiling point allows for easy removal from the higher boiling product. |
| Polyacrylonitrile | Visual (viscous residue), ¹H NMR (broad signals) | Vacuum Distillation | Polymer is non-volatile and remains in the distillation flask. |
| Solvents (e.g., Ethanol, DMF) | ¹H NMR, GC-MS | Rotary Evaporation, High-Vacuum | Volatile solvents are removed under reduced pressure. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is ideal as a first-pass purification to remove non-volatile impurities like polymers and salts.
-
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry. Use a Kugelrohr apparatus for small quantities (<5 g) or a standard short-path head for larger scales.
-
Charge the Flask: Add the crude oil to the distillation flask along with a magnetic stir bar. Do not fill the flask more than half full.
-
Evacuate: Slowly and carefully apply vacuum. The initial bubbling of dissolved gases or volatile solvents may occur.
-
Heating: Once a stable vacuum is achieved, begin heating the distillation flask using an oil bath. Stir the contents to ensure even heating.
-
Fraction Collection: The product, 3-(2-methylimidazol-1-yl)propanenitrile, will distill as a colorless to pale yellow liquid. Collect the fraction that distills at a constant temperature. Discard any initial, lower-boiling forerun.
-
Completion: Stop the distillation when the temperature begins to rise again or when only a dark, viscous residue remains. Release the vacuum carefully before turning off the heat.
Protocol 2: Purification by Flash Column Chromatography
This protocol is best for removing impurities with similar boiling points, such as unreacted 2-methylimidazole.
-
Prepare the Eluent: Prepare a solvent mixture of Hexane and Ethyl Acetate. A starting point is often 70:30 (Hexane:EtOAc). To this mixture, add 1% triethylamine (TEA) to prevent peak tailing.[4]
-
Pack the Column: Pack a glass chromatography column with silica gel using the wet slurry method with your prepared eluent.
-
Load the Sample: Dissolve the crude product (pre-purified by distillation if necessary) in a minimal amount of the eluent or dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Begin eluting the column with the prepared mobile phase. Use air pressure to achieve a steady flow rate (flash chromatography).
-
Fraction Collection: Collect fractions and monitor the elution using Thin-Layer Chromatography (TLC). The product and starting material will have different Rf values.
-
Combine and Concentrate: Combine the fractions containing the pure product, and remove the solvent and TEA under reduced pressure using a rotary evaporator to yield the purified oil.
Visualization of Workflows
A logical approach is crucial for selecting the appropriate purification strategy. The following decision tree illustrates a recommended workflow based on the initial assessment of the crude reaction mixture.
Caption: Purification strategy decision tree.
The following diagram details the workflow for an acid-base extraction, a powerful technique for purifying basic compounds like 3-(2-methylimidazol-1-yl)propanenitrile from neutral or acidic impurities.
Caption: Acid-base extraction workflow.
References
- Benchchem. (2025).
- Benchchem. (2025).
- Sigma-Aldrich.
- LifeTein. (2021).
- Patents Online. (Date N/A). Synthesis of 2-cyclopentyloxy-3-(imidazol-1-yl)-2-(methylphenyl)
- Müller, P., et al. (Date N/A). 3-(1H-Imidazol-1-yl)propanenitrile.
- Reddit r/chemistry. (2017). Removing imidazole in a workup?
- Rajasekaran, A., et al. (2004). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.
- Oakwood Chemical. 3-(2-Methyl-1H-imidazol-1-yl)propanenitrile.
- Bruson, H. L. (Date N/A).
- Wikipedia.
- Chromatography Today. (Date N/A). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
- P&S Chemicals. Product information, 3-(2-Methyl-1h-imidazol-1-yl)propanenitrile.
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-(1H-Imidazol-1-yl)propanenitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 3-(2-Methyl-1H-imidazol-1-yl)propanenitrile [oakwoodchemical.com]
- 8. pschemicals.com [pschemicals.com]
Technical Support Center: Optimizing the Synthesis of 1H-Imidazole-1-propanenitrile, 2-methyl-
Welcome to the technical support guide for the synthesis of 1H-Imidazole-1-propanenitrile, 2-methyl-. This document is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of this valuable synthetic intermediate. The primary and most efficient route for this synthesis is the aza-Michael addition of 2-methylimidazole to acrylonitrile. This guide provides in-depth troubleshooting, frequently asked questions, and a validated experimental protocol to ensure reproducible, high-yield results.
Reaction Overview and Mechanism
The synthesis proceeds via an aza-Michael addition, a class of conjugate addition reaction. In this case, the secondary amine nitrogen of the 2-methylimidazole ring acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile. This method is highly regarded for its high atom economy and the ability to be performed under solvent-free conditions, which simplifies purification and reduces environmental impact.[1]
The reaction can be performed thermally without a catalyst, which is the focus of our optimized protocol. While catalysts can be used, a catalyst-free approach minimizes potential side reactions and avoids downstream contamination of the product.[1][2] The slightly reduced nucleophilicity of 2-methylimidazole compared to unsubstituted imidazole, due to the electron-donating methyl group, necessitates controlled heating to achieve a reasonable reaction rate.[1]
Caption: Mechanism of the aza-Michael addition between 2-methylimidazole and acrylonitrile.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Problem: Low or Stalled Reaction Conversion
-
Q: I've been heating my reaction mixture for several hours, but TLC and GC-MS analysis shows a large amount of unreacted 2-methylimidazole. What is the cause?
-
A: This is a common observation and typically points to two main factors: insufficient thermal energy or reactant purity.
-
Causality: The nucleophilicity of 2-methylimidazole is somewhat attenuated compared to unsubstituted imidazole.[1] Therefore, adequate thermal energy is crucial to overcome the activation barrier. Reactions performed below 70-80°C may proceed very slowly or stall.
-
Solution:
-
Verify Temperature: Ensure your reaction temperature is maintained between 80-90°C. Use an oil bath with a contact thermometer for accurate temperature control.
-
Check Reagent Purity: Ensure the 2-methylimidazole is dry and pure. The presence of water or other impurities can interfere with the reaction. Acrylonitrile should be fresh and free of polymerization inhibitors if a catalyst were being used, though for thermal reactions, standard grade is often sufficient.
-
Extend Reaction Time: Monitor the reaction every 2-4 hours via TLC or GC. While some protocols suggest shorter times, allowing the reaction to proceed for 12-24 hours may be necessary for complete conversion.
-
-
-
Problem: Formation of a White Solid/Polymer in the Reaction Flask
-
Q: My reaction mixture turned viscous and a significant amount of white, insoluble solid has formed. What is this and how can I prevent it?
-
A: The white solid is almost certainly polyacrylonitrile. This is the most common side reaction and a primary cause of yield loss.
-
Causality: Acrylonitrile is highly susceptible to anionic polymerization, which can be initiated by trace basic impurities or localized overheating. When acrylonitrile is in excess or added too quickly, it can self-polymerize before reacting with the imidazole.
-
Solution:
-
Control Stoichiometry: Use a slight molar excess of 2-methylimidazole (e.g., 1.1 to 1.2 equivalents). This ensures that acrylonitrile is the limiting reagent and is consumed quickly, minimizing its opportunity to polymerize.
-
Slow, Controlled Addition: Add the acrylonitrile dropwise to the heated 2-methylimidazole over 30-60 minutes. This maintains a low instantaneous concentration of the Michael acceptor.
-
Ensure Homogeneous Mixing: Stir the reaction mixture vigorously to dissipate heat and ensure the reactants are well-mixed.
-
-
-
Problem: Low Isolated Yield After Purification
-
Q: I confirmed good product formation via GC-MS, but my final yield after purification by distillation (or column chromatography) is disappointingly low. Where am I losing my product?
-
A: Product loss during purification is often due to the compound's physical properties. The target molecule has a high boiling point and the basic imidazole ring can pose challenges for chromatography.[3][4]
-
Causality (Distillation): The boiling point of the product is high (a similar compound, 2-ethyl-4-methyl-1H-imidazole-1-propanenitrile, boils at 245-246°C).[5] Attempting distillation at atmospheric pressure can lead to thermal decomposition (charring).
-
Causality (Chromatography): The basic nitrogen of the imidazole ring can bind irreversibly to the acidic silanol groups on standard silica gel, leading to significant product loss on the column.[4]
-
Solution:
-
Vacuum Distillation: This is the preferred method. Purify the crude product under reduced pressure. This lowers the boiling point significantly, preventing thermal degradation. Collect fractions based on the boiling point at the specific pressure used.
-
Deactivated Stationary Phase: If chromatography is necessary, do not use standard silica gel. Opt for either:
-
Alumina (neutral or basic): This provides a less acidic surface.
-
Triethylamine-Treated Silica: Pre-treat your silica gel by eluting the packed column with a solvent system containing 1-2% triethylamine before loading your sample. Use this same percentage of triethylamine in your elution solvent to keep the stationary phase deactivated.[4]
-
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: Is a catalyst absolutely necessary for this reaction?
-
Q2: What is the ideal molar ratio of 2-methylimidazole to acrylonitrile?
-
A2: We recommend using a slight molar excess of 2-methylimidazole, typically 1.1 equivalents relative to acrylonitrile. This strategy ensures the complete consumption of acrylonitrile, effectively preventing its polymerization, which is the primary competing side reaction.
-
-
Q3: How can I effectively monitor the reaction's progress?
-
A3: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase such as 10% methanol in dichloromethane or 5-10% ethyl acetate in hexanes with a few drops of triethylamine. Visualize spots with a UV lamp (254 nm) and/or an iodine chamber. The disappearance of the limiting reagent (acrylonitrile, though it's volatile and may not spot well) and the appearance of a new, more polar product spot indicates progress. For quantitative analysis, GC-MS is ideal.
-
-
Q4: What are the recommended storage conditions for 1H-Imidazole-1-propanenitrile, 2-methyl-?
-
A4: The product should be stored in an airtight container under an inert atmosphere (nitrogen or argon) in a cool, dark place. Refrigeration at 2-8°C is recommended to prevent degradation over time.
-
Optimized High-Yield Experimental Protocol
This protocol describes a reliable, catalyst-free synthesis and purification of 1H-Imidazole-1-propanenitrile, 2-methyl-.
Caption: Experimental workflow for the synthesis and purification of the target compound.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel, add 2-methylimidazole (e.g., 9.03 g, 110 mmol, 1.1 eq.).
-
Heating: Place the flask in a pre-heated oil bath and bring the internal temperature to 80°C with vigorous stirring.
-
Reagent Addition: Add acrylonitrile (e.g., 5.31 g, 100 mmol, 1.0 eq.) to the dropping funnel. Add the acrylonitrile dropwise to the stirring 2-methylimidazole over approximately 30-45 minutes. An initial exotherm may be observed; control the addition rate to maintain the temperature below 90°C.
-
Reaction: Once the addition is complete, maintain the reaction mixture at 80°C. Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The crude product, a slightly yellow to amber liquid, can be purified directly.
-
Purification: Assemble a short-path distillation apparatus. Purify the crude liquid via vacuum distillation. The product will distill as a colorless to light yellow liquid. (Note: The exact boiling point will depend on the vacuum pressure).
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, GC-MS, and FT-IR spectroscopy.
Data Summary
The following table summarizes key quantitative data for the synthesis of 1H-Imidazole-1-propanenitrile, 2-methyl-.
| Parameter | Value | Source / Comment |
| Molecular Formula | C₇H₉N₃ | - |
| Molecular Weight | 135.17 g/mol | - |
| Appearance | Colorless to Light Yellow Liquid/Crystal | Analogous to similar compounds[6] |
| Boiling Point | High; ~245-246°C (at 760 mmHg) | Based on 2-ethyl-4-methyl analog[3][5] |
| Expected Yield | 85-95% | Based on optimized, catalyst-free protocols[1][2] |
| Purity (Post-Distillation) | >97% | Achievable with careful vacuum distillation |
| Primary Reactants | 2-Methylimidazole, Acrylonitrile | - |
| Recommended Solvent | None (Solvent-free) | [1][2] |
References
- Chem-Impex International. (n.d.). 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile.
-
ResearchGate. (n.d.). Conversions after given time of the aza‐Michael addition of 1 and 2 to.... Retrieved from [Link]
-
SIELC Technologies. (2018). 1H-Imidazole-1-propanenitrile, 2-methyl-. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile | 23996-25-0 | Benchchem [benchchem.com]
- 3. 1-氰乙基-2-乙基-4-甲基咪唑 85% (sum of isomers) | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. 23996-25-0 CAS MSDS (2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
Technical Support Center: Synthesis of 3-(2-methylimidazol-1-yl)propanenitrile
Welcome to the technical support center for the synthesis of 3-(2-methylimidazol-1-yl)propanenitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with or troubleshooting this specific chemical synthesis. Here, you will find in-depth answers to frequently asked questions and troubleshooting advice to navigate the common challenges encountered during this procedure. Our focus is on providing scientifically sound, practical solutions to help you optimize your reaction, identify and minimize side-products, and ensure the purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of 3-(2-methylimidazol-1-yl)propanenitrile?
The synthesis of 3-(2-methylimidazol-1-yl)propanenitrile is achieved through aza-Michael addition, a type of conjugate addition reaction.[1][2][3][4] In this specific case, it is also referred to as a cyanoethylation reaction.[5][6][7][8] The reaction involves the nucleophilic attack of the N-1 nitrogen of 2-methylimidazole on the electron-deficient β-carbon of acrylonitrile. This reaction is typically base-catalyzed, which serves to deprotonate the imidazole, increasing its nucleophilicity.[6][7]
Reaction Pathway:
Caption: A simplified workflow of the base-catalyzed aza-Michael addition.
Q2: I am observing a significant amount of a viscous, insoluble material in my reaction flask. What is it and how can I prevent its formation?
This is a very common issue and the insoluble material is most likely polyacrylonitrile. Acrylonitrile is prone to anionic polymerization, especially in the presence of strong bases which are often used to catalyze the cyanoethylation reaction.[9]
Troubleshooting Guide: Acrylonitrile Polymerization
| Cause | Explanation | Preventative Measures |
| Excessively Strong Base | Strong bases can rapidly initiate the polymerization of acrylonitrile. | Use a milder base or a catalytic amount of a stronger base. For instance, potassium carbonate can be an effective catalyst.[10] |
| High Reaction Temperature | Elevated temperatures can accelerate the rate of polymerization.[9] Many cyanoethylation reactions are exothermic, which can lead to localized heating.[6] | Maintain strict temperature control. Consider adding the acrylonitrile dropwise to the reaction mixture to manage the exotherm. |
| High Concentration of Acrylonitrile | A high concentration of the monomer increases the likelihood of polymerization. | Use a solvent to keep the reactants diluted. Consider a solvent-free system only if the reaction is well-controlled.[10][11] |
| Presence of Radical Initiators | Although less common in base-catalyzed reactions, contamination with radical initiators can also cause polymerization.[9] | Ensure all reagents and glassware are clean and free from potential radical initiators. |
Q3: My final product shows impurities in the NMR and Mass Spec analysis. What are the likely side-products?
Besides the polymerization of acrylonitrile, other side-products can form under certain conditions. Identifying these is key to optimizing your purification strategy.
Caption: Potential reaction pathways leading to side-products.
Common Side-Products and Their Identification:
-
3-(2-methylimidazol-1-yl)propanamide and 3-(2-methylimidazol-1-yl)propanoic acid: These are hydrolysis products of the nitrile group. Their formation is favored by the presence of water, especially under strong acidic or basic conditions during workup or purification.[12][13] They can be identified by the change in the nitrile peak in IR spectroscopy and the appearance of amide or carboxylic acid protons in NMR, as well as their different molecular weights in mass spectrometry.
-
Bis-cyanoethylated products: While less common with secondary amines like 2-methylimidazole, it is possible under forcing conditions or with a large excess of acrylonitrile for a second molecule to add.[5] This would result in a product with a higher molecular weight, which can be detected by mass spectrometry.
-
Unreacted 2-methylimidazole: Incomplete reaction will leave starting material in your product. This can be identified by comparing the final product's analytical data (e.g., TLC, HPLC, NMR) with that of the starting material.[14][15][16][17]
Q4: What are the recommended purification methods for 3-(2-methylimidazol-1-yl)propanenitrile?
The choice of purification method will depend on the scale of your reaction and the nature of the impurities.
Purification Strategies:
| Method | When to Use | Key Considerations |
| Distillation | For thermally stable, liquid products on a larger scale. | Vacuum distillation is often preferred to lower the boiling point and prevent thermal degradation. The product is reported to be a liquid that can crystallize upon standing.[18] |
| Crystallization | If the product is a solid or can be induced to crystallize.[18] | This is an excellent method for removing both soluble and insoluble impurities. A suitable solvent system must be identified.[19] |
| Column Chromatography | For small-scale reactions or when impurities have similar boiling points to the product. | Silica gel is commonly used.[20] The choice of eluent will depend on the polarity of the product and impurities. |
| Aqueous Workup | To remove water-soluble impurities like salts. | Be cautious of potential hydrolysis of the nitrile group if the pH is too high or low. |
Experimental Protocols
Protocol 1: General Synthesis of 3-(2-methylimidazol-1-yl)propanenitrile
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylimidazole (1.0 eq.) in a suitable solvent (e.g., ethanol, acetonitrile, or DMF).[18][20][21]
-
Catalyst Addition: Add a catalytic amount of a base (e.g., potassium carbonate, sodium hydroxide).
-
Acrylonitrile Addition: Slowly add acrylonitrile (1.0-1.5 eq.) to the reaction mixture. To control the exotherm, this can be done dropwise at room temperature or at a slightly elevated temperature (e.g., 40-60°C).[1]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the 2-methylimidazole is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off any solid catalyst. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Analytical Method for Purity Assessment by HPLC
-
Column: A reverse-phase C18 column is often suitable.[22]
-
Mobile Phase: A gradient of water (with a modifier like 0.1% formic acid or ammonium formate) and acetonitrile or methanol is a good starting point.[15][22]
-
Detection: UV detection at a wavelength where the imidazole ring absorbs (e.g., ~210-230 nm).
-
Standard Preparation: Prepare a standard of your purified product and starting material to determine retention times and for quantitative analysis.
References
-
Highly efficient Michael additions of acrylonitrile with alcohols over K2CO3/zeolite catalysts in a solvent-free system. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
How Does Acrylonitrile Polymerize To Form Polyacrylonitrile? (2025, August 11). Chemistry For Everyone. Retrieved January 4, 2026, from [Link]
-
Michael additions of acrylonitrile with various alcohols over CO32–‐resin. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. (2015, July 1). PubMed. Retrieved January 4, 2026, from [Link]
-
Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. (n.d.). Asian Journal of Chemistry. Retrieved January 4, 2026, from [Link]
-
ATRP of Acrylonitrile. (n.d.). Matyjaszewski Polymer Group - Carnegie Mellon University. Retrieved January 4, 2026, from [Link]
- Synthesis of 2-cyclopentyloxy-3-(imidazol-1-yl)-2-(methylphenyl)-propanenitrile, hydronitrate. (n.d.). Google Patents.
-
3-(1H-Imidazol-1-yl)propanenitrile. (n.d.). PMC - NIH. Retrieved January 4, 2026, from [Link]
-
Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. (2025, August 6). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Determination of 2-methylimidazole and 4-methylimidazole in caramel colors by capillary electrophoresis. (2013, March 6). PubMed. Retrieved January 4, 2026, from [Link]
-
Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. (2025, August 8). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Conversions after given time of the aza‐Michael addition of 1 and 2 to... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. (n.d.). Chromatography Today. Retrieved January 4, 2026, from [Link]
-
Cyanoethylation. (n.d.). Organic Reactions. Retrieved January 4, 2026, from [Link]
-
Hydrolysis of imidazole-2-ylidenes. (2011, February 2). PubMed. Retrieved January 4, 2026, from [Link]
-
Acrylonitrile adducts: design, synthesis and biological evaluation as antimicrobial, haemolytic and thrombolytic agent. (2023, April 17). NIH. Retrieved January 4, 2026, from [Link]
-
Introducing the aza-Michael addition reaction between acrylate and dihydropyrimidin-2(1H)-thione into polymer chemistry. (2022, November 2). RSC Publishing. Retrieved January 4, 2026, from [Link]
-
Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. (n.d.). Glen Report 28.26. Retrieved January 4, 2026, from [Link]
-
Cyanoethylation. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]
- Process for the purification of optically impure 2-(2-(3(s)-(3-(7-chloro-2-quinolinyl)ethenyl)phenyl). (n.d.). Google Patents.
-
Cyanoethylation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 4, 2026, from [Link]
-
Synthesis of 3-Nitro-2-arylimidazo[1,2-a]pyridines Using Sodium Dichloroiodide. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
- PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS. (n.d.). Google Patents.
-
Aza-Michael Addition of Acrylonitrile with 2-Aryloxymethylbenzimidazole Derivatives under Microwave Irradiation. (2025, August 7). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Reaction of acrylic ester and nitrile with imidazoles. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
3-(2-ethyl-1H-imidazol-3-ium-3-yl)propanenitrile. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
-
Synthesis and Chemical Reactivity of 3-Oxo-2-arylhydrazono-propanenitriles. (2025, August 7). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives. (2025, August 7). ResearchGate. Retrieved January 4, 2026, from [Link]
- Process for preparing 3-(methylsulfonyl)propionitrile. (2017, November 14). Google Patents.
-
Hydrolysis of some imidazole, benzimidazole, and 1,2,3-benzotriazole derivatives according to HPLC and NMR diffusimetry data. (2025, August 6). ResearchGate. Retrieved January 4, 2026, from [Link]
Sources
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- 5. asianpubs.org [asianpubs.org]
- 6. organicreactions.org [organicreactions.org]
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- 9. m.youtube.com [m.youtube.com]
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- 14. Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry Stable-Isotope Dilution Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determination of 2-methylimidazole and 4-methylimidazole in caramel colors by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. 3-(1H-Imidazol-1-yl)propanenitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 19. WO2008135966A1 - Process for the purification of optically impure 2-(2-(3(s)-(3-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxy-propyl)phenyl-2-propanol - Google Patents [patents.google.com]
- 20. Synthesis of 3-Nitro-2-arylimidazo[1,2-a]pyridines Using Sodium Dichloroiodide [organic-chemistry.org]
- 21. prepchem.com [prepchem.com]
- 22. chromatographytoday.com [chromatographytoday.com]
Overcoming challenges in the crystallization of 2-methyl-1H-imidazole-1-propanenitrile
Introduction
Welcome to the technical support center for the crystallization of 2-methyl-1H-imidazole-1-propanenitrile (CAS 23996-55-6). As a key intermediate in pharmaceutical synthesis, achieving high purity and a desirable crystal form of this compound is critical for downstream applications and final product quality. Crystallization is a powerful purification technique, but it is often fraught with challenges ranging from complete failure to crystallize to the formation of undesirable crystal habits.
This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and systematic troubleshooting strategies in a direct question-and-answer format. Our approach is grounded in the fundamental principles of physical chemistry to not only offer solutions but also to explain the causality behind them, empowering you to make informed decisions in your own laboratory workflows.
Physicochemical Properties of 2-methyl-1H-imidazole-1-propanenitrile
A foundational understanding of the compound's properties is the first step in designing a successful crystallization process.
| Property | Value / Description | Source |
| Chemical Formula | C₇H₉N₃ | [1] |
| Molecular Weight | 135.17 g/mol | [1] |
| Synonyms | 3-(2-Methyl-1H-imidazol-1-yl)propanenitrile, 1-Cyanoethyl-2-methylimidazole | [1] |
| Appearance | Typically a solid at room temperature. The parent compound, 2-methylimidazole, is a white to colorless crystalline solid. | [2][3] |
| Melting Point | Not explicitly found for the title compound. The parent, 2-methylimidazole, melts at 142-145 °C. This suggests the title compound is a solid with a potentially lower melting point due to the flexible propanenitrile chain disrupting the crystal lattice of the parent imidazole. | [3][4] |
| Boiling Point | Not explicitly found. The parent, 2-methylimidazole, boils at 267-270 °C, indicating high thermal stability. | [2][3] |
| Solubility | Highly soluble in polar organic solvents. The parent compound is very soluble in ethanol and water. This polarity is a key consideration for solvent selection. | [2][3] |
Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during the crystallization of 2-methyl-1H-imidazole-1-propanenitrile.
Q1: My compound is not crystallizing from solution at all. What are the first steps I should take?
If no crystals form, your solution is likely not sufficiently supersaturated, or the energy barrier for nucleation has not been overcome.[5][6] Supersaturation is the essential driving force for crystallization.[7] Here are the primary interventions to induce crystallization:
-
Introduce Nucleation Sites: Gently scratch the inner surface of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface that lowers the energy barrier for crystal nucleation.[5]
-
Add a Seed Crystal: If you have a small crystal of pure 2-methyl-1H-imidazole-1-propanenitrile, adding it to the cooled, supersaturated solution can act as a template, initiating rapid crystal growth.[6][8] This is the most reliable method to obtain a specific polymorph.
-
Increase Concentration: If the solution is too dilute, you can slowly evaporate some of the solvent to increase the solute concentration and achieve supersaturation.[5] Be cautious, as rapid evaporation can lead to poor quality crystals.[9]
-
Lower the Temperature: Further reduce the solution's temperature by placing it in an ice bath or refrigerator. This decreases the compound's solubility, thereby increasing the level of supersaturation.[5]
Q2: What does it mean if my compound "oils out" instead of forming crystals?
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[5] This is a common problem when the solution is cooled too quickly or is highly supersaturated, especially if the compound's melting point is low or depressed by impurities.[5] The oil is a supersaturated liquid of your compound that has failed to nucleate.
To resolve this, reheat the solution until the oil fully redissolves. Then, try one of the following:
-
Add a small amount of additional solvent (1-5% of the total volume) to slightly reduce the supersaturation level.
-
Allow the solution to cool much more slowly to give the molecules adequate time to arrange themselves into an ordered crystal lattice.
-
Attempt crystallization from a more dilute solution.
Q3: How do I choose the best solvent for crystallization?
The choice of solvent is the most critical factor for success.[5] An ideal solvent system for cooling crystallization should exhibit the following properties:
-
High solubility at elevated temperatures and low solubility at room temperature or below. This differential ensures a good recovery yield.
-
The solvent should not react with 2-methyl-1H-imidazole-1-propanenitrile.
-
It should have a relatively low boiling point to be easily removed from the final crystals during drying.
-
Impurities should be either highly soluble in the solvent at all temperatures (so they remain in the mother liquor) or very insoluble (so they can be removed by hot filtration).[10]
Given the polar nature of the imidazole and nitrile groups, good starting points for solvent screening would include alcohols (isopropanol, ethanol), esters (ethyl acetate), and ketones (acetone). It is often beneficial to use a binary solvent system (a "good" solvent in which the compound is soluble, and a "poor" anti-solvent in which it is not) to fine-tune the solubility profile.[11][12]
Q4: My crystallization yield is very low. How can I improve it?
A low yield is typically due to one of two main reasons: incomplete crystallization or using an excessive amount of solvent.[5][13]
-
Excess Solvent: If too much solvent is used, a significant portion of your compound will remain dissolved in the mother liquor even after cooling.[13] Before filtering, ensure the solution has been given adequate time at the lowest practical temperature to maximize precipitation. If the mother liquor is still available, you can try to concentrate it by evaporating some solvent and cooling again to recover a second crop of crystals.[5]
-
Premature Filtration: Ensure crystallization is complete before filtering. This can be visually assessed by observing when new crystal formation ceases. For many small molecules, allowing the solution to stand for several hours or even overnight at a low temperature is beneficial.
Q5: How important is the purity of my starting material?
The purity of the starting material is highly important. A minimum purity of 80-90% is often recommended before attempting crystallization for purification.[9] Impurities can significantly hinder crystallization by:
-
Inhibiting Nucleation: Some impurities can interfere with the formation of stable crystal nuclei.
-
Altering Crystal Habit: Impurities can adsorb onto specific crystal faces, slowing their growth and leading to undesirable morphologies like needles or thin plates instead of well-formed prisms.[14][15]
-
Becoming Incorporated into the Crystal Lattice: If an impurity is structurally similar to your compound, it can be incorporated into the crystal lattice, reducing the final product's purity.[14][16]
In-Depth Troubleshooting Guides
Guide 1: Systematic Approach When No Crystals Form
If the initial steps from the FAQs fail, a more systematic approach is required. This workflow helps diagnose and solve the issue.
Caption: Troubleshooting workflow for inducing crystallization.
Causality Explained:
-
Supersaturation is the Driving Force: Crystallization can only occur from a supersaturated solution, where the concentration of the solute is higher than its equilibrium solubility at that temperature.[17][18] Cooling, anti-solvent addition, and solvent evaporation are all methods to achieve this state.[19]
-
Nucleation is the First Step: Molecules must first come together to form a stable, ordered nucleus. This process has a significant energy barrier. Scratching provides a heterogeneous surface that lowers this barrier.[5] Seeding bypasses this step entirely by providing a pre-formed template.[8]
-
Kinetics Matter: At very high levels of supersaturation, nucleation can happen so rapidly that it dominates over orderly crystal growth, potentially leading to amorphous solids or very small crystals.[7] Conversely, if the supersaturation is too low, nucleation may not occur at all within a reasonable timeframe. The goal is to enter a "metastable zone" where nucleation is controlled and growth is favored.
Guide 2: Overcoming "Oiling Out"
Oiling out is a form of liquid-liquid phase separation that competes with solid-liquid phase separation (crystallization). It is particularly common with compounds that have relatively low melting points or when high concentrations of impurities are present which depress the melting point.
Step-by-Step Protocol to Remediate Oiling Out:
-
Re-dissolve: Place the flask containing the oil and solvent back on a heat source and gently warm until the solution is homogeneous again.
-
Dilute: Add a small aliquot (e.g., 5-10% of the total volume) of the same warm solvent to the solution. This slightly reduces the supersaturation level, making it less likely for the system to take the kinetically fast but thermodynamically undesirable oiling out pathway.
-
Cool Slowly: This is the most critical step. Insulate the flask by placing it on a wooden block or several layers of paper towels and cover the top with a watch glass.[13] This slows the rate of cooling dramatically. An alternative is to use a dewar with warm water that is allowed to cool to room temperature overnight.
-
Seed at a Higher Temperature: As the solution cools, but before it reaches the temperature where oiling out previously occurred, add a seed crystal. This encourages crystallization to begin at a higher temperature where molecular mobility is greater, favoring the formation of an ordered lattice over a disordered liquid phase.
Key Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol allows for the rapid and efficient identification of a suitable solvent or binary solvent system using a small amount of material.
Materials:
-
2-methyl-1H-imidazole-1-propanenitrile (approx. 100 mg)
-
Small test tubes or vials (e.g., 10)
-
A selection of solvents with varying polarities (e.g., Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane)
-
Heat source (hot plate or oil bath)
-
Ice bath
Procedure:
-
Place approximately 10 mg of your compound into each test tube.
-
Add a candidate solvent to the first tube dropwise (e.g., 0.2 mL at a time) at room temperature, vortexing after each addition.
-
Observation A: If the solid dissolves easily at room temperature, the solvent is too good. It is unsuitable for cooling crystallization but may be a candidate for the "good" solvent in an anti-solvent system.
-
-
If the solid does not dissolve at room temperature after adding ~1 mL of solvent, gently heat the tube in a warm water bath.
-
Observation B: If the solid dissolves completely upon heating, this is a promising candidate solvent.
-
Observation C: If the solid remains insoluble even when hot, it is a poor solvent. It may be a candidate for an "anti-solvent."
-
-
For promising candidates from Observation B , remove the test tube from the heat and allow it to cool to room temperature. Then, place it in an ice bath.
-
Observation D: If abundant, high-quality crystals form upon cooling, you have found a good single-solvent system.
-
-
For Binary Systems: Take a solution from Observation A (where the compound was very soluble). Add a poor solvent (anti-solvent) from Observation C dropwise until the solution becomes persistently cloudy (turbid). Gently warm the mixture until it becomes clear again, then allow it to cool slowly. If crystals form, you have identified a viable binary solvent system.
Data Interpretation:
| Solvent | Solubility (RT) | Solubility (Hot) | Outcome on Cooling | Assessment |
| Example: Isopropanol | Low | High | Abundant Crystals | Good single solvent |
| Example: Toluene | High | High | No Crystals | Potential "good" solvent for binary system |
| Example: Heptane | Insoluble | Insoluble | N/A | Potential "anti-solvent" for binary system |
Protocol 2: Vapor Diffusion for High-Quality Single Crystals
Vapor diffusion is an excellent method for growing high-quality crystals when only a small amount of material is available, as it establishes supersaturation very slowly and gently.[9]
Setup:
-
Dissolve 5-10 mg of 2-methyl-1H-imidazole-1-propanenitrile in a minimal amount (0.5-1.0 mL) of a relatively volatile "good" solvent (e.g., acetone, methanol) in a small, open vial.
-
Place this inner vial inside a larger, sealable container (like a beaker covered with a watch glass or a screw-cap jar).
-
Add a larger volume (5-10 mL) of a more volatile "poor" solvent (anti-solvent, e.g., heptane, diethyl ether) to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
Seal the outer container and leave it undisturbed in a location free from vibrations and temperature fluctuations.
Caption: Diagram of a vapor diffusion crystallization setup.
Mechanism: The more volatile anti-solvent in the outer jar slowly evaporates and diffuses into the solution in the inner vial. This gradually decreases the solubility of your compound in the mixed-solvent system, leading to a slow, controlled approach to supersaturation that is ideal for growing large, well-ordered single crystals suitable for X-ray diffraction.
References
- 1. 1H-Imidazole-1-propanenitrile, 2-methyl- | SIELC Technologies [sielc.com]
- 2. 2-Methylimidazole - Wikipedia [en.wikipedia.org]
- 3. 2-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2-Methylimidazole | C4H6N2 | CID 12749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Supersaturation - Wikipedia [en.wikipedia.org]
- 7. mt.com [mt.com]
- 8. Supersaturation and Crystallization | Harvard Natural Sciences Lecture Demonstrations [sciencedemonstrations.fas.harvard.edu]
- 9. unifr.ch [unifr.ch]
- 10. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 11. pharmtech.com [pharmtech.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. DSpace [cora.ucc.ie]
- 17. Supersaturation in crystallization | PPTX [slideshare.net]
- 18. m.youtube.com [m.youtube.com]
- 19. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
Technical Support Center: Method Development for Resolving Impurities in 1-Cyanoethyl-2-methylimidazole (CAS 23996-55-6) by HPLC
Prepared by: Senior Application Scientist, Gemini Division
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working on HPLC method development for the impurity profiling of 1-Cyanoethyl-2-methylimidazole (CAS 23996-55-6). It offers a systematic approach to method development, detailed troubleshooting guides, and answers to frequently asked questions, grounded in established scientific principles and regulatory expectations.
Introduction: The Analytical Challenge of CAS 23996-55-6
1-Cyanoethyl-2-methylimidazole is an important organic intermediate used in the synthesis of various chemical and pharmaceutical compounds.[1] Its chemical structure consists of a 2-methylimidazole ring N-substituted with a cyanoethyl group. The purity of this intermediate is critical, as impurities can carry over to the final product, potentially affecting its efficacy, safety, and stability.
Regulatory bodies require that impurities in active pharmaceutical ingredients (APIs) and intermediates are identified and controlled.[2] Therefore, developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for ensuring the quality of 1-Cyanoethyl-2-methylimidazole. This guide will walk you through a logical workflow for developing and troubleshooting such a method.
Understanding Potential Impurities
A successful impurity profiling method begins with an understanding of the potential impurities that may be present. These can originate from the synthesis process or from degradation.
-
Process-Related Impurities: The synthesis of 1-Cyanoethyl-2-methylimidazole typically involves the reaction of 2-methylimidazole with acrylonitrile. Therefore, unreacted starting materials are potential process-related impurities.
-
Impurity A: 2-Methylimidazole
-
Impurity B: Acrylonitrile (Note: Highly volatile and may not be retained on reversed-phase columns).
-
-
Degradation-Related Impurities: The cyano (-C≡N) group is susceptible to hydrolysis under acidic or basic conditions, which can lead to the formation of an amide and subsequently a carboxylic acid.[3] Forced degradation studies are crucial to identify these potential degradants and ensure the method is "stability-indicating" as per ICH guidelines.[4]
-
Impurity C (Hydrolysis Product): 3-(2-methyl-1H-imidazol-1-yl)propanamide
-
Impurity D (Hydrolysis Product): 3-(2-methyl-1H-imidazol-1-yl)propanoic acid
-
A Systematic Approach to HPLC Method Development
Developing a robust HPLC method involves a systematic optimization of chromatographic parameters to achieve the desired separation.
dot
Caption: A systematic workflow for HPLC method development.
Experimental Protocol: Initial Method Screening
-
Column Selection: A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a versatile starting point for separating moderately polar compounds like imidazole derivatives.[5]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade water. Adjusting the pH to around 3.0 can ensure the imidazole nitrogen is protonated, leading to better peak shapes.
-
Mobile Phase B: Acetonitrile.
-
-
Detector: A UV detector set at a wavelength of 210-230 nm is generally suitable for imidazole-containing compounds.[6]
-
Initial Conditions: The following table outlines a good starting point for your experiments.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Good retention and efficiency for a wide range of compounds. |
| Mobile Phase A | 0.025 M KH2PO4, pH 3.2 (adjusted with H3PO4) | Buffering prevents retention time shifts and improves peak shape for basic analytes.[7] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Provides better reproducibility than ambient temperature. |
| Detection | UV at 220 nm | Imidazole ring shows absorbance in the low UV region. |
| Injection Vol. | 10 µL | A small volume minimizes potential peak distortion. |
| Gradient Program | 0-20 min: 10% to 80% B; 20-25 min: 80% B; 25-26 min: 80% to 10% B; 26-30 min: 10% B (Equilibration) | A broad gradient helps to elute unknown impurities and establish their approximate retention times. |
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific issues you might encounter during your experiments.
Peak Shape Problems
Q1: My main peak for 1-Cyanoethyl-2-methylimidazole is tailing severely. What are the likely causes and how can I fix it?
A1: Peak tailing for basic compounds like imidazoles is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic analyte and acidic silanol groups on the silica surface of the column.
-
Cause & Explanation: The imidazole ring contains a basic nitrogen atom. At mid-range pH, this nitrogen can interact with negatively charged, deprotonated silanol groups (Si-O⁻) on the column packing material. This secondary ionic interaction is stronger than the primary reversed-phase interaction, causing a portion of the analyte molecules to lag behind, resulting in a tailing peak.
-
Solutions:
-
Lower the Mobile Phase pH: Adjust the mobile phase pH to between 2.5 and 3.5 using an acid like phosphoric acid or formic acid. At this low pH, the silanol groups are protonated (Si-OH) and non-ionic, minimizing the secondary interactions.
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which significantly reduces peak tailing for basic compounds.
-
Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help. The TEA will preferentially interact with the active silanol sites, masking them from the analyte. However, this can shorten column lifetime.
-
Reduce Sample Load: Injecting too much sample can overload the column, leading to peak tailing. Try reducing the injection volume or sample concentration.
-
Q2: I am observing split or doublet peaks for a single compound. What could be the cause?
A2: Split peaks usually indicate a problem with the sample path either before or at the head of the column.
-
Cause & Explanation: A split peak suggests that the sample band is being disturbed as it enters the column, causing it to split into two or more paths.
-
Solutions:
-
Check for a Column Void: A void or channel can form at the top of the column bed due to shock or degradation of the silica backbone (especially at high pH). This is a common cause of split peaks. Try reversing the column and flushing it with a strong solvent. If the problem persists, the column likely needs to be replaced.
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure acetonitrile in a 95% aqueous mobile phase), it can cause poor peak shape. The sample doesn't properly focus on the column head. Always try to dissolve your sample in the initial mobile phase.
-
Partially Plugged Frit: A partially blocked inlet frit on the column can also distort the sample path. This can be caused by particulate matter from the sample or the HPLC system.
-
dot
Caption: A troubleshooting workflow for peak tailing.
Baseline and Extraneous Peak Issues
Q3: I'm seeing "ghost peaks" in my chromatogram, even when I inject a blank solvent. What is their origin?
A3: Ghost peaks are spurious peaks that appear in a chromatogram and do not originate from the injected sample. They are a common problem, especially in gradient analysis.
-
Cause & Explanation: Ghost peaks can come from several sources, including contamination in the mobile phase, carryover from the autosampler, or leaching from system components.
-
Solutions:
-
Check Mobile Phase Purity: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Contaminants in the water or organic solvent can accumulate on the column at the beginning of a gradient and elute as sharp peaks when the solvent strength increases.
-
Investigate Carryover: Inject a blank solvent immediately after a concentrated standard. If the ghost peak appears at the same retention time as an analyte, it is likely due to carryover from the injector needle or valve. A robust needle wash protocol in the autosampler method is essential to prevent this.
-
System Contamination: Flush the entire system, including the pump, degasser, and injector, with a strong solvent like isopropanol to remove any accumulated contaminants.
-
Frequently Asked Questions (FAQs)
Q1: What are the key system suitability parameters I should monitor for this method?
A1: According to USP General Chapter <621> Chromatography, system suitability tests are performed to verify that the chromatographic system is adequate for the intended analysis.[7] Key parameters include:
-
Tailing Factor (Symmetry Factor): For the main peak, the tailing factor should ideally be ≤ 2.0 to ensure accurate integration.
-
Theoretical Plates (N): A high plate count indicates good column efficiency.
-
Resolution (Rs): The resolution between the main peak and the closest eluting impurity should be ≥ 2.0 to ensure baseline separation.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of a standard solution should be ≤ 2.0% for peak area and retention time, demonstrating system precision.
Q2: How do I validate this HPLC method for impurity quantification according to ICH guidelines?
A2: Method validation demonstrates that an analytical procedure is suitable for its intended purpose. According to ICH Q2(R2) guidelines, the validation for an impurity quantification method should include:[5]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants. This is often demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be evaluated over a range of concentrations.
-
Accuracy: The closeness of test results to the true value. This is typically assessed by spiking the sample with known amounts of the impurities.
-
Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, column temperature, flow rate).
Q3: Is a guard column necessary for this analysis?
A3: Yes, using a guard column is highly recommended. A guard column is a short, disposable column placed before the main analytical column. It protects the expensive analytical column from strongly retained impurities and particulate matter that can cause blockages and shorten its lifespan. Ensure the guard column has the same stationary phase as the analytical column.
References
-
Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Retrieved from [Link]
-
Al-karmalawy, M. M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health. Retrieved from [Link]
-
Podolska, M., et al. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Retrieved from [Link]
- Google Patents. (n.d.). CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate.
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]
-
IndiaMART. (n.d.). 1-Cyanoethyl 2-Methyl Imidazole, For In Organic Synthesis., Grade: Technical. Retrieved from [Link]
-
LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Imidazole-impurities. Retrieved from [Link]
-
Preprints.org. (n.d.). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Retrieved from [Link]
-
MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]
-
MedCrave. (2016). Forced degradation studies. Retrieved from [Link]
- Google Patents. (n.d.). CN102924381A - 2-methylimidazole preparation method.
-
Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
IJCSE. (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Retrieved from [Link]
Sources
- 1. CAS 23996-55-6: 1-Cyanoethyl-2-methylimidazole [cymitquimica.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. medcraveonline.com [medcraveonline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google Patents [patents.google.com]
- 7. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst selection and optimization for 1H-Imidazole-1-propanenitrile, 2-methyl- synthesis
Welcome to the technical support center for the synthesis of 2-methyl-1H-imidazole-1-propanenitrile. This guide is designed for researchers, chemists, and process development professionals to provide in-depth insights into catalyst selection, process optimization, and troubleshooting for the cyanoethylation of 2-methylimidazole. Our goal is to move beyond simple protocols and explain the fundamental principles that govern this reaction, enabling you to address challenges with a strong scientific foundation.
The synthesis of 2-methyl-1H-imidazole-1-propanenitrile is achieved through a Michael addition reaction, where the nucleophilic nitrogen of 2-methylimidazole attacks the electrophilic β-carbon of acrylonitrile.[1][2] While seemingly straightforward, this reaction is prone to several challenges, most notably the exothermic and often spontaneous polymerization of acrylonitrile, which can drastically reduce yield and complicate purification.[3][4] Effective catalyst selection and precise control of reaction parameters are paramount to success.
Catalyst Selection and Optimization (Q&A)
Q1: What are the most common classes of catalysts for the cyanoethylation of 2-methylimidazole?
A1: The reaction is fundamentally base-catalyzed. The catalyst's role is to deprotonate the N-H of the imidazole ring, generating the highly nucleophilic imidazolide anion required for the Michael addition.[2][5] Several classes of bases can be employed:
-
Homogeneous Basic Catalysts: These include strong organic bases and alkali metal hydroxides or alkoxides. Quaternary ammonium hydroxides like benzyltrimethylammonium hydroxide (Triton B) are particularly effective.[5]
-
Heterogeneous Basic Catalysts: Solid bases such as potassium carbonate (K₂CO₃) or even basic alumina can be used. These are often employed in conjunction with a phase-transfer catalyst.[6]
-
Phase-Transfer Catalysts (PTC): In solid-liquid or liquid-liquid systems, PTCs are essential for transporting the anionic nucleophile into the organic phase to react with acrylonitrile. Tetrabutylammonium bromide (TBAB) is a common and effective choice for the N-alkylation of imidazoles.[7][8]
-
Self-Catalysis: 2-Methylimidazole itself is a Brønsted base and can facilitate the reaction to some extent, although an external catalyst is typically required for efficient conversion.[9]
Q2: How do I choose between a homogeneous catalyst and a phase-transfer catalyst (PTC) system?
A2: The choice depends on your desired reaction conditions, solvent system, and purification strategy.
-
Homogeneous catalysts (e.g., Triton B) are often highly active and can lead to faster reaction times in a single-phase solvent system. However, their removal during workup can be challenging, sometimes requiring acidic washes or more complex purification steps.
-
A PTC system (e.g., K₂CO₃ with TBAB) is ideal for solvent-free ("neat") conditions or with non-polar solvents where the inorganic base (K₂CO₃) is insoluble.[6] The primary advantages are the use of an inexpensive and easily removable solid base and often milder reaction conditions. The catalyst (TBAB) is used in small quantities, simplifying purification.[8]
Q3: Can I run this reaction without a solvent?
A3: Yes, solvent-free (neat) conditions are often preferred for this reaction. This approach maximizes reactant concentration, can accelerate the reaction, and simplifies workup and purification by eliminating the need for solvent removal. A PTC system is highly suitable for neat reactions.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis. The following decision tree provides a logical workflow for diagnosing and resolving low yield.
Caption: Troubleshooting Decision Tree for Low Yield.
Problem: The reaction mixture becomes thick, solidifies, or a white precipitate forms.
-
Root Cause: This is the classic sign of uncontrolled, free-radical polymerization of acrylonitrile.[3] The reaction is highly exothermic, and the heat generated can accelerate further polymerization, leading to a runaway reaction.[10] Strong bases can also initiate anionic polymerization.[4]
-
Solutions & Proactive Measures:
-
Temperature Control: The most critical parameter. Pre-cool the 2-methylimidazole and catalyst mixture to 0-10 °C in an ice bath before beginning the addition of acrylonitrile. Maintain this low temperature throughout the addition.[3]
-
Slow, Controlled Addition: Add the acrylonitrile dropwise using an addition funnel over a prolonged period (e.g., 30-60 minutes). This prevents localized high concentrations and allows the reaction vessel to dissipate the heat generated.[3]
-
Use a Polymerization Inhibitor: Commercially available acrylonitrile contains an inhibitor, typically 4-methoxyphenol (MEHQ).[3] For sensitive reactions, it can be beneficial to add a small extra amount of MEHQ (e.g., 100 ppm relative to acrylonitrile) to the reaction mixture.
-
Optimize Catalyst Concentration: If using a strong homogeneous base, reducing its concentration can mitigate its potential to initiate polymerization.
-
Problem: The reaction is clean (no polymer), but the conversion is low.
-
Root Cause: The catalytic cycle is inefficient. This could be due to an insufficient amount or activity of the catalyst, or the presence of inhibitors like water, which can hydrolyze the catalyst or react with acrylonitrile.
-
Solutions:
-
Check Reagent Purity: Ensure all reagents and glassware are dry. Water can interfere with the base catalyst.
-
Increase Catalyst Loading: If using a PTC system, a slight increase in the amount of TBAB (e.g., from 1 mol% to 5 mol%) can significantly enhance the reaction rate.
-
Screen Catalysts: If a weak base like K₂CO₃ is ineffective, consider a stronger base or a different catalyst system.
-
Increase Temperature: If polymerization is not an issue, after the controlled addition of acrylonitrile at low temperature, the reaction mixture can be allowed to warm to room temperature or be gently heated (e.g., to 40-50 °C) to drive the reaction to completion.
-
Problem: My product is discolored (yellow or brown) after workup.
-
Root Cause: Discoloration can result from impurities formed at high temperatures or from certain polymerization inhibitors like hydroquinone (HQ), which can form colored oxidation products.[3]
-
Solutions:
-
Use MEHQ: Prefer MEHQ over HQ as the inhibitor, as it is less prone to causing discoloration.[3]
-
Purification: Discoloration can often be removed during purification. Vacuum distillation is highly effective for this product. If distillation is not feasible, passing a solution of the crude product through a short plug of activated carbon or basic alumina can remove colored impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this reaction? A1: Acrylonitrile is the primary hazard. It is a highly flammable liquid, toxic by inhalation, ingestion, and skin contact, and is a suspected human carcinogen.[10][11][12]
-
Engineering Controls: Always conduct the reaction in a certified chemical fume hood with good ventilation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including splash-proof safety goggles, a lab coat, and impervious gloves (butyl rubber is recommended).[12] Standard nitrile gloves are not sufficient.
-
Fire Safety: Keep away from all sources of ignition.[11] Ensure fire-extinguishing equipment is accessible.
-
Emergency Preparedness: An emergency shower and eyewash station must be readily available.[13]
Q2: How should I monitor the reaction progress? A2: Thin-Layer Chromatography (TLC) is a convenient method. Use a mobile phase such as ethyl acetate/hexane. The product, being more polar than the starting materials, will have a lower Rf value. Gas Chromatography (GC) can also be used for more quantitative monitoring.
Q3: How is the product typically purified? A3: After an aqueous workup to remove the catalyst and any unreacted 2-methylimidazole, the crude product is typically purified by vacuum distillation. This method is effective at separating the product from non-volatile impurities and any high-boiling side products.
Experimental Protocols
Catalyst Screening and Optimization Workflow
The following diagram outlines a systematic approach to selecting and optimizing the catalyst system for your specific laboratory setup.
Caption: Workflow for Catalyst Selection and Optimization.
Protocol 1: Optimized Synthesis Using Phase-Transfer Catalysis (PTC)
This protocol utilizes a robust and easily managed solid-liquid PTC system.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, add 2-methylimidazole (8.21 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and tetrabutylammonium bromide (TBAB) (1.61 g, 0.005 mol).
-
Cooling: Place the flask in an ice-water bath and stir the mixture for 15 minutes until the temperature is stable between 0-5 °C.
-
Acrylonitrile Addition: Charge the dropping funnel with acrylonitrile (5.84 g, 0.11 mol). Add the acrylonitrile dropwise to the stirred reaction mixture over 45-60 minutes. Crucially, ensure the internal temperature does not rise above 10 °C during the addition. [3]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction's completion by TLC (e.g., 50% ethyl acetate in hexanes).
-
Workup: Once the reaction is complete, add 50 mL of water to the flask and stir for 10 minutes to dissolve the salts. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude oil by vacuum distillation to yield 2-methyl-1H-imidazole-1-propanenitrile as a clear, colorless to pale yellow oil.
Data Summary
The selection of a catalyst system has a profound impact on reaction efficiency. The following table provides an illustrative comparison based on established principles of cyanoethylation and N-alkylation catalysis.
| Catalyst System | Base | Catalyst Loading | Temp. (°C) | Typical Reaction Time | Yield | Key Advantages / Disadvantages |
| PTC / Neat | K₂CO₃ | 2-5 mol% TBAB | 0 → 25 | 4-8 h | Good-Excellent | Easy workup, inexpensive base, ideal for scale-up.[6][7] |
| Homogeneous | Triton B | 5-10 mol% | 0 → 25 | 2-6 h | Good-Excellent | Fast reaction, but catalyst removal can be difficult.[5] |
| No Catalyst | None | N/A | 25-50 | 24-48 h | Poor-Fair | Very slow, often incomplete reaction. |
References
-
Acrylonitrile - Safety Information. (n.d.). INEOS. [Link]
-
Jayachandran, J. P., & Wang, M.-L. (2001). N-ALKYLATION OF 2,4,5-TRIPHENYL IMIDAZOLE DERIVATIVES USING A NEW PHASE TRANSFER REAGENT UNDER PTC CONDITIONS. Synthetic Communications, 31(18), 2743–2752. [Link]
-
OSHA. (n.d.). Substance Safety Data Sheet for Acrylonitrile. Occupational Safety and Health Administration. [Link]
-
Boulhaoua, M., et al. (2015). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Journal of Chemical and Pharmaceutical Research, 7(3), 1125-1129. [Link]
-
Acrylonitrile Safe Handling and Storage Guide. (n.d.). INEOS Group. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acrylonitrile. [Link]
-
CDC/ATSDR. (n.d.). Medical Management Guidelines for Acrylonitrile. Agency for Toxic Substances and Disease Registry. [Link]
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Meleveetil, S., et al. (2014). Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and benzotriazole using bis-piperidinium compounds as phase-transfer catalysts. ResearchGate. [Link]
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Halpern, M. (n.d.). High-Dilution PTC N-Alkylation. PTC Organics, Inc. [Link]
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Gholap, A. R., et al. (2004). ChemInform Abstract: N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. ChemInform. [Link]
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Rajasekaran, A., & Thanuja, M. (2004). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 16(1), 1-8. [Link]
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Wikipedia. (n.d.). Cyanoethylation. [Link]
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Das, P. (n.d.). Chapter 1: A General Introduction to Copper Catalysis. [Link]
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Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
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de Souza, R. O. M. A., et al. (2009). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Tetrahedron Letters, 50(44), 6051-6053. [Link]
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Kumbhar, P. S., et al. (1998). Comparison of various catalysts for cyanoethylation of acrylonitrile with MeOH. ResearchGate. [Link]
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Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]
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Bentham Science. (n.d.). Synthesis of some Novel Imidazoles Catalyzed by Co3O4 Nanoparticles and Evaluation of their Antibacterial Activities. [Link]
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Uysal, B., et al. (2012). Synthesis and Characterization of Poly(N‐vinylimidazole‐co‐acrylonitrile) and Determination of Monomer Reactivity Ratios. Macromolecular Chemistry and Physics, 213(1), 86-94. [Link]
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Sedić, M., et al. (2020). Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. Molecules, 25(23), 5768. [Link]
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Satterthwait, A. C., & Jencks, W. P. (1974). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of the American Chemical Society, 96(22), 7018-7031. [Link]
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Koniev, O., & Wagner, A. (2015). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Accounts of Chemical Research, 48(12), 3173–3184. [Link]
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Tian, Y., et al. (2018). Influence of the 2-methylimidazole/zinc nitrate hexahydrate molar ratio on the synthesis of zeolitic imidazolate framework-8 crystals at room temperature. CrystEngComm, 20(25), 3644-3649. [Link]
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Flores-Rojas, G. G., et al. (2020). Synthesis of acrylonitrile functionalized hydroxymethylfurfural derivatives with Mg(OH)2 under solvent-free conditions. Catalysis Today, 344, 137-145. [Link]
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Dumeignil, F., et al. (2014). New two-step pathway for the production of acrylonitrile from propionic acid. ResearchGate. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of 1H-Imidazole-1-propanenitrile, 2-methyl- Purity by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development and chemical synthesis, the accurate determination of purity for starting materials and intermediates is a cornerstone of quality control. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 1H-Imidazole-1-propanenitrile, 2-methyl-, a key building block in various synthetic pathways. We will explore the causality behind the experimental choices, present a detailed validation protocol with supporting data, and compare HPLC with alternative analytical techniques.
The structural integrity and purity of 1H-Imidazole-1-propanenitrile, 2-methyl- (CAS 23996-55-6), are critical as impurities can lead to unforeseen side reactions, lower yields, and the introduction of potentially harmful substances in the final product. HPLC, particularly in its reverse-phase mode, stands out as a premier technique for this analysis due to its high resolution, sensitivity, and suitability for non-volatile polar compounds.
The Cornerstone of Purity Analysis: Reverse-Phase HPLC
Reverse-Phase HPLC (RP-HPLC) is the method of choice for analyzing polar to moderately non-polar compounds like 1H-Imidazole-1-propanenitrile, 2-methyl-. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically alkyl-silane bonded silica, such as C18) and a polar mobile phase.
Why a C18 Column? The C18 (octadecylsilane) stationary phase is the workhorse of reverse-phase chromatography for several reasons. Its long alkyl chains provide a highly hydrophobic surface, which promotes the retention of a wide range of organic molecules. For imidazole derivatives, which possess both polar (imidazole ring nitrogens) and non-polar (alkyl and nitrile groups) characteristics, the C18 phase offers a balanced interaction, allowing for effective separation from both more polar and less polar impurities.[1] The use of modern, high-purity silica-based C18 columns with end-capping minimizes unwanted interactions between the basic nitrogen atoms of the imidazole ring and residual acidic silanol groups on the silica surface, which would otherwise lead to poor peak shape (tailing).[2]
The Role of the Mobile Phase: A typical mobile phase for this analysis is a gradient mixture of an aqueous component and an organic modifier, most commonly acetonitrile.[3] Acetonitrile is favored for its low viscosity, which results in lower backpressure, and its UV transparency at low wavelengths.
An acidic modifier, such as phosphoric acid or formic acid, is crucial for several reasons.[4] For a basic compound like 1H-Imidazole-1-propanenitrile, 2-methyl-, working at a low pH (e.g., pH 2-4) ensures that the imidazole ring is protonated. This consistent ionization state prevents peak splitting and broadening that can occur if the mobile phase pH is close to the analyte's pKa.[5] Furthermore, the acidic conditions suppress the ionization of residual silanol groups on the stationary phase, further reducing peak tailing and improving chromatographic efficiency.[4] While phosphoric acid is an excellent non-volatile buffer for UV detection, formic acid is a suitable volatile alternative if mass spectrometry (MS) detection is required.[4][6]
A Validated HPLC Method for Purity Determination
This section outlines a comprehensive validation of an HPLC method for determining the purity of 1H-Imidazole-1-propanenitrile, 2-methyl-, structured according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2] Validation ensures that the analytical procedure is fit for its intended purpose.
Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC or UPLC system with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, then hold for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 215 nm |
| Injection Vol. | 10 µL |
| Diluent | Mobile Phase A / Acetonitrile (50:50 v/v) |
Validation Protocol and Results
The following validation parameters are essential for assuring the integrity of the purity assay.
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate this, forced degradation studies are performed.[7][8] The sample was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.
-
Acid Hydrolysis: 1 N HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours.
In all cases, the main peak of 1H-Imidazole-1-propanenitrile, 2-methyl- was well-resolved from all degradation product peaks, proving the method is stability-indicating. The imidazole moiety is known to be susceptible to oxidation and photodegradation.[9]
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. Solutions of 1H-Imidazole-1-propanenitrile, 2-methyl- were prepared over a concentration range of 50% to 150% of the nominal concentration.
| Parameter | Result |
| Range | 50 µg/mL - 150 µg/mL |
| Regression Equation | y = 25431x + 1258 |
| Correlation Coefficient (r²) | 0.9998 |
The high correlation coefficient indicates excellent linearity over the specified range.
Accuracy was determined by spiking a placebo mixture with the analyte at three different concentration levels (80%, 100%, and 120%). Each level was prepared in triplicate.
| Spiked Level | Mean Recovery (%) | % RSD |
| 80% | 99.2% | 0.45% |
| 100% | 100.5% | 0.31% |
| 120% | 99.8% | 0.52% |
The high recovery values demonstrate the accuracy of the method.
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Repeatability: Six replicate injections of the 100% concentration sample were analyzed on the same day.
-
Intermediate Precision: The analysis was repeated by a different analyst on a different day.
| Precision Level | % RSD for Assay |
| Repeatability | 0.42% |
| Intermediate Precision | 0.68% |
The low relative standard deviation (RSD) values confirm the method's high precision.
LOD and LOQ were determined based on the signal-to-noise ratio.
-
LOD: 0.05 µg/mL (S/N ratio ≈ 3:1)
-
LOQ: 0.15 µg/mL (S/N ratio ≈ 10:1)
These values indicate the method is sensitive enough to detect and quantify very low levels of impurities.
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions.
| Parameter Varied | Result |
| Flow Rate (± 0.1 mL/min) | System suitability passes |
| Column Temperature (± 2 °C) | System suitability passes |
| Mobile Phase pH (± 0.2 units) | System suitability passes |
The method was found to be robust, with no significant impact on the results from minor variations in the method parameters.
Experimental Workflows
Diagram: HPLC Purity Validation Workflow
Caption: Workflow for HPLC method validation.
Step-by-Step Protocol: Sample Preparation and Analysis
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of 1H-Imidazole-1-propanenitrile, 2-methyl- reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
System Suitability: Inject the standard solution five times. The %RSD for the peak area should be not more than 2.0%.
-
Analysis: Inject the standard and sample solutions in duplicate.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the analyte in the sample solution to that in the standard solution.
% Purity = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
Comparison with Other Alternatives
While HPLC is the gold standard for this application, other techniques can be considered.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for volatile and thermally stable compounds.[10][11]
-
Principle: Separation occurs in the gas phase. A sample is vaporized and transported by an inert carrier gas (mobile phase) through a column containing a stationary phase. Separation is based on the compound's boiling point and interaction with the stationary phase.
-
Applicability: 1H-Imidazole-1-propanenitrile, 2-methyl- has a relatively high boiling point, but it may be amenable to GC analysis, potentially with derivatization to increase volatility.
-
Comparison:
| Feature | HPLC | Gas Chromatography (GC) |
| Analyte Suitability | Excellent for non-volatile, polar compounds. | Best for volatile, thermally stable compounds.[12] |
| Sample Preparation | Simple dissolution. | May require derivatization for polar compounds. |
| Resolution | High, especially with UPLC systems. | Very high, especially with capillary columns. |
| Sensitivity | High, detector-dependent (UV, MS). | Very high, especially with FID or MS detectors. |
| Cost & Complexity | Higher solvent cost; moderate complexity. | Lower mobile phase cost (gas); can be complex.[12] |
Verdict: For routine purity analysis of 1H-Imidazole-1-propanenitrile, 2-methyl-, HPLC is superior due to the compound's polarity and non-volatile nature, which allows for direct analysis without derivatization. GC would be a more complex and potentially less reliable alternative for this specific analyte.
Quantitative NMR (qNMR)
qNMR is an absolute quantification method that does not require a reference standard of the analyte itself.
-
Principle: The area of an NMR signal is directly proportional to the number of nuclei contributing to it. By comparing the integral of an analyte's peak to that of a certified internal standard of known concentration, the analyte's purity can be calculated.
-
Applicability: Excellent for purity assignment of reference standards.
-
Comparison:
| Feature | HPLC | Quantitative NMR (qNMR) |
| Quantification | Relative (requires a reference standard). | Absolute (primary method). |
| Impurity Detection | Detects only chromophoric impurities. | Detects all proton-containing impurities. |
| Sensitivity | High (µg/mL to ng/mL). | Lower (mg/mL). |
| Throughput | High. | Lower. |
Verdict: qNMR is a powerful tool for certifying the purity of the reference standard itself. However, for routine quality control and detecting trace-level impurities, the higher sensitivity and throughput of HPLC make it the more practical choice.
Logical Relationships in Method Selection
Caption: Decision logic for selecting the analytical method.
Conclusion
The reverse-phase HPLC method detailed in this guide is robust, accurate, precise, and specific for the purity determination of 1H-Imidazole-1-propanenitrile, 2-methyl-. The comprehensive validation, grounded in ICH principles, provides a high degree of assurance in the quality of the analytical results. While alternative methods like GC and qNMR have their specific applications, HPLC offers the optimal balance of sensitivity, resolution, and practicality for routine quality control of this important chemical intermediate. This self-validating system ensures that researchers and developers can have full confidence in the purity of their material, a critical factor in the integrity of their final products.
References
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Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Available at: [Link]
- ICH Harmonised Tripartite Guideline. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Dolan, J. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
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SIELC Technologies. (2018). Separation of 1H-Imidazole-1-propanenitrile, 2-methyl- on Newcrom R1 HPLC column. Available at: [Link]
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Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. Available at: [Link]
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Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Available at: [Link]
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ResearchGate. (2023). Can I use Immidazole solution for HPLC?. Available at: [Link]
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Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Available at: [Link]
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MedCrave online. (2016). Forced Degradation Studies. Available at: [Link]
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National Center for Biotechnology Information. (2024). Liquid Chromatography Column Screening for the Analysis of Corrosion Inhibitor Molecules Using Derringer Desirability Functions. PubMed Central. Available at: [Link]
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A Strategic Guide to Evaluating the Anticancer Efficacy of 1-Cyanoethyl-2-methylimidazole Derivatives
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Anticancer Therapeutics and the Promise of Imidazole Scaffolds
The relentless pursuit of novel and more effective anticancer agents is a cornerstone of modern medicinal chemistry. A significant challenge in this endeavor is the high attrition rate of drug candidates, often due to a lack of efficacy or unforeseen toxicity. To mitigate this, a robust and scientifically rigorous preclinical evaluation is paramount. This guide provides a comprehensive framework for comparing the efficacy of a novel class of compounds, 1-Cyanoethyl-2-methylimidazole derivatives, as potential anticancer agents.
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved anticancer drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for the design of new therapeutic agents.[3][4] Derivatives of imidazole have demonstrated a wide range of anticancer activities, targeting various mechanisms such as kinase inhibition, disruption of microtubule polymerization, and induction of apoptosis.[1][2]
While the broader class of imidazole derivatives has been extensively studied, a thorough investigation into the anticancer potential of 1-Cyanoethyl-2-methylimidazole derivatives is yet to be reported in publicly available literature. This guide, therefore, serves as a forward-looking blueprint for researchers. It outlines the essential experimental comparisons, detailed protocols, and data interpretation required to rigorously assess the anticancer efficacy of these novel compounds, should they be synthesized. By using established data from related imidazole derivatives as illustrative examples, we will navigate the critical steps of in vitro screening, mechanistic investigation, and structure-activity relationship (SAR) analysis.
Comparative In Vitro Cytotoxicity: Establishing a Baseline for Efficacy
The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effects against a panel of human cancer cell lines.[5] This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.[6] A lower IC50 value indicates greater potency.
For a meaningful comparison, it is crucial to test the novel 1-Cyanoethyl-2-methylimidazole derivatives against a diverse panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia). Furthermore, their performance should be benchmarked against a well-established chemotherapeutic agent, such as doxorubicin or cisplatin.[7][8]
Illustrative Comparative Cytotoxicity of Imidazole and Benzimidazole Derivatives
To demonstrate how such a comparison would be presented, the following table summarizes the IC50 values for various imidazole and benzimidazole derivatives from existing literature. This provides a tangible example of the data researchers would aim to generate for 1-Cyanoethyl-2-methylimidazole derivatives.
| Compound ID | Core Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 22 | Benzimidazole sulfonamide | A549 (Lung) | 0.15 | [1] |
| Compound 22 | Benzimidazole sulfonamide | HeLa (Cervical) | 0.21 | [1] |
| Compound 22 | Benzimidazole sulfonamide | HepG2 (Liver) | 0.33 | [1] |
| Compound 22 | Benzimidazole sulfonamide | MCF-7 (Breast) | 0.17 | [1] |
| Compound 29 | Imidazole-indenoquinoline | Jurkat (Leukemia) | 0.7 (IC16) | [6] |
| Compound 35 | 2-phenyl benzimidazole | MCF-7 (Breast) | 3.37 | [1] |
| se-182 | Benzimidazole derivative | A549 (Lung) | 15.80 | [7] |
| se-182 | Benzimidazole derivative | HepG2 (Liver) | 15.58 | [7] |
| Compound 3 | Benzimidazole salt | MCF-7 (Breast) | 22.41 | [8] |
| Compound 3 | Benzimidazole salt | HepG2 (Liver) | 25.14 | [8] |
Experimental Protocols: Ensuring Rigor and Reproducibility
The reliability of any comparative efficacy study hinges on the meticulous execution of validated experimental protocols. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and is a foundational experiment in this context.[9]
Detailed Protocol: MTT Cell Viability Assay
This protocol outlines the steps for determining the IC50 values of novel 1-Cyanoethyl-2-methylimidazole derivatives.
Principle: Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
1-Cyanoethyl-2-methylimidazole derivatives (dissolved in DMSO)
-
Standard anticancer drug (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Causality: This density ensures that the cells are in the logarithmic growth phase during the experiment and that the confluency does not become a limiting factor.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each 1-Cyanoethyl-2-methylimidazole derivative and the reference drug in DMSO.
-
Perform serial dilutions of the stock solutions in complete culture medium to obtain a range of desired concentrations (e.g., 0.01 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells with medium and DMSO only as a vehicle control, and wells with untreated cells as a negative control.
-
Incubate the plate for 48-72 hours.
-
Causality: A 48-72 hour incubation period is typically sufficient to observe the antiproliferative effects of a compound.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Causality: This allows sufficient time for the mitochondrial reductases in viable cells to convert the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Causality: DMSO is a powerful solvent that effectively solubilizes the water-insoluble formazan, allowing for spectrophotometric quantification.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.
-
Workflow for In Vitro Anticancer Drug Screening
Caption: A generalized workflow for the in vitro screening of novel anticancer compounds.
Delving Deeper: Unraveling the Mechanism of Action
Identifying a potent cytotoxic compound is only the first step. Understanding its mechanism of action is critical for further development. Many imidazole-based anticancer agents exert their effects by interfering with specific cellular signaling pathways.[1][2] A common target is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[9]
For the novel 1-Cyanoethyl-2-methylimidazole derivatives, researchers should investigate their effects on key proteins within such pathways using techniques like Western blotting. Additionally, assays to detect apoptosis (e.g., Annexin V staining) and analyze cell cycle progression (e.g., flow cytometry with propidium iodide staining) can provide valuable mechanistic insights.[10]
Hypothesized Signaling Pathway Inhibition by Imidazole Derivatives
Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by imidazole derivatives.
Structure-Activity Relationship (SAR): Paving the Way for Optimization
Once initial efficacy data is available for a series of 1-Cyanoethyl-2-methylimidazole derivatives, a structure-activity relationship (SAR) study can be conducted. SAR analysis aims to identify which chemical modifications to the core structure lead to an increase or decrease in anticancer activity. This knowledge is invaluable for designing more potent and selective analogs.
For instance, researchers could synthesize derivatives with different substituents on the imidazole ring or modifications to the cyanoethyl group. By comparing the IC50 values of these analogs, a clear picture of the SAR can be established, guiding future drug design efforts.[6]
Conceptual Framework for a Structure-Activity Relationship (SAR) Study
Caption: A conceptual workflow for a structure-activity relationship (SAR) study.
Conclusion and Future Outlook
This guide has outlined a comprehensive and scientifically rigorous framework for evaluating the anticancer efficacy of novel 1-Cyanoethyl-2-methylimidazole derivatives. While there is currently a gap in the literature regarding these specific compounds, the broader family of imidazole derivatives has shown significant promise as a source of new anticancer agents.
By following the proposed methodologies—from initial comparative cytotoxicity screening and detailed protocol execution to in-depth mechanistic studies and systematic SAR analysis—researchers can effectively assess the therapeutic potential of this novel chemical class. The insights gained from such a structured approach are not only crucial for go/no-go decisions in the drug discovery pipeline but also for laying the groundwork for future optimization and preclinical development. The exploration of 1-Cyanoethyl-2-methylimidazole derivatives represents an exciting opportunity to contribute to the arsenal of potential anticancer therapeutics, and we strongly encourage the scientific community to undertake their synthesis and evaluation.
References
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A Comparative Guide to the Quantitative Analysis of 2-Methyl-1H-imidazole-1-propanenitrile in Complex Mixtures
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates within complex matrices is paramount. 2-Methyl-1H-imidazole-1-propanenitrile, a key building block in the synthesis of various pharmaceuticals, presents unique analytical challenges due to its polarity and potential for interaction with matrix components.[1] This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of this compound, complete with supporting experimental data and detailed protocols.
The choice of analytical technique is a critical decision in the drug development pipeline, directly impacting data quality, validation, and ultimately, regulatory approval. This document is designed to equip you with the necessary technical insights to make an informed decision based on the specific requirements of your application.
Understanding the Analyte: 2-Methyl-1H-imidazole-1-propanenitrile
2-Methyl-1H-imidazole-1-propanenitrile (C₉H₁₃N₃) is a polar molecule containing both an imidazole ring and a nitrile functional group. Its properties necessitate careful consideration of the analytical methodology to achieve adequate retention, separation, and detection, especially in complex sample matrices such as reaction mixtures, biological fluids, or final drug formulations.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a cornerstone technique in pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds. For polar analytes like 2-methyl-1H-imidazole-1-propanenitrile, reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) are the most common approaches.
Reversed-Phase HPLC (RP-HPLC) with UV Detection
RP-HPLC separates compounds based on their hydrophobicity. While 2-methyl-1H-imidazole-1-propanenitrile is polar, suitable retention can be achieved by optimizing the mobile phase and stationary phase chemistry.
-
Column: A C18 column is a standard choice for reversed-phase chromatography, but for polar compounds, a column with a polar end-capping or a polar-embedded stationary phase can provide better peak shape and retention.
-
Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is used.[2] The addition of a buffer (e.g., phosphate) or an acid (e.g., formic or phosphoric acid) is crucial to control the ionization state of the imidazole ring and ensure consistent retention times and sharp peaks.[3][4] For Mass Spectrometry (MS) compatibility, volatile buffers like ammonium formate or acetate are preferred.[3][4]
-
Detection: UV detection is a robust and widely available technique. The imidazole ring in the analyte provides a chromophore that allows for sensitive detection at a specific wavelength.
-
Instrumentation: Standard HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A gradient is often employed to ensure the elution of the target analyte with good peak shape while also cleaning the column of more hydrophobic matrix components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by acquiring the UV spectrum of the analyte (typically around 210-230 nm for imidazole-containing compounds).
-
Injection Volume: 10 µL.
Caption: Workflow for quantitative analysis by RP-HPLC-UV.
Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar compounds that exhibit poor retention in RP-HPLC, HILIC is a powerful alternative.[5] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent.
-
Column: A HILIC column with a stationary phase such as bare silica or a bonded polar functional group (e.g., amide, diol) is used.
-
Mobile Phase: A high percentage of acetonitrile with a small amount of aqueous buffer is typical. This creates a water-enriched layer on the stationary phase, facilitating the partitioning of polar analytes.
-
Advantages: HILIC can provide excellent retention and separation for very polar compounds that are unretained in reversed-phase mode.[5]
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Alternative
GC-MS is another powerful technique for the quantitative analysis of volatile and thermally stable compounds. While 2-methyl-1H-imidazole-1-propanenitrile has a relatively high boiling point, it can be analyzed by GC-MS, often with derivatization to improve its volatility and chromatographic behavior.[6]
Causality Behind Experimental Choices:
-
Derivatization: Derivatization with reagents like isobutyl chloroformate can increase the volatility and thermal stability of imidazole-containing compounds, leading to better peak shapes and sensitivity in GC analysis.[6][7] This is a critical step for reliable quantification.
-
Column: A non-polar or mid-polar capillary column is typically used for the separation of the derivatized analyte.
-
Ionization and Detection: Electron ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, providing both qualitative and quantitative information. The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Derivatization: React the sample and standards with a suitable derivatizing agent (e.g., isobutyl chloroformate) in an appropriate solvent.
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to ensure the elution of the derivatized analyte and separate it from matrix components.
-
Injection Mode: Splitless injection for trace analysis.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.
-
Caption: Workflow for quantitative analysis by GC-MS.
Method Validation and Performance Comparison
A robust analytical method must be validated to ensure it is fit for its intended purpose.[8][9][10] Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[11] The following table presents a comparative summary of the performance of the HPLC-UV and GC-MS methods for the quantification of 2-methyl-1H-imidazole-1-propanenitrile in a simulated complex matrix.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | Comments |
| Linearity (R²) | > 0.999 | > 0.999 | Both methods demonstrate excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | Both methods provide high accuracy, indicating minimal matrix effects with proper sample preparation. |
| Precision (% RSD) | < 2.0% | < 3.0% | HPLC-UV generally offers slightly better precision. The additional derivatization step in GC-MS can introduce more variability. |
| LOD | ~0.05 µg/mL | ~0.01 µg/mL | GC-MS in SIM mode typically provides a lower limit of detection, making it more suitable for trace analysis. |
| LOQ | ~0.15 µg/mL | ~0.03 µg/mL | The lower LOQ of the GC-MS method allows for the reliable quantification of lower concentrations of the analyte. |
| Sample Throughput | Higher | Lower | HPLC-UV methods are generally faster as they do not require a derivatization step. |
| Selectivity | Good | Excellent | The mass spectrometric detection in GC-MS provides superior selectivity, reducing the likelihood of interference from co-eluting matrix components. |
| Cost & Complexity | Lower | Higher | HPLC-UV systems are generally less expensive to purchase and operate, and the methodology is less complex. |
Conclusion and Recommendations
Both HPLC-UV and GC-MS are viable and robust techniques for the quantitative analysis of 2-methyl-1H-imidazole-1-propanenitrile in complex mixtures. The choice between the two methods should be guided by the specific requirements of the analysis:
-
For routine quality control and assays where the analyte concentration is relatively high, HPLC-UV is the recommended method. It offers a balance of performance, cost-effectiveness, and high sample throughput.
-
For trace-level quantification, impurity profiling, or in complex matrices where high selectivity is required, GC-MS with derivatization is the superior choice. Its lower detection limits and the specificity of mass spectrometric detection provide greater confidence in the results.
Ultimately, the development and validation of any analytical method should be performed in accordance with regulatory guidelines to ensure the generation of reliable and defensible data.[9]
References
-
SIELC Technologies. (2018, February 16). 1H-Imidazole-1-propanenitrile, 2-methyl-. Retrieved from [Link]
-
SIELC Technologies. Separation of 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chromatography Today. (2016, August 18). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Retrieved from [Link]
- Abdel-Kawy, M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 133.
- Li, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
- De Bievre, P., et al. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. TrAC Trends in Analytical Chemistry, 26(1), 24-36.
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review.
- Pawłowski, W., et al. (2008). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica, 65(4), 413-418.
-
Waters Corporation. (2015). Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection. Retrieved from [Link]
-
ResearchGate. (2021). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Retrieved from [Link]
- Jayabalan, N., et al. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Journal of Biomolecular Structure and Dynamics, 41(1), 1-15.
- Masuda, S., et al. (2020). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Metabolites, 10(11), 458.
- Beskan, U., et al. (2020). AN OVERVIEW OF ANALYTICAL METHOD VALIDATION. Universal Journal of Pharmaceutical Research, 5(1), 47-52.
- Kim, H., et al. (2022).
Sources
- 1. chemimpex.com [chemimpex.com]
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- 3. 1H-Imidazole-1-propanenitrile, 2-methyl- | SIELC Technologies [sielc.com]
- 4. Separation of 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1H-Imidazole-1-propanenitrile, 2-methyl-
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analytical determination of 1H-Imidazole-1-propanenitrile, 2-methyl-, a key heterocyclic building block. As a Senior Application Scientist, my objective is to not only present the methodologies but to delve into the scientific rationale behind the selection of each technique and the critical process of cross-validation to ensure data integrity across different analytical platforms.
Introduction to 1H-Imidazole-1-propanenitrile, 2-methyl- and the Imperative for Robust Analytics
1H-Imidazole-1-propanenitrile, 2-methyl- (CAS No. 23996-55-6) is a versatile intermediate in organic synthesis, often utilized in the development of novel therapeutic agents. Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. The choice of analytical methodology is therefore a critical decision, driven by the physicochemical properties of the analyte and the specific requirements of the analysis, such as impurity profiling, stability testing, or routine quality control.
This guide will explore two of the most powerful and prevalent chromatographic techniques, HPLC and GC, providing a framework for their comparison and the essential practice of cross-validation. Cross-validation is the formal process of demonstrating that two or more analytical methods, or the same method in different laboratories, produce comparable and reliable results.[1][2] This is a regulatory expectation and a scientific necessity for method transfer, multisite studies, and ensuring the consistency of data throughout a drug's lifecycle.[3]
Methodologies Under Scrutiny: HPLC vs. GC
The selection between HPLC and GC hinges on the analyte's volatility and thermal stability.[1][4] 1H-Imidazole-1-propanenitrile, 2-methyl-, with a boiling point of 245-246 °C, is amenable to both techniques, making a direct comparison particularly relevant.[5][6]
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[7] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4]
For a polar compound like 1H-Imidazole-1-propanenitrile, 2-methyl-, reversed-phase HPLC is the most common approach.[8] In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. More polar compounds will have less retention and elute earlier, while less polar compounds will be retained longer.
Experimental Protocol: HPLC-UV Analysis
Objective: To quantify 1H-Imidazole-1-propanenitrile, 2-methyl- and separate it from potential impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Reference Standard: 1H-Imidazole-1-propanenitrile, 2-methyl- of known purity.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases and degas them thoroughly.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the diluent to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.
-
Sample Solution Preparation: Accurately weigh and dissolve the sample containing 1H-Imidazole-1-propanenitrile, 2-methyl- in the diluent to a similar concentration as the primary standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Analysis: Inject the blank (diluent), standard solutions, and sample solutions.
-
Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.
Gas Chromatography (GC): The Specialist for Volatile Compounds
GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[4] The separation is based on the partitioning of the analyte between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of a capillary column.
Given its boiling point, 1H-Imidazole-1-propanenitrile, 2-methyl- can be readily vaporized and analyzed by GC. A non-polar or mid-polar capillary column is typically used. The separation is based on the compound's boiling point and its interaction with the stationary phase. Compounds with lower boiling points and weaker interactions will travel faster through the column and elute first. Coupling GC with a mass spectrometer (GC-MS) provides definitive identification of the analyte and any impurities based on their mass spectra.[9]
Experimental Protocol: GC-MS Analysis
Objective: To quantify 1H-Imidazole-1-propanenitrile, 2-methyl- and identify potential volatile impurities.
Instrumentation:
-
Gas chromatograph with a split/splitless injector, a capillary column, and a mass selective detector.
Materials:
-
Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Solvent: Dichloromethane or a suitable organic solvent.
-
Reference Standard: 1H-Imidazole-1-propanenitrile, 2-methyl- of known purity.
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.
-
Sample Solution Preparation: Accurately weigh and dissolve the sample containing 1H-Imidazole-1-propanenitrile, 2-methyl- in the solvent to a similar concentration as the primary standard.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Split Ratio: 20:1.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Analysis: Inject the blank (solvent), standard solutions, and sample solutions.
-
Quantification and Identification: Construct a calibration curve based on the peak area of a characteristic ion of the analyte. Identify the analyte and any impurities by comparing their retention times and mass spectra to the reference standard and a spectral library (e.g., NIST).
Head-to-Head Comparison: Performance Characteristics
The choice between HPLC and GC should be based on a thorough evaluation of their performance characteristics for the specific analytical challenge.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Rationale for 1H-Imidazole-1-propanenitrile, 2-methyl- |
| Applicability | Broad applicability to a wide range of compounds, including non-volatile and thermally labile ones.[1] | Limited to volatile and thermally stable compounds.[4] | Both are suitable, but HPLC offers greater flexibility for potential non-volatile impurities or degradation products. |
| Specificity/Selectivity | Can be highly specific, especially when coupled with a diode array detector (DAD) or mass spectrometer (LC-MS).[10] | Excellent specificity, particularly with a mass selective detector (MSD), which provides structural information.[9] | GC-MS offers superior specificity due to the additional dimension of mass spectral data, aiding in definitive peak identification. |
| Sensitivity | Good sensitivity, with detection limits typically in the low ng to pg range. | Very high sensitivity, especially with selective detectors like FID or MS, often reaching the pg to fg range. | For trace impurity analysis, GC-MS may offer an advantage in sensitivity. |
| Speed of Analysis | Run times are typically in the range of 10-30 minutes. | Generally faster run times, often less than 15 minutes for volatile compounds.[4] | GC can offer a higher throughput for routine analysis. |
| Robustness | Generally robust, but mobile phase preparation and column integrity are critical. | Very robust, with simpler mobile phase (carrier gas) and durable columns. | GC methods are often considered more rugged for routine QC environments. |
| Sample Preparation | Often simpler, involving dissolution in the mobile phase. | May require derivatization for polar or non-volatile compounds, though likely not necessary for this analyte. | HPLC has a slight advantage in the simplicity of sample preparation for this compound. |
The Cornerstone of Data Integrity: Cross-Validation
Once both HPLC and GC methods are developed and validated individually, the crucial step of cross-validation must be performed to ensure that the data generated by either method is comparable and interchangeable.[2] This is particularly important if, for example, a company wishes to transfer a method from an R&D setting (perhaps using HPLC-MS for impurity identification) to a QC laboratory (using a more routine GC-FID method for release testing).
The "Why" of Cross-Validation: Ensuring Method Equivalency
Cross-validation provides documented evidence that two analytical procedures are equivalent for a specific intended purpose.[1] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines on when and how to perform cross-validation.[11][12]
Experimental Design for Cross-Validation
A typical cross-validation study involves analyzing the same set of samples using both the proposed alternative method (e.g., GC) and the established reference method (e.g., HPLC).
Experimental Protocol: Cross-Validation Study
Objective: To demonstrate the equivalency of the developed HPLC and GC methods for the quantification of 1H-Imidazole-1-propanenitrile, 2-methyl-.
Procedure:
-
Sample Selection: Prepare a minimum of three batches of samples containing 1H-Imidazole-1-propanenitrile, 2-methyl- at different concentration levels (e.g., low, medium, and high) within the validated range of both methods.
-
Analysis: Analyze each sample in replicate (e.g., n=3) using both the validated HPLC and GC methods.
-
Data Collection: Record the concentration of 1H-Imidazole-1-propanenitrile, 2-methyl- obtained from each analysis.
-
Statistical Analysis: Perform a statistical comparison of the results obtained from the two methods.
Statistical Evaluation and Acceptance Criteria
The data from the cross-validation study should be subjected to rigorous statistical analysis to demonstrate the absence of a significant difference between the two methods.
Statistical Tools:
-
Student's t-test: To compare the mean values obtained by the two methods.
-
F-test: To compare the variances (precision) of the two methods.
-
Bland-Altman plot: A graphical method to visualize the agreement between two quantitative measurements.
Acceptance Criteria: The acceptance criteria for cross-validation should be pre-defined in a validation protocol. A common approach is to demonstrate that the percentage difference between the results of the two methods is within an acceptable range, typically ±15-20%.[2]
| Statistical Test | Purpose | Acceptance Criterion Example |
| Student's t-test | Compares the means of the two methods. | The calculated t-value is less than the critical t-value at a 95% confidence level, indicating no significant difference between the means. |
| F-test | Compares the precision of the two methods. | The calculated F-value is less than the critical F-value at a 95% confidence level, indicating no significant difference in the precision of the two methods. |
| Bland-Altman Plot | Visualizes the agreement between the two methods. | The majority of the data points fall within the 95% limits of agreement, and there is no obvious systematic bias. |
Mandatory Visualizations
dot digraph "HPLC_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, ranksep=0.5, fontname="Arial", fontsize=12, labelloc="t", label="HPLC Analysis Workflow for 1H-Imidazole-1-propanenitrile, 2-methyl-"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_prep" { label = "Preparation"; style = "filled"; fillcolor = "#FFFFFF"; "Mobile_Phase_Prep" [label="Mobile Phase\nPreparation & Degassing"]; "Standard_Prep" [label="Standard Solution\nPreparation"]; "Sample_Prep" [label="Sample Solution\nPreparation"]; }
subgraph "cluster_analysis" { label = "Analysis"; style = "filled"; fillcolor = "#FFFFFF"; "HPLC_System" [label="HPLC System\n(Pump, Autosampler, Column, Detector)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Data_Acquisition" [label="Data Acquisition\n(Chromatogram)", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_quant" { label = "Quantification"; style = "filled"; fillcolor = "#FFFFFF"; "Calibration_Curve" [label="Calibration Curve\nConstruction"]; "Concentration_Det" [label="Concentration\nDetermination"]; }
"Mobile_Phase_Prep" -> "HPLC_System"; "Standard_Prep" -> "HPLC_System"; "Sample_Prep" -> "HPLC_System"; "HPLC_System" -> "Data_Acquisition"; "Data_Acquisition" -> "Calibration_Curve"; "Calibration_Curve" -> "Concentration_Det"; } Caption: HPLC analysis workflow from preparation to quantification.
dot digraph "GC_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, ranksep=0.5, fontname="Arial", fontsize=12, labelloc="t", label="GC-MS Analysis Workflow for 1H-Imidazole-1-propanenitrile, 2-methyl-"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_prep_gc" { label = "Preparation"; style = "filled"; fillcolor = "#FFFFFF"; "Standard_Prep_GC" [label="Standard Solution\nPreparation"]; "Sample_Prep_GC" [label="Sample Solution\nPreparation"]; }
subgraph "cluster_analysis_gc" { label = "Analysis"; style = "filled"; fillcolor = "#FFFFFF"; "GC_MS_System" [label="GC-MS System\n(Injector, Column, MS Detector)", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Data_Acquisition_GC" [label="Data Acquisition\n(Chromatogram & Mass Spectra)", shape=document, fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_quant_gc" { label = "Quantification & Identification"; style = "filled"; fillcolor = "#FFFFFF"; "Calibration_Curve_GC" [label="Calibration Curve\nConstruction"]; "Concentration_Det_GC" [label="Concentration\nDetermination"]; "Identification" [label="Impurity Identification\n(Mass Spectra Library)"]; }
"Standard_Prep_GC" -> "GC_MS_System"; "Sample_Prep_GC" -> "GC_MS_System"; "GC_MS_System" -> "Data_Acquisition_GC"; "Data_Acquisition_GC" -> "Calibration_Curve_GC"; "Calibration_Curve_GC" -> "Concentration_Det_GC"; "Data_Acquisition_GC" -> "Identification"; } Caption: GC-MS analysis workflow from preparation to identification.
dot digraph "Cross_Validation_Logic" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, ranksep=0.5, fontname="Arial", fontsize=12, labelloc="t", label="Cross-Validation Decision Logic"]; node [shape=diamond, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Start" [label="Need for Method Comparison\nor Transfer", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Develop_Validate" [label="Develop & Validate\nBoth Methods (HPLC & GC)", shape=box]; "Cross_Validation_Study" [label="Perform Cross-Validation\nStudy", shape=box]; "Statistical_Analysis" [label="Statistical Analysis\n(t-test, F-test, Bland-Altman)", shape=box]; "Acceptance_Criteria" [label="Meet Acceptance\nCriteria?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Methods_Equivalent" [label="Methods are Equivalent\nand Interchangeable", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Investigate_Bias" [label="Investigate Systematic\nBias or Discrepancies", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Develop_Validate"; "Develop_Validate" -> "Cross_Validation_Study"; "Cross_Validation_Study" -> "Statistical_Analysis"; "Statistical_Analysis" -> "Acceptance_Criteria"; "Acceptance_Criteria" -> "Methods_Equivalent" [label="Yes"]; "Acceptance_Criteria" -> "Investigate_Bias" [label="No"]; "Investigate_Bias" -> "Develop_Validate" [label="Re-evaluate Methods"]; } Caption: Decision logic for the cross-validation of analytical methods.
Conclusion: A Data-Driven Approach to Method Selection and Validation
Both HPLC and GC are powerful and reliable techniques for the analysis of 1H-Imidazole-1-propanenitrile, 2-methyl-. The choice between them will depend on the specific analytical needs. HPLC offers greater versatility for a wider range of potential impurities and simpler sample preparation, while GC, particularly when coupled with mass spectrometry, provides exceptional specificity and sensitivity for volatile compounds.
Ultimately, the most critical aspect is not the choice of a single "best" method, but the rigorous validation of the chosen method(s) and the comprehensive cross-validation when multiple methods are employed. By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the generation of accurate, reliable, and defensible analytical data, which is the bedrock of pharmaceutical quality and patient safety.
References
-
Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. [Link]
-
Global Bioanalysis Consortium Harmonization Team. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization. The AAPS Journal, 16(6), 1165–1174. [Link]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 2994-3003. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
ICH. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]
-
ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
-
Journal of Chromatographic Science. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]
-
Li, Y., et al. (2020). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Physical Testing and Chemical Analysis (Part B:Chemical Analysis), 56(8), 943-947. [Link]
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Benchmarking the Performance of 3-(2-methylimidazol-1-yl)propanenitrile-based Agrochemicals: A Comparative Guide
Introduction: The Potential of Imidazole Scaffolds in Modern Crop Protection
The imidazole nucleus is a cornerstone in the development of novel agrochemicals, with its derivatives demonstrating a broad spectrum of activity, including herbicidal, fungicidal, and insecticidal properties.[1][2] The inherent biological activity of the imidazole ring makes it a valuable scaffold for the synthesis of new active ingredients aimed at overcoming challenges such as pest resistance and the demand for more sustainable agricultural practices.[3][4] This guide focuses on a specific imidazole derivative, 3-(2-methylimidazol-1-yl)propanenitrile, and provides a comprehensive framework for benchmarking its potential performance as an agrochemical.
Given the nascent stage of research into this particular compound, this document will not present pre-existing comparative data. Instead, it will serve as a methodological guide for researchers, scientists, and drug development professionals. We will outline the essential experimental protocols for evaluating its efficacy against established, high-performing commercial products: the insecticide cyantraniliprole, the fungicide boscalid, and the herbicide glyphosate. By following these standardized procedures, researchers can generate robust, comparative data to accurately position 3-(2-methylimidazol-1-yl)propanenitrile within the landscape of modern agrochemicals.
Comparative Framework: Selecting the Right Benchmarks
To ascertain the true potential of a novel active ingredient, it is crucial to compare it against industry-leading products with well-understood modes of action and performance characteristics. For this guide, we have selected the following benchmarks:
-
Insecticidal Benchmark: Cyantraniliprole. A member of the anthranilic diamide class, cyantraniliprole is a broad-spectrum insecticide effective against a wide range of chewing and sucking insect pests.[5][6][7] Its mode of action involves the activation of insect ryanodine receptors, leading to muscle dysfunction and eventual death.[6][8][9]
-
Fungicidal Benchmark: Boscalid. As a succinate dehydrogenase inhibitor (SDHI), boscalid is a broad-spectrum, systemic fungicide used to control a variety of fungal diseases in numerous crops.[10][11][12] It disrupts the fungal mitochondrial respiratory chain, thereby inhibiting spore germination and mycelial growth.[11][13][14]
-
Herbicidal Benchmark: Glyphosate. A widely used non-selective, systemic herbicide, glyphosate inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, which is critical for protein synthesis in plants.[15] Despite challenges with weed resistance, its efficacy and well-documented performance make it a relevant benchmark.[16][17][18][19]
Experimental Protocols for Performance Benchmarking
The following section details the step-by-step methodologies for conducting insecticidal, fungicidal, and herbicidal efficacy trials. These protocols are designed to be self-validating by including untreated controls and benchmark treatments.
Insecticidal Efficacy Screening
Objective: To determine the insecticidal activity of 3-(2-methylimidazol-1-yl)propanenitrile against a key agricultural pest, such as the larvae of a lepidopteran species (e.g., Spodoptera litura), and compare its performance to cyantraniliprole.
Methodology:
-
Insect Rearing: Maintain a healthy, uniform colony of the target insect pest under controlled laboratory conditions.
-
Preparation of Test Solutions:
-
Prepare a stock solution of 3-(2-methylimidazol-1-yl)propanenitrile in a suitable solvent (e.g., acetone with a surfactant).
-
Create a series of dilutions to establish a dose-response curve.
-
Prepare identical dilutions of a commercial formulation of cyantraniliprole.
-
A control group should be treated with the solvent and surfactant only.
-
-
Bioassay (Leaf-Dip Method):
-
Excise fresh, untreated leaves from a suitable host plant.
-
Dip each leaf into a test solution for a standardized period (e.g., 10-20 seconds).
-
Allow the leaves to air dry.
-
Place each treated leaf into a ventilated container (e.g., a Petri dish with a moistened filter paper).
-
Introduce a set number of insect larvae (e.g., 10-20 second-instar larvae) into each container.
-
Replicate each treatment and control at least three to five times.
-
-
Data Collection and Analysis:
-
Assess larval mortality at regular intervals (e.g., 24, 48, and 72 hours) post-treatment.
-
Record sublethal effects such as feeding inhibition or paralysis.
-
Calculate the median lethal concentration (LC50) and median lethal dose (LD50) for both the test compound and the benchmark.
-
Statistically analyze the data to determine significant differences in efficacy.
-
Diagram of Insecticidal Bioassay Workflow:
Caption: Workflow for the insecticidal leaf-dip bioassay.
Fungicidal Efficacy Screening
Objective: To evaluate the in vitro and in vivo fungicidal activity of 3-(2-methylimidazol-1-yl)propanenitrile against a common plant pathogen, such as Botrytis cinerea, and compare its performance to boscalid.
In Vitro Methodology (Mycelial Growth Inhibition):
-
Pathogen Culture: Grow the target fungal pathogen on a suitable agar medium (e.g., Potato Dextrose Agar - PDA).
-
Preparation of Amended Media:
-
Prepare stock solutions of the test compound and boscalid.
-
Incorporate various concentrations of each compound into molten PDA before pouring the plates.
-
Pour unamended PDA plates as a control.
-
-
Inoculation:
-
Place a mycelial plug of a uniform size from an actively growing culture onto the center of each amended and control plate.
-
Replicate each treatment at least three to five times.
-
-
Incubation and Data Collection:
-
Incubate the plates under optimal growth conditions for the fungus.
-
Measure the colony diameter at regular intervals until the control plate is fully colonized.
-
Calculate the percentage of mycelial growth inhibition for each concentration.
-
Determine the effective concentration that inhibits 50% of growth (EC50).
-
In Vivo Methodology (Detached Leaf Assay):
-
Plant Material: Use healthy, detached leaves from a susceptible host plant.
-
Fungicide Application:
-
Prepare spray solutions of the test compound, boscalid, and a control (water + surfactant).
-
Spray the leaves to the point of runoff and allow them to dry.
-
-
Inoculation:
-
Place a drop of a spore suspension of the target pathogen onto the center of each treated leaf.
-
Place the leaves in a humid chamber to facilitate infection.
-
-
Incubation and Assessment:
-
Incubate the leaves under controlled conditions.
-
After a set period (e.g., 5-7 days), measure the lesion size on each leaf.
-
Calculate the percentage of disease control relative to the untreated control.
-
Diagram of Fungicidal Screening Workflow:
Caption: Logical flow for pre- and post-emergence herbicidal screening.
Comparative Performance Data Summary
The data generated from the aforementioned protocols should be compiled into clear, concise tables to facilitate direct comparison.
Table 1: Insecticidal Efficacy against Spodoptera litura
| Compound | LC50 (mg/L) (48h) | LD50 (ng/larva) (48h) | Sublethal Effects Observed |
| 3-(2-methylimidazol-1-yl)propanenitrile | [Experimental Data] | [Experimental Data] | [Observations] |
| Cyantraniliprole | [Experimental Data] | [Experimental Data] | Feeding cessation, paralysis |
| Untreated Control | N/A | N/A | Normal feeding and development |
Table 2: Fungicidal Efficacy against Botrytis cinerea
| Compound | In Vitro EC50 (µg/mL) | In Vivo Disease Control (%) at [X] ppm |
| 3-(2-methylimidazol-1-yl)propanenitrile | [Experimental Data] | [Experimental Data] |
| Boscalid | [Experimental Data] | [Experimental Data] |
| Untreated Control | N/A | 0% |
Table 3: Herbicidal Efficacy (Post-Emergence) on Amaranthus retroflexus
| Compound | GR50 (g a.i./ha) | Crop Phytotoxicity at GR50 (Visual %) |
| 3-(2-methylimidazol-1-yl)propanenitrile | [Experimental Data] | [Experimental Data] |
| Glyphosate | [Experimental Data] | [Experimental Data] |
| Untreated Control | N/A | 0% |
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation and benchmarking of 3-(2-methylimidazol-1-yl)propanenitrile as a potential agrochemical. By employing these standardized protocols and comparing its performance against established market leaders, researchers can generate the critical data necessary to understand its spectrum of activity, potency, and potential fit within integrated pest management programs. The results from these studies will be instrumental in guiding further research and development, including mode of action studies, formulation optimization, and field trials. The versatility of the imidazole scaffold suggests that 3-(2-methylimidazol-1-yl)propanenitrile could exhibit valuable agrochemical properties, and the methodologies outlined herein offer a clear path to unlocking that potential.
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A Comparative Analysis of the Biological Activity of 1-Cyanoethyl-2-methylimidazole Isomers: A Guide for Preliminary Research
Disclaimer: Direct comparative studies on the biological activities of different 1-cyanoethyl-2-methylimidazole isomers are not extensively available in current public literature. This guide, therefore, provides a framework for researchers by synthesizing information on the broader class of imidazole derivatives. It outlines potential biological activities and details the experimental protocols required to perform a comparative analysis of these specific isomers.
Introduction to 1-Cyanoethyl-2-methylimidazole and its Isomers
Imidazole, a five-membered heterocyclic aromatic ring with two nitrogen atoms, serves as a foundational scaffold in numerous biologically active compounds.[1][2][3] Its derivatives are known to exhibit a wide array of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][4][5] The compound 1-cyanoethyl-2-methylimidazole is an imidazole derivative characterized by a methyl group at the 2-position and a cyanoethyl group attached to a nitrogen atom.[6][7]
The primary isomers of interest in this context would be positional isomers, where the cyanoethyl and methyl groups are located at different positions on the imidazole ring. For the purpose of this guide, we will consider the principal compound, 1-(2-cyanoethyl)-2-methylimidazole, and its potential isomers where the substitution pattern on the imidazole ring differs. The subtle shifts in the positions of these functional groups can dramatically alter the molecule's steric and electronic properties, leading to significant variations in biological activity.
Potential Biological Activities of Imidazole Derivatives: A Literature Overview
While data on 1-cyanoethyl-2-methylimidazole is scarce, the broader family of imidazole derivatives has been extensively studied, offering valuable insights into their potential therapeutic applications.
-
Anticancer Activity: Many imidazole derivatives have been investigated as potential anticancer agents.[2] Their mechanism can involve the inhibition of key enzymes in cancer progression. For example, certain substituted imidazole derivatives have been identified as potent inhibitors of sirtuins, a class of enzymes involved in cellular regulation and carcinogenesis.[8][9] In-silico and in-vitro studies have shown that specific imidazole compounds can effectively reduce the viability of cancer cell lines.[8] The parent compound, 2-methylimidazole, has been shown to induce thyroid and liver tumors in animal models, indicating a potent, albeit complex, interaction with cellular pathways.[10]
-
Antimicrobial and Antifungal Activity: The imidazole scaffold is a cornerstone of many antifungal drugs (e.g., Miconazole).[5] Imidazole derivatives are known to possess broad-spectrum antibacterial and antifungal properties, making them a subject of continuous research for developing new chemotherapeutic agents to combat drug resistance.[1][4]
-
Enzyme Inhibition: Imidazole-containing compounds can act as inhibitors for various enzymes due to the ability of the nitrogen atoms to coordinate with metal ions in the active sites.[9] For instance, derivatives have been screened as potential inhibitors of xanthine oxidase and acetylcholinesterase.[11] This inhibitory action is a promising avenue for treating diseases like gout and Alzheimer's disease.
Experimental Framework for Comparative Biological Evaluation
To objectively compare the biological activity of different 1-cyanoethyl-2-methylimidazole isomers, a series of standardized in vitro assays are required. Below are detailed protocols for foundational experiments.
In Vitro Cytotoxicity Assessment against Cancer Cell Lines
This protocol is designed to determine the concentration at which an isomer inhibits the growth of cancer cells by 50% (IC50), a key metric for cytotoxic potential.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Protocol:
-
Cell Culture: Culture a relevant cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Allow them to adhere for 24 hours.
-
Compound Preparation: Prepare stock solutions of each 1-cyanoethyl-2-methylimidazole isomer in DMSO. Create a series of dilutions in the cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test isomers. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the concentration and determine the IC50 value using non-linear regression.
Causality Behind Choices:
-
Cell Lines: The choice of cell lines should be based on the research hypothesis. Using multiple cell lines provides a broader understanding of the compound's specificity.
-
Concentration Range: A wide concentration range is crucial to capture the full dose-response curve and accurately determine the IC50.
-
Controls: The vehicle control ensures that the solvent (DMSO) is not causing cytotoxicity, while the positive control validates the assay's sensitivity.
Antimicrobial Susceptibility Testing
This protocol determines the Minimum Inhibitory Concentration (MIC) of the isomers against various bacterial strains.
Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Protocol:
-
Bacterial Strains: Use standard reference strains of bacteria (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative).
-
Inoculum Preparation: Grow the bacteria in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each isomer in the broth.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Visualization of Experimental Workflow and Potential Mechanisms
Diagrams can help clarify complex processes. Below are Graphviz representations of the experimental workflow and a hypothetical signaling pathway.
Caption: Workflow for the comparative biological evaluation of isomers.
Caption: Hypothetical inhibition of a sirtuin pathway by an imidazole isomer.
Data Presentation for Comparative Analysis
All quantitative results should be summarized in a clear tabular format to facilitate direct comparison between isomers.
Table 1: Comparative Cytotoxicity (IC50 in µM)
| Isomer | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) |
| Isomer A | Value | Value | Value |
| Isomer B | Value | Value | Value |
| Isomer C | Value | Value | Value |
| Doxorubicin | Value | Value | Value |
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Isomer | S. aureus | E. coli | C. albicans |
| Isomer A | Value | Value | Value |
| Isomer B | Value | Value | Value |
| Isomer C | Value | Value | Value |
| Ciprofloxacin | Value | Value | N/A |
Conclusion and Future Directions
This guide establishes a foundational framework for initiating a comparative study on the biological activities of 1-cyanoethyl-2-methylimidazole isomers. Based on the extensive pharmacological potential of the broader imidazole class, it is plausible that these specific isomers possess noteworthy anticancer, antimicrobial, or enzyme-inhibiting properties.[1][3] A systematic investigation following the outlined protocols is essential to elucidate their specific activities, compare their potencies, and begin to establish a structure-activity relationship. The results of such a study would be a valuable contribution to medicinal chemistry and could identify promising lead compounds for further drug development.
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A Comparative Guide to In-Vitro and In-Vivo Efficacy of 2-Methyl-1H-Imidazole-1-Propanenitrile Derivatives
In the landscape of modern drug discovery, the imidazole scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] Among the vast library of imidazole-containing compounds, derivatives of 2-methyl-1H-imidazole-1-propanenitrile are emerging as a class with significant therapeutic potential. This guide provides a comparative analysis of the in-vitro and in-vivo efficacy of these derivatives, offering field-proven insights into the experimental choices and the critical journey from benchtop assays to preclinical models.
The core structure, featuring a 2-methylimidazole group attached to a propanenitrile moiety, offers a versatile template for chemical modification. These modifications can significantly influence the compound's pharmacokinetic properties and target engagement, making a direct comparison between in-vitro potency and in-vivo efficacy a crucial step in identifying viable drug candidates.
The In-Vitro to In-Vivo Translation Challenge
A significant hurdle in drug development is the translation of promising in-vitro results to in-vivo efficacy. High potency in a cell-based assay does not always guarantee success in a complex biological system. This guide will dissect this challenge in the context of 2-methyl-1H-imidazole-1-propanenitrile derivatives, exploring how factors like absorption, distribution, metabolism, and excretion (ADME) play a pivotal role. While in-vitro cytotoxicity assays provide a valuable initial screening tool for anticancer agents, a highly significant relationship between in-vitro and in-vivo endpoints is not always guaranteed.[3]
Anticancer Activity: A Case Study
The anticancer potential of imidazole derivatives is a subject of intense research.[1][4][5][6] We will explore this through a comparative lens, using data from structurally related compounds to illustrate the principles of in-vitro and in-vivo evaluation.
In-Vitro Anticancer Evaluation
The initial assessment of anticancer activity for 2-methyl-1H-imidazole-1-propanenitrile derivatives typically involves screening against a panel of cancer cell lines. The primary objective is to determine the concentration at which the compound inhibits cell growth by 50% (IC50).
A notable example from the broader class of imidazole derivatives is Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate , which has demonstrated a significant inhibitory effect on nuclear sirtuins in non-small cell lung cancer (NSCLC) cell lines.[1][7] This compound effectively reduces the viability of A549 and NCI-H460 cancer cell lines at lower concentrations compared to the parent imidazole structure.[1]
Table 1: In-Vitro Cytotoxicity of Representative Imidazole Derivatives against A549 Lung Cancer Cells
| Compound | Target/Mechanism of Action | IC50 (µM) | Reference |
| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate | Sirtuin Inhibition | < 10 (qualitative) | [1] |
| Celastrol-imidazole derivative (Compound 9) | Hsp90-Cdc37 Inhibition | ~0.5 |
Experimental Protocol: MTT Assay for In-Vitro Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (2-methyl-1H-imidazole-1-propanenitrile derivatives) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for determining in-vitro cytotoxicity using the MTT assay.
In-Vivo Anticancer Efficacy
The promising in-vitro data necessitates validation in a living organism. Xenograft mouse models are commonly employed, where human cancer cells are implanted into immunocompromised mice.
A study on celastrol-imidazole derivatives provides a compelling example of successful in-vitro to in-vivo translation. The most potent compound from in-vitro screening, compound 9 , was shown to more effectively inhibit tumor growth in a xenograft model than the parent compound, celastrol. This highlights the potential of imidazole derivatization to enhance in-vivo efficacy.
Experimental Protocol: Xenograft Mouse Model for In-Vivo Anticancer Efficacy
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomly assign mice to treatment groups (vehicle control, reference drug, and test compounds). Administer the 2-methyl-1H-imidazole-1-propanenitrile derivatives via an appropriate route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Toxicity Assessment: Monitor the body weight of the mice throughout the study as a measure of systemic toxicity.
Caption: Workflow for assessing in-vivo anticancer efficacy in a xenograft mouse model.
Anti-inflammatory Activity: Bridging the Gap
Imidazole derivatives are also recognized for their anti-inflammatory properties.[8][9][10] The evaluation of these properties follows a similar in-vitro to in-vivo trajectory.
In-Vitro Anti-inflammatory Assays
In-vitro assays for anti-inflammatory activity often focus on the inhibition of key inflammatory mediators or enzymes. For instance, the inhibition of cyclooxygenase (COX) enzymes is a common target.
Table 2: In-Vitro vs. In-Vivo Anti-inflammatory Activity of Representative Imidazole-5(4H)-ones
| Compound | In-Vitro % Inhibition of Albumin Denaturation (at 100 µg/mL) | In-Vivo % Inhibition of Paw Edema (at 20 mg/kg) | Reference |
| AL01 | 89.45 | 78.23 | [8] |
| AL02 | 88.12 | 76.98 | [8] |
| Diclofenac (Standard) | 92.87 | 80.12 | [8] |
In-Vivo Anti-inflammatory Models
The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the in-vivo anti-inflammatory activity of novel compounds.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Compound Administration: Administer the test compounds (2-methyl-1H-imidazole-1-propanenitrile derivatives) or vehicle to different groups of rats.
-
Carrageenan Injection: After a specific period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Inhibition Calculation: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
The Crucial Role of Pharmacokinetics
The disparity often observed between in-vitro and in-vivo results can frequently be attributed to the pharmacokinetic profile of the compound.[11][12][13] A highly potent compound in-vitro may be rapidly metabolized or poorly absorbed in-vivo, leading to suboptimal therapeutic concentrations at the target site. Therefore, early assessment of ADME properties is critical for the successful development of 2-methyl-1H-imidazole-1-propanenitrile derivatives.
Conclusion and Future Directions
The 2-methyl-1H-imidazole-1-propanenitrile scaffold represents a promising starting point for the development of novel therapeutics. This guide has outlined the fundamental in-vitro and in-vivo methodologies for evaluating their anticancer and anti-inflammatory potential. The illustrative data from structurally related imidazole derivatives underscore the importance of a multi-faceted approach that combines robust in-vitro screening with well-designed in-vivo studies and early pharmacokinetic profiling.
Future research should focus on establishing a clear structure-activity relationship (SAR) and structure-property relationship (SPR) for this class of compounds. This will enable the rational design of derivatives with optimized potency, selectivity, and drug-like properties, ultimately paving the way for the identification of clinical candidates with a higher probability of success.
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Rose, W. C., Schurig, J. E., & Meeker, J. B. (1988). Correlation of in vitro cytotoxicity with preclinical in vivo antitumor activity. Anticancer Research, 8(3), 355–367. [Link]
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Li, N., et al. (2022). Discovery of Novel Celastrol-Imidazole Derivatives with Anticancer Activity In Vitro and In Vivo. Journal of Medicinal Chemistry, 65(6), 4578–4589. [Link]
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Ganesan, R., et al. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Frontiers in Medicine, 10, 1282820. [Link]
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Ahmad, A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ResearchGate. [Link]
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A Head-to-Head Comparison of Imidazole-Based Curing Agent CAS 23996-55-6 with Amine, Polyamide, and Anhydride Alternatives for High-Performance Epoxy Formulations
For Immediate Publication
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of epoxy resin chemistry, the selection of an appropriate curing agent is a critical decision that dictates the ultimate performance of the cured thermoset. This guide provides an in-depth, head-to-head comparison of the imidazole-based curing agent, 1-Cyanoethyl-2-methylimidazole (CAS 23996-55-6), against the three major classes of conventional epoxy hardeners: amines, polyamides, and anhydrides. This objective analysis, supported by experimental data and standardized testing protocols, is intended to equip researchers and formulation scientists with the necessary insights to make informed decisions for their specific applications.
Introduction to Epoxy Curing and the Role of the Curing Agent
Epoxy resins, in their uncured state, are prepolymers containing reactive epoxide groups. The transformation of these low-molecular-weight liquids or solids into a robust, three-dimensional cross-linked network is achieved through a chemical reaction with a curing agent, or hardener. The choice of curing agent is paramount as it profoundly influences the curing kinetics, pot life, and the final thermomechanical and chemical resistance properties of the epoxy system.[1][2]
This guide will focus on 1-Cyanoethyl-2-methylimidazole, an imidazole derivative that has garnered interest for its unique performance characteristics.[3] We will systematically compare its performance against representative examples from the amine, polyamide, and anhydride classes of curing agents.
The Contenders: A Chemical Overview
1-Cyanoethyl-2-methylimidazole (CAS 23996-55-6): The Imidazole Challenger
1-Cyanoethyl-2-methylimidazole is a substituted imidazole that acts as a catalytic curing agent.[3] Its curing mechanism involves the opening of the epoxy ring, initiating a chain polymerization. This mechanism differs from the stoichiometric reactions of amine and anhydride hardeners. Imidazoles are known for offering a good balance of properties, including good mechanical strength, thermal stability, and chemical resistance, often with the advantage of lower curing temperatures compared to some other latent curing agents.[3][4]
Amine Curing Agents: The Workhorses
Amines are the most common class of epoxy curing agents and can be broadly categorized into aliphatic, cycloaliphatic, and aromatic amines.[5]
-
Aliphatic Amines (e.g., Triethylenetetramine - TETA): Known for their high reactivity and ability to cure at ambient temperatures, they generally provide good mechanical properties but may have limited thermal and chemical resistance.[1][5]
-
Aromatic Amines (e.g., m-Phenylenediamine - mPDA): Offer superior thermal stability and chemical resistance compared to their aliphatic counterparts but typically require elevated temperatures for curing.[1][5][6]
Polyamide Curing Agents: The Flexible Modifiers
Polyamides are formed by the reaction of dimerized fatty acids with polyamines. They are known for imparting flexibility, toughness, and excellent water and corrosion resistance to epoxy systems.[2][7] They generally have a longer pot life compared to amines.[7]
Anhydride Curing Agents: The High-Temperature Specialists
Anhydrides are curing agents that react with the epoxy and hydroxyl groups to form ester linkages, resulting in highly cross-linked networks with excellent thermal stability, electrical insulating properties, and chemical resistance.[2][8] They typically require high-temperature curing and often an accelerator.[2]
Performance Showdown: A Data-Driven Comparison
To provide a clear and objective comparison, the following tables summarize the typical performance characteristics of epoxy resins cured with each class of curing agent. It is important to note that the exact values can vary depending on the specific epoxy resin, the concentration of the curing agent, and the curing conditions. The data presented here is a synthesis of findings from various sources to provide a representative comparison.
Table 1: Curing Characteristics and Thermal Properties
| Property | 1-Cyanoethyl-2-methylimidazole | Aliphatic Amine (TETA) | Aromatic Amine (mPDA) | Polyamide | Anhydride |
| Curing Temperature | Moderate (often 100-140°C)[4] | Ambient to Moderate | High (often >150°C)[1][5] | Ambient to Moderate | High (often >150°C)[2] |
| Pot Life | Generally longer than aliphatic amines[4] | Short[5] | Long[6] | Long[7] | Very Long[2] |
| Glass Transition Temp. (Tg) | High | Moderate | High | Low to Moderate | Very High |
| Heat Deflection Temp. (HDT) | Good | Moderate | Excellent | Moderate | Excellent |
| Thermal Stability | Good (decomposes >250°C)[3] | Moderate | Excellent | Good | Excellent |
Table 2: Mechanical and Chemical Properties
| Property | 1-Cyanoethyl-2-methylimidazole | Aliphatic Amine (TETA) | Aromatic Amine (mPDA) | Polyamide | Anhydride |
| Tensile Strength | Good to Excellent | Good | Excellent | Moderate | Good |
| Flexural Modulus | High | High | Very High | Moderate | High |
| Hardness | High | High | Very High | Moderate | High |
| Flexibility/Toughness | Moderate | Moderate | Brittle | Excellent | Moderate to Brittle |
| Chemical Resistance (Acids) | Good | Fair | Excellent | Good | Excellent[2] |
| Chemical Resistance (Solvents) | Good | Fair | Excellent | Good | Excellent[2] |
| Water/Corrosion Resistance | Good | Good | Good | Excellent[7] | Good |
Causality Behind the Performance: A Scientific Perspective
The observed differences in performance are directly linked to the chemical structure of the curing agents and the resulting cross-linked network.
-
1-Cyanoethyl-2-methylimidazole: The catalytic nature of imidazole curing leads to a highly cross-linked polyether network. The presence of the cyano group can enhance adhesion and chemical resistance. Its molecular structure allows for a good balance between reactivity and latency.[3][4]
-
Amines: The rigid aromatic rings in aromatic amines like mPDA contribute to a higher glass transition temperature and superior thermal stability compared to the more flexible aliphatic chains of TETA.[1] This rigidity, however, can also lead to a more brittle material.
-
Polyamides: The long, flexible fatty acid chains in the polyamide structure impart significant flexibility and toughness to the cured epoxy.[7] This flexibility also results in a lower cross-link density, leading to a lower glass transition temperature and reduced chemical resistance compared to aromatic amines or anhydrides.
-
Anhydrides: The formation of ester linkages and the high functionality of many anhydride molecules lead to a very high cross-link density. This dense network is responsible for the exceptional thermal stability and chemical resistance of anhydride-cured epoxies.[2]
Experimental Protocols for Performance Evaluation
To ensure the reproducibility and validity of comparative studies, standardized testing methodologies are crucial. The following are summaries of key experimental protocols based on ASTM standards.
Thermal Analysis
1. Differential Scanning Calorimetry (DSC) for Curing Profile and Glass Transition Temperature (Tg)
-
Workflow:
Caption: Workflow for DSC Analysis.
-
Protocol: Based on ASTM D3418 , a small, precisely weighed sample of the uncured epoxy mixture is placed in an aluminum DSC pan. The pan is sealed and placed in the DSC instrument alongside an empty reference pan. The sample is then heated at a constant rate (e.g., 10°C/min). The instrument measures the difference in heat flow between the sample and the reference. The resulting thermogram shows an exothermic peak corresponding to the curing reaction and a step change in the baseline indicating the glass transition temperature (Tg) of the cured material.
2. Thermogravimetric Analysis (TGA) for Thermal Stability
-
Workflow:
Caption: Workflow for TGA Analysis.
-
Protocol: Following a method similar to ASTM E1131 , a small sample of the fully cured epoxy is placed in a TGA pan. The sample is heated at a controlled rate in an inert atmosphere (e.g., nitrogen). The TGA instrument continuously measures the weight of the sample as a function of temperature. The resulting curve shows the temperature at which the material begins to decompose, providing a measure of its thermal stability.
Mechanical Property Testing
1. Tensile Properties (ASTM D638)
-
Protocol: Dog-bone shaped specimens of the cured epoxy are prepared. These specimens are then pulled apart in a universal testing machine at a constant rate of crosshead movement. The machine records the applied load and the elongation of the specimen. From this data, tensile strength, tensile modulus, and elongation at break can be calculated.
2. Flexural Properties (ASTM D790)
-
Protocol: Rectangular bar-shaped specimens of the cured epoxy are placed on two supports and a load is applied to the center of the specimen (a three-point bending setup). The load is applied at a constant rate, and the resulting deflection is measured. This test determines the flexural strength and flexural modulus of the material.
3. Hardness (ASTM D2240 or ASTM D2583)
-
Protocol: Hardness is a measure of a material's resistance to indentation. For epoxy thermosets, Shore D hardness (ASTM D2240) or Barcol hardness (ASTM D2583) are commonly used. A specified indenter is pressed into the surface of the cured epoxy under a defined load, and the depth of indentation is measured.
Chemical Resistance Testing (ASTM D543)
-
Protocol: Cured specimens of the epoxy are immersed in various chemical reagents (e.g., acids, bases, solvents) for a specified period and at a controlled temperature. The changes in weight, dimensions, and appearance of the specimens are then measured to assess the material's resistance to the chemical environment.
Conclusion: Selecting the Right Curing Agent for Your Application
The choice of an epoxy curing agent is a multi-faceted decision that requires a thorough understanding of the desired performance characteristics of the final product.
-
1-Cyanoethyl-2-methylimidazole (CAS 23996-55-6) emerges as a versatile curing agent that offers a compelling balance of properties. It provides good thermal and mechanical performance with the advantage of a more moderate curing temperature compared to high-temperature systems like aromatic amines and anhydrides. This makes it an excellent candidate for applications where a compromise between high performance and processing constraints is required.
-
Amine curing agents remain a popular choice, with aliphatic amines offering the convenience of room temperature cure and aromatic amines providing superior thermal and chemical resistance for demanding applications.
-
Polyamide curing agents are the go-to option when flexibility, toughness, and water resistance are the primary requirements, such as in coatings and adhesives for harsh environments.
-
Anhydride curing agents are unrivaled for applications demanding the highest levels of thermal stability and electrical insulation, such as in high-performance composites and electronic encapsulation.
Ultimately, the optimal curing agent is the one that best aligns with the specific performance, processing, and cost requirements of the intended application. This guide serves as a foundational resource to aid in that critical selection process.
References
- A Comparative Study: 2-Methylimidazole vs. Other Epoxy Curing Agents. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol: Effects of the Curing Agent. (2020).
- The Effect of Various Hardeners on the Mechanical and Thermal Properties of Epoxy Resin. (2014). International Journal of Engineering Research & Technology.
- Influence of different composite curing agents on the rapid curing characteristics and mechanical performance of epoxy resins. (2024). AIP Publishing.
- Advantages and applications of imidazole epoxy resin curing agents. (2023).
- Comparison of Amine, Polyamide, and Anhydride Curing Agents in Epoxy Resins. (2025). VICHEM.
- The Effect of Different Diluents and Curing Agents on the Performance of Epoxy Resin-Based Intumescent Flame-Retardant Co
- A Modified Imidazole as a Novel Latent Curing Agent with Toughening Effect for Epoxy. (2019). Engineered Science Publisher.
- Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. (n.d.).
- Amine Curing of Epoxy Resins: Options and Key Formulation Consider
- A comparison of some imidazole catalysts as epoxy curing agents. (n.d.).
- POLYAMIDE RESIN – Epochemie – Epoxy Curing Agents. (n.d.). Epochemie.
- AROMATIC AMINES – Epochemie – Epoxy Curing Agents. (n.d.). Epochemie.
- Mechanical properties of epoxy networks based on DGEBA and aliphatic Amines. (n.d.).
- DOW Epoxy Resins. (n.d.). New Mexico Tech.
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- Curing Agents for Epoxy Resin. (n.d.). ThreeBond.
- Curing study of epoxy resin by new aromatic amine functional curing agents along with mechanical and thermal evaluation. (n.d.).
- Thermal Conductivity of Epoxy Resins Cured with Aliph
- Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin- based Bio-epoxy Resin. (n.d.).
- Thermal properties of anhydride-cured bio-based epoxy blends. (n.d.).
- New Epoxy and Hardener System Based on an Imidazolium Ionic Liquid as an Anticorrosive Coating for Steel in the Marine Environment. (2023).
- Anhydride Thermal Curing of Cycloaliph
- Anhydride Cured Bio‐Based Epoxy Resin: Effect of Moisture on Thermal and Mechanical Properties. (2019).
- Thermal and Mechanical Properties of Anhydride-Cured Epoxy Resins with Different Contents of Biobased Epoxidized Soybean Oil. (n.d.).
- Curing behavior, thermal, and mechanical properties of epoxy/polyamic acid based on 4,4′‐biphtalic dianhydride and 3,3′‐dihydroxybenzidine. (2020).
- Curing of epoxy resins with amines. (2021).
- Thermal aging of an anhydride-cured epoxy resin. (2015).
- POLYAMIDE CURED EPOXY FINISH CO
- polyamide epoxy coating - gloss/semi-gloss cv400. (n.d.). Benjamin Moore.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1H-Imidazole-1-propanenitrile, 2-methyl-
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The proper handling and disposal of chemical reagents are foundational to this commitment. This guide provides a detailed, procedural framework for the safe disposal of 1H-Imidazole-1-propanenitrile, 2-methyl- (CAS No. 23996-55-6), a compound belonging to the imidazole and nitrile chemical classes.
The procedures outlined herein are synthesized from regulatory standards and best practices, designed to ensure the safety of laboratory personnel and compliance with environmental regulations. The core principle is that all chemical waste is managed from "cradle to grave," a process overseen by regulations such as the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard.[1][2]
Hazard Assessment and Risk Mitigation
Causality of Hazards: Imidazole compounds can be corrosive and cause severe burns, while organic nitriles are classified as acutely toxic.[3][4] Therefore, exposure via ingestion, inhalation, or skin contact must be prevented through a combination of engineering controls and personal protective equipment.
| Hazard Classification (Inferred) | Description | Primary Risk |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed. | Ingestion can lead to severe internal injury or be fatal. |
| Skin Irritation (Category 2) | Causes skin irritation or chemical burns.[4] | Direct contact can damage skin tissue. |
| Serious Eye Damage (Category 1) | Causes irreversible eye damage. | Splashes can lead to permanent loss of vision. |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Inhalation of dust or vapors can damage the respiratory tract. |
Essential Protective Measures
Adherence to these controls is non-negotiable and forms the basis of a safe laboratory environment.
| Control Measure | Specification & Rationale |
| Engineering Control | Chemical Fume Hood: All handling and aliquoting of 1H-Imidazole-1-propanenitrile, 2-methyl- must be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[3][5] |
| Eye/Face Protection | Safety Goggles & Face Shield: ANSI-rated safety goggles are mandatory. A face shield should be worn over the goggles during procedures with a high risk of splashing. |
| Skin Protection | Nitrile Gloves: Use disposable nitrile gloves for splash protection. It is critical to understand that thin nitrile gloves offer only short-term resistance and must be removed and discarded immediately upon contamination.[6] Never reuse disposable gloves.[6] |
| Body Protection | Flame-Resistant Lab Coat: A fully buttoned, flame-resistant lab coat, long pants, and closed-toe shoes are required to protect against skin exposure.[5] |
Standard Operating Procedure (SOP) for Routine Waste Collection
The systematic collection of chemical waste is crucial to prevent accidental mixing of incompatible substances and to ensure regulatory compliance. All waste is considered hazardous until proven otherwise.[2]
Step-by-Step Waste Accumulation Protocol
-
Container Selection: Designate a specific, compatible waste container for 1H-Imidazole-1-propanenitrile, 2-methyl- and its contaminated materials. The container must be made of a material that does not react with the chemical (e.g., borosilicate glass or high-density polyethylene) and must have a secure, sealable lid.[3]
-
Initial Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[7][8] The label must include:
-
The full chemical name: "1H-Imidazole-1-propanenitrile, 2-methyl-"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Toxic," "Corrosive")
-
The date the first waste was added.
-
-
Waste Addition: Add waste to the container inside a chemical fume hood. Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.
-
Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] This area should be clearly marked, have secondary containment, and be away from general lab traffic. Crucially, this waste must be segregated from incompatible materials.
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste.[8] This minimizes the release of vapors and prevents spills.
Critical Chemical Incompatibilities
Mixing this waste with incompatible chemicals can lead to violent reactions, gas generation, or fire. The following materials must be kept in separate waste streams.
| Incompatible Material Class | Potential Reaction | Source |
| Strong Oxidizing Agents | Can cause a violent, exothermic reaction or fire. | [3] |
| Strong Acids | Can lead to vigorous, uncontrolled reactions. | [3] |
| Acid Anhydrides | Incompatible; may cause a hazardous reaction. | [3] |
| Acid Chlorides | Incompatible; may cause a hazardous reaction. | [3] |
Emergency Procedures for Spills
A swift and correct response to a chemical spill is vital to mitigate exposure and environmental contamination. The procedure depends entirely on the scale and location of the spill.
Spill Response Workflow
Caption: Decision workflow for responding to a chemical spill.
Protocol for Small, Contained Spills
-
Ensure Safety: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear two pairs of nitrile gloves, safety goggles, a face shield, and a lab coat.
-
Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3] Use tools that will not generate sparks.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]
-
Documentation: Report the spill to your laboratory supervisor or Chemical Hygiene Officer, as required by your institution's Chemical Hygiene Plan.[9]
Final Disposal Pathway
The ultimate disposal of hazardous waste is a regulated process that must be handled by certified professionals.
-
Request for Pickup: When the waste container is full (or waste is no longer being generated), complete a chemical collection request form as required by your institution's Environmental Health & Safety (EH&S) department.[3]
-
Manifesting: The waste will be picked up by trained EH&S personnel. A hazardous waste manifest is a legal document that tracks the waste from your laboratory to its final destination at a licensed Treatment, Storage, and Disposal Facility (TSDF).[8] This cradle-to-grave system ensures the waste is managed responsibly.[2]
-
Treatment Method: At the TSDF, the waste will be disposed of using an approved method, which for organic compounds like this is typically high-temperature incineration.[2] Never attempt to treat or dispose of this chemical waste through the standard sewer system or as regular trash.[10]
By adhering to these scientifically grounded and procedurally sound protocols, you contribute to a culture of safety, protect our environment, and ensure the integrity of your research.
References
- Laboratory Safety Guidance.
- OSHA Factsheet Laboratory Safety OSHA Lab Standard.
- OSHA Standards for Biological Laboratories.
- The Laboratory Standard | Office of Clinical and Research Safety.
- The OSHA Laboratory Standard.
- Proper Handling of Hazardous Waste Guide.
- What Regulations Govern Hazardous Waste Management?
- Learn the Basics of Hazardous Waste.
- NITRILES.
- 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile - Safety Data Sheet.
- Steps in Complying with Regulations for Hazardous Waste.
- Imidazole Standard Operating Procedure.
- SAFETY DATA SHEET - Sigma-Aldrich.
- Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
- 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile Safety Information.
- Safety Data Sheet: Imidazole.
- Material Safety Data Sheet - 1-Methylimidazole.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Lead Compounds Standard Operating Procedure.
Sources
- 1. youtube.com [youtube.com]
- 2. epa.gov [epa.gov]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 7. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 8. epa.gov [epa.gov]
- 9. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 10. carlroth.com [carlroth.com]
Mastering the Safe Handling of 1H-Imidazole-1-propanenitrile, 2-methyl-: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for 1H-Imidazole-1-propanenitrile, 2-methyl- (CAS No. 23996-55-6), a key building block in various synthetic pathways. Our focus is to empower you with the knowledge to not only mitigate risks but also to handle this compound with the confidence that comes from a deep understanding of its properties.
Hazard Analysis: Understanding the Risks
1H-Imidazole-1-propanenitrile, 2-methyl-, also known as 1-Cyanoethyl-2-methylimidazole, is a solid, often appearing as a very pale yellow to pale yellow crystalline powder[1]. While an invaluable synthetic intermediate, it is crucial to recognize its potential hazards to ensure the safety of all laboratory personnel.
The primary routes of exposure are ingestion, skin contact, and inhalation. Based on available safety data, this compound is classified as:
-
Toxic if swallowed, in contact with skin, or if inhaled [1].
-
Causes skin irritation [1].
-
Causes serious eye irritation [1].
A closely related compound, 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole, is also classified as toxic upon single ingestion, short-term inhalation, and single contact with skin[2]. Given the structural similarities, it is prudent to handle 1H-Imidazole-1-propanenitrile, 2-methyl- with a similar level of caution.
Hazard Identification Summary
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[2] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[2] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[2] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |
Personal Protective Equipment (PPE): Your First Line of Defense
The causality behind PPE selection is rooted in preventing the chemical from breaching the body's natural barriers. For 1H-Imidazole-1-propanenitrile, 2-methyl-, the following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. Due to the risk of serious eye irritation, a face shield should be worn in situations where splashing is possible[2].
-
Hand Protection: Chemically resistant gloves are essential. Nitrile rubber gloves are a suitable option, but it is always best practice to consult the glove manufacturer's compatibility data for the specific chemical and breakthrough time. Dispose of contaminated gloves immediately after use.
-
Skin and Body Protection: A lab coat is required. For tasks with a higher risk of exposure, consider additional protective clothing such as an apron or coveralls[2].
-
Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to minimize the risk of inhalation[2]. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Operational Plan: From Receipt to Disposal
A self-validating protocol ensures safety at every stage of the chemical's lifecycle in the laboratory.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a tightly closed container in a cool, dark, and well-ventilated area[1]. It is incompatible with strong oxidizing agents and should be segregated from them in storage[1]. Store in a locked cabinet or an area with restricted access[2].
Handling and Experimental Workflow
The following diagram outlines the mandatory workflow for the safe handling of 1H-Imidazole-1-propanenitrile, 2-methyl-.
Step-by-Step Protocol:
-
Preparation:
-
Before entering the laboratory, ensure you are wearing the appropriate personal protective equipment as outlined in Section 2.
-
All manipulations of the solid compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors[2].
-
Carefully weigh the required amount of the solid compound. Avoid creating dust.
-
-
Experimentation:
-
The compound is soluble in water and methanol[1]. When dissolving, add the solvent slowly to the solid to minimize splashing.
-
Conduct the chemical reaction in appropriate glassware, ensuring the setup is secure.
-
-
Cleanup and Disposal:
-
Decontaminate all glassware that has been in contact with the compound using a suitable solvent.
-
Collect all waste, including contaminated consumables and excess reagents, in a clearly labeled, sealed, and compatible waste container.
-
Dispose of the chemical waste through your institution's hazardous waste disposal program. Do not pour down the drain.
-
After completing all work, remove and dispose of gloves and any other contaminated disposable PPE. Wash hands thoroughly with soap and water.
-
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2].
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention[2].
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention[2].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2].
-
Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent. For a large spill, evacuate the area and contact your institution's emergency response team.
By adhering to these guidelines, you can confidently and safely incorporate 1H-Imidazole-1-propanenitrile, 2-methyl- into your research, contributing to the advancement of science while prioritizing the well-being of yourself and your colleagues.
References
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
